molecular formula C12H11FN2O2 B1361115 Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate CAS No. 866588-11-6

Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate

Cat. No.: B1361115
CAS No.: 866588-11-6
M. Wt: 234.23 g/mol
InChI Key: XYKNUKFAXFVJRH-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C12H11FN2O2 and its molecular weight is 234.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKNUKFAXFVJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342646
Record name ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866588-11-6
Record name ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 866588-11-6
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Foundational & Exploratory

Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate structural analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural Analysis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed structural analysis of this compound, a key heterocyclic compound with significant applications in the pharmaceutical and agrochemical sectors. Due to the limited availability of direct crystallographic data for this specific molecule, this guide leverages the comprehensive structural information from its close analog, Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, to infer and discuss the core structural features.

Molecular Structure and Physicochemical Properties

This compound (C₁₂H₁₁FN₂O₂) is a pyrazole derivative recognized as a valuable building block in the synthesis of various biologically active molecules.[1] Its structural features are pivotal for its role as an intermediate in developing novel therapeutic agents, particularly in anti-inflammatory and anti-cancer research.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₁FN₂O₂--INVALID-LINK--
Molecular Weight234.23 g/mol --INVALID-LINK--
Melting Point154-160 °C--INVALID-LINK--
AppearanceWhite crystalline solid--INVALID-LINK--
XlogP (predicted)2.5--INVALID-LINK--

Crystallographic Analysis

The crystal structure of the closely related N-benzylated analog, Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (C₁₉H₁₇FN₂O₂), provides significant insight into the molecular geometry and intermolecular interactions of the core pyrazole structure.[2] The crystallographic data was obtained from a single-crystal X-ray diffraction study.[2]

Table 2: Crystal Data and Structure Refinement for Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate [2]

ParameterValue
Empirical FormulaC₁₉H₁₇FN₂O₂
Formula Weight324.35
Temperature298 K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a8.119(8) Å
b10.173(6) Å
c10.814(6) Å
α108.672(15)°
β102.567(16)°
γ91.460(16)°
Volume821.5(10) ų
Z2
Data Collection & Refinement
DiffractometerBruker SMART CCD area detector
Reflections Collected4034
Independent Reflections2844
R(int)0.030
Final R indices [I>2σ(I)]R1 = 0.084, wR2 = 0.245
Goodness-of-fit (S)1.07

In the structure of the N-benzyl analog, the pyrazole ring forms a dihedral angle of 4.57(16)° with the fluorophenyl ring, indicating a nearly coplanar arrangement which can facilitate π-π stacking interactions.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the chemical structure of this compound. While a complete public dataset for the title compound is not available, predicted mass spectrometry data and expected NMR and IR characteristics can be described.

Table 3: Predicted Mass Spectrometry Data for this compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺235.08774149.4
[M+Na]⁺257.06968158.3
[M-H]⁻233.07318151.4
[M]⁺234.07991148.9
Data sourced from PubChem and calculated using CCSbase.[3]
Expected NMR Spectral Features
  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the fluorophenyl group, typically in the range of 7.0-8.0 ppm. The proton on the pyrazole ring would likely appear as a singlet around 7.0 ppm. The ethyl group will present as a quartet (CH₂) around 4.4 ppm and a triplet (CH₃) around 1.4 ppm. The NH proton of the pyrazole ring would likely be a broad singlet at a higher chemical shift.

  • ¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the ester at approximately 160-165 ppm. Aromatic carbons would appear in the 115-165 ppm region, with the carbon attached to the fluorine atom showing a large coupling constant (¹JCF). The carbons of the pyrazole ring would resonate between 100 and 150 ppm. The ethyl group carbons would be observed at approximately 60 ppm (CH₂) and 14 ppm (CH₃).

Expected Infrared (IR) Spectral Features

The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the ester group around 1700-1730 cm⁻¹. N-H stretching of the pyrazole ring would be observed as a broad band in the region of 3200-3400 cm⁻¹. C=N and C=C stretching vibrations from the pyrazole and phenyl rings would appear in the 1450-1620 cm⁻¹ region. The C-F stretching vibration would be visible as a strong band around 1200-1250 cm⁻¹.

Experimental Protocols

Synthesis Protocol

A plausible synthesis for this compound can be adapted from general procedures for pyrazole synthesis.[4]

  • Step 1: Claisen Condensation: React 4-fluoroacetophenone with diethyl oxalate in the presence of a base like sodium ethoxide to form an intermediate ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate.

  • Step 2: Cyclization: The resulting dioxo-ester is then reacted with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid. The mixture is typically heated to reflux.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final product.

X-ray Crystallography Protocol

The following is a typical protocol for single-crystal X-ray diffraction, based on the analysis of the N-benzyl analog.[2]

  • Crystal Growth: Suitable single crystals are grown by slow evaporation of a solution of the compound in a solvent like ethyl acetate at room temperature.[2]

  • Data Collection: A single crystal of appropriate dimensions is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 298 K) using Mo Kα radiation (λ = 0.71073 Å).[2] A series of frames are collected with ω and φ scans.

  • Data Reduction: The collected data is processed for cell refinement and data reduction. Absorption corrections are applied using methods like multi-scan.[2]

  • Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]

Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Reactants 4-Fluoroacetophenone + Diethyl Oxalate Intermediate Dioxo-ester Intermediate Reactants->Intermediate Base Cyclization Cyclization with Hydrazine Hydrate Intermediate->Cyclization Crude_Product Crude Product Cyclization->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Final_Product Ethyl 3-(4-fluorophenyl)-1H- pyrazole-5-carboxylate Purification->Final_Product Crystal_Growth Crystal Growth Final_Product->Crystal_Growth Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Final_Product->Spectroscopy X_Ray Single-Crystal X-ray Diffraction Crystal_Growth->X_Ray Data_Analysis Structure Solution & Refinement X_Ray->Data_Analysis Spectral_Data Spectroscopic Data Spectroscopy->Spectral_Data Structural_Data Structural Data (Bond Lengths, Angles) Data_Analysis->Structural_Data

Caption: Workflow for the synthesis and structural analysis of the title compound.

References

In-Depth Technical Guide: Physicochemical Properties of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative that serves as a versatile building block in the synthesis of various biologically active molecules.[1] Its structural features make it a compound of significant interest in pharmaceutical and agrochemical research.[1] Pyrazole-based compounds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with proposed experimental protocols and an exploration of its potential biological significance based on related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, formulation, and application in research and development.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₁FN₂O₂[2]
Molecular Weight 234.23 g/mol [2]
Appearance White crystalline solid[2]
Melting Point 154-160 °C[2]
Purity (via HPLC) ≥ 98%[2]
Predicted XlogP 2.5[4]
Storage Conditions 0-8 °C[2]

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • Claisen-Schmidt Condensation: Formation of a chalcone intermediate from 4-fluoroacetophenone and diethyl oxalate.

  • Pyrazole Ring Formation: Cyclization of the chalcone intermediate with hydrazine hydrate.

A workflow for this proposed synthesis is illustrated in the following diagram.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Pyrazole Ring Formation 4-fluoroacetophenone 4-fluoroacetophenone Chalcone_Intermediate Chalcone Intermediate 4-fluoroacetophenone->Chalcone_Intermediate Reacts with Diethyl_oxalate Diethyl oxalate Diethyl_oxalate->Chalcone_Intermediate Base_Catalyst Base Catalyst (e.g., Sodium Ethoxide) Base_Catalyst->Chalcone_Intermediate Final_Product Ethyl 3-(4-fluorophenyl)- 1H-pyrazole-5-carboxylate Chalcone_Intermediate->Final_Product Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Final_Product Cyclization with Solvent Solvent (e.g., Ethanol) Solvent->Final_Product G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Derivative Ethyl 3-(4-fluorophenyl)- 1H-pyrazole-5-carboxylate (Potential Inhibitor) Pyrazole_Derivative->COX_Enzymes Inhibits

References

A Technical Guide to Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 866588-11-6

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. This document provides detailed information on its physicochemical properties, a robust synthesis protocol, and insights into its potential biological activities and associated signaling pathways.

Physicochemical Properties

This compound is a pyrazole derivative that has garnered significant interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutic agents.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 866588-11-6
Molecular Formula C₁₂H₁₁FN₂O₂
Molecular Weight 234.23 g/mol
Appearance White to off-white crystalline solid
Melting Point 154-160 °C
Purity Typically ≥98% (by HPLC)
Solubility Soluble in organic solvents such as DMSO and methanol

Synthesis of this compound

The synthesis of this compound is typically achieved through a well-established cyclocondensation reaction involving a 1,3-dicarbonyl compound and a hydrazine derivative.[2][3][4] The following protocol details a common and effective method for its preparation.

Experimental Protocol: Synthesis

Reaction Principle: The synthesis is based on the Knorr pyrazole synthesis, where a β-ketoester reacts with hydrazine to form the pyrazole ring.[3] In this case, the precursor is an ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate, which is synthesized via a Claisen condensation between 4'-fluoroacetophenone and diethyl oxalate.

Materials:

  • 4'-Fluoroacetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Hydrazine hydrate

  • Glacial acetic acid

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Hexane (for recrystallization)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

  • To this solution, add a mixture of 4'-fluoroacetophenone (1 equivalent) and diethyl oxalate (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid until it reaches a pH of approximately 6-7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.2 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from a mixture of ethyl acetate and hexane to afford the pure this compound.

  • Dry the final product under vacuum.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Diketoester Formation cluster_step2 Step 2: Pyrazole Ring Formation A 4'-Fluoroacetophenone D Claisen Condensation A->D B Diethyl Oxalate B->D C Sodium Ethoxide in Ethanol C->D E Ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate D->E H Cyclocondensation (Knorr Synthesis) E->H F Hydrazine Hydrate F->H G Glacial Acetic Acid G->H I This compound H->I

A schematic representation of the two-step synthesis of this compound.

Biological Activity and Signaling Pathways

Pyrazole derivatives are a well-known class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The core structure of this compound makes it a valuable intermediate for the synthesis of pharmacologically active molecules.

Anti-inflammatory Activity and COX-2 Inhibition

Many pyrazole-containing compounds exhibit anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[5][6][7][8] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

COX2_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolism Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediation Pyrazole Pyrazole Derivatives (e.g., Celecoxib) Pyrazole->COX2 Inhibition

The role of pyrazole derivatives in the inhibition of the COX-2 inflammatory pathway.
p38 MAP Kinase Inhibition

Another important target for pyrazole-based anti-inflammatory agents is the p38 mitogen-activated protein (MAP) kinase signaling pathway.[9][][11][12] The p38 MAP kinase is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Inhibition of this pathway can lead to a reduction in the inflammatory response.

p38_MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK Activation MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylation p38_MAPK p38 MAP Kinase MAPKK->p38_MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Activation Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) Transcription_Factors->Cytokine_Production Gene Expression Pyrazole_Inhibitor Pyrazole Inhibitors Pyrazole_Inhibitor->p38_MAPK Inhibition

Inhibition of the p38 MAP kinase signaling pathway by pyrazole-based compounds.

Representative Biological Assay Protocol

While specific assay data for this compound is not extensively published, its derivatives are often evaluated for anti-inflammatory activity. The following is a representative protocol for the widely used carrageenan-induced paw edema model in rodents, a standard in vivo assay for screening potential anti-inflammatory agents.[13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Animals: Male Wistar rats (150-200 g).

Materials:

  • Test compound (e.g., a derivative of this compound)

  • Carrageenan (1% w/v in sterile saline)

  • Standard drug (e.g., Indomethacin or Celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Standard drug

    • Group III, IV, etc.: Test compound at different doses

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

Data Analysis:

Analyze the data using appropriate statistical methods, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test), to determine the statistical significance of the observed anti-inflammatory effects.

Conclusion

This compound is a versatile building block in medicinal chemistry with significant potential for the development of new therapeutic agents, particularly in the areas of inflammation and oncology. This technical guide provides essential information for researchers, including its physicochemical properties, a detailed synthesis protocol, and an overview of its potential biological mechanisms of action. The provided experimental protocols and pathway diagrams serve as a valuable resource for further investigation and drug discovery efforts centered around this promising chemical entity.

References

Spectroscopic and Synthetic Profile of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active molecules. This technical guide provides a summary of available spectroscopic data and a plausible synthetic pathway for this compound. Due to the limited availability of comprehensive experimental data in the public domain, this guide also highlights the areas where further experimental characterization is required.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₁FN₂O₂

  • Molecular Weight: 234.23 g/mol

  • Melting Point: 188-189 °C

Spectroscopic Data

Mass Spectrometry

While experimental mass spectra are not widely published, predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule are available and summarized in the table below. These predictions offer valuable guidance for mass spectrometry analysis.

AdductPredicted m/z
[M+H]⁺235.0877
[M+Na]⁺257.0696
[M+K]⁺273.0436
[M+NH₄]⁺252.1143
[M-H]⁻233.0732
[M+HCOO]⁻279.0787
[M+CH₃COO]⁻293.0943

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound are not available in the surveyed literature. However, based on the structure, the following characteristic signals can be anticipated:

  • ¹H NMR: Signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), aromatic protons of the fluorophenyl ring (appearing as multiplets or doublets), the pyrazole ring proton (a singlet), and the N-H proton of the pyrazole ring (a broad singlet).

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the pyrazole and fluorophenyl rings, and the carbons of the ethyl group. The carbon atoms attached to the fluorine will exhibit splitting.

Infrared (IR) Spectroscopy

An experimental IR spectrum is not available. Key characteristic absorption bands anticipated for this molecule include:

  • N-H stretch: A broad peak in the region of 3200-3400 cm⁻¹.

  • C=O stretch (ester): A strong absorption band around 1700-1730 cm⁻¹.

  • C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region.

  • C-F stretch: A strong band in the 1000-1100 cm⁻¹ region.

  • Aromatic C-H stretching: Peaks around 3000-3100 cm⁻¹.

Synthesis Pathway

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible and commonly employed synthetic route for similar pyrazole derivatives involves the condensation of a β-ketoester with a hydrazine derivative. A likely precursor for the target molecule is ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, which can be reacted with hydrazine.

A general procedure for a similar synthesis is described for ethyl 1-(4-fluorophenyl)-5-(4-tolyl)pyrazole-3-carboxylate, which involves refluxing a mixture of ethyl 4-(4-tolyl)-2,4-dioxobutanoate and 4-fluorophenylhydrazine hydrochloride in a solvent mixture of dioxane and ethanol[1].

A proposed experimental workflow for the synthesis and purification of this compound is depicted in the following diagram.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate C Reaction in Ethanol/Dioxane (Reflux) A->C B Hydrazine Hydrate B->C D Solvent Removal (in vacuo) C->D E Extraction with Ethyl Acetate D->E F Drying over Na₂SO₄ E->F G Column Chromatography (Silica Gel) F->G H Crystallization G->H I Ethyl 3-(4-fluorophenyl)-1H- pyrazole-5-carboxylate H->I

Caption: Proposed workflow for the synthesis and purification.

Experimental Protocols

While a specific protocol for the title compound is unavailable, a general methodology based on related syntheses is provided below.

General Synthesis of Pyrazole Carboxylates
  • Reaction Setup: A mixture of the appropriate β-ketoester (1 equivalent) and hydrazine hydrate or a substituted hydrazine hydrochloride (1-1.2 equivalents) is prepared in a suitable solvent such as ethanol, dioxane, or a mixture thereof.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel, followed by crystallization to yield the pure pyrazole carboxylate.

The logical flow of spectroscopic analysis to confirm the structure of the synthesized compound is outlined in the following diagram.

G Spectroscopic Analysis Workflow Start Synthesized Compound MassSpec Mass Spectrometry (Confirm Molecular Weight) Start->MassSpec IRSpec IR Spectroscopy (Identify Functional Groups) Start->IRSpec NMRSpec NMR Spectroscopy (¹H and ¹³C for Structure Elucidation) Start->NMRSpec Structure Structure Confirmed MassSpec->Structure IRSpec->Structure NMRSpec->Structure

Caption: Workflow for spectroscopic characterization.

Conclusion

This compound remains a molecule of high interest for the development of novel therapeutic agents. This guide provides a summary of its known properties and a framework for its synthesis and characterization. The lack of comprehensive, publicly available experimental spectroscopic data underscores the need for further research to fully characterize this important compound and facilitate its application in drug discovery and development.

References

The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole derivatives, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry. Their versatile scaffold allows for a wide range of structural modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of pyrazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Activity

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[1] These mechanisms often involve the inhibition of critical enzymes and signaling pathways essential for tumor growth and proliferation, such as vascular endothelial growth factor receptor 2 (VEGFR-2), cyclin-dependent kinases (CDKs), and tubulin polymerization.[1][2]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole-Thiadiazole 6gA549 (Lung)1.537 ± 0.097--
Ferrocene-Pyrazole Hybrid 47cHCT-116 (Colon)3.12--
DHT-derived Pyrazole 24ePC-3 (Prostate)4.2 ± 1.1--
DHT-derived Pyrazole 24eMCF-7 (Breast)5.5 ± 0.6--
Pyrazole Benzothiazole Hybrid 25HT29 (Colon)3.17Axitinib-
Indole-Pyrazole Derivative 33HCT116 (Colon)< 23.7Doxorubicin24.7–64.8
Pyrazole Carbaldehyde Derivative 43MCF7 (Breast)0.25Doxorubicin0.95
Polysubstituted Pyrazole 59HepG2 (Liver)2Cisplatin5.5
Pyrazoline Benzamide DerivativeHCT-116 (Colon)7.74‒82.49Doxorubicin5.23
Pyrazoline Benzamide DerivativeMCF-7 (Breast)4.98‒92.62Doxorubicin4.17
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 5HepG2 (Liver)13.14--
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 5MCF-7 (Breast)8.03--

Note: IC50 values are presented as reported in the cited literature and may have been determined under varying experimental conditions.

Key Signaling Pathways in Pyrazole Anticancer Activity

VEGFR-2 Signaling Pathway: Many pyrazole derivatives exert their anti-angiogenic effects by inhibiting the VEGFR-2 signaling pathway.[1][3] This pathway is crucial for the formation of new blood vessels that supply tumors with essential nutrients.[1][3]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes Pyrazole Pyrazole Derivatives Pyrazole->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway Inhibition by Pyrazole Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[2][4][5]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] The amount of formazan produced is directly proportional to the number of viable cells.[2]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole derivative (test compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add Pyrazole Derivatives Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against selected microbial strains. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Pyrazole-1-carbothiohydrazide 21aStaphylococcus aureus62.5Aspergillus niger2.9
Pyrazole-1-carbothiohydrazide 21aBacillus subtilis125Candida albicans7.8
Pyrazole-1-carbothiohydrazide 21aEscherichia coli125--
Pyrazole-1-carbothiohydrazide 21aKlebsiella pneumoniae62.5--
Pyrano[2,3-c] pyrazole 5cEscherichia coli6.25--
Pyrano[2,3-c] pyrazole 5cKlebsiella pneumoniae6.25--
Imidazo-pyridine pyrazole 18Staphylococcus aureus<1--
Imidazo-pyridine pyrazole 18Escherichia coli<1--
Imidazo-pyridine pyrazole 18Pseudomonas aeruginosa<1--
Imidazo-pyridine pyrazole 18Salmonella typhimurium<1--

Note: Lower MIC values indicate greater antimicrobial potency.[6]

Experimental Protocol: Zone of Inhibition Test (Kirby-Bauer Method)

The zone of inhibition assay is a widely used method to qualitatively assess the antimicrobial activity of a substance.[7][8][9][10]

Principle: An antimicrobial agent diffuses from a concentrated source (e.g., a filter paper disc) through an agar medium inoculated with a test microorganism. If the microorganism is susceptible to the agent, a clear zone of no growth will appear around the source. The diameter of this zone is proportional to the antimicrobial activity.[7][8]

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate agar medium (e.g., Mueller-Hinton agar)[7]

  • Sterile swabs

  • Sterile filter paper discs

  • Pyrazole derivative (test compound)

  • Standard antibiotic discs (positive control)

  • Solvent control discs

  • Petri dishes

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth or saline to a specific turbidity (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of an agar plate with the microbial suspension to create a confluent lawn of growth.[7][8]

  • Disc Application: Aseptically place sterile filter paper discs impregnated with a known concentration of the pyrazole derivative onto the surface of the inoculated agar. Also, place a positive control disc (standard antibiotic) and a negative control disc (solvent only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[7]

  • Zone Measurement: After incubation, measure the diameter of the clear zone of inhibition around each disc in millimeters.

  • Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity. A larger zone diameter suggests greater susceptibility of the microorganism to the test compound.[7]

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[11] Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core. The inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain.[11]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro COX-2 inhibitory activity of selected pyrazole derivatives.

Compound/DerivativeCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
3-(trifluoromethyl)-5-arylpyrazole0.024.5225
3,5-diarylpyrazole0.01--
Pyrazole-thiazole hybrid0.03--
Pyrazolo-pyrimidine0.015--
1,5-Diaryl Pyrazole T30.7814.6555.96
1,5-Diaryl Pyrazole T50.7815.5967.16
Pyrazole Benzenesulfonamide 189(a)0.03943-22.21
Pyrazole Benzenesulfonamide 189(c)0.03873-17.47

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.

Key Signaling Pathway in Pyrazole Anti-inflammatory Activity

NF-κB Signaling Pathway: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a central role in regulating the inflammatory response.[12][13][14][15] Some pyrazole derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[11]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB IkB_P P-IκB IkB->IkB_P Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces Pyrazole Pyrazole Derivatives Pyrazole->IKK Inhibits

Caption: Inhibition of the NF-κB Signaling Pathway by Pyrazole Derivatives.

Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The assay typically measures the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant COX-2. The amount of PGE2 produced is quantified, often using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric method.[16][17][18][19][20]

Materials:

  • Recombinant human COX-2 enzyme

  • Assay buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Pyrazole derivative (test inhibitor)

  • Known COX-2 inhibitor (e.g., celecoxib) as a positive control

  • PGE2 standard

  • PGE2 ELISA kit or fluorometric detection reagents[20]

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, including the enzyme, substrate, and test compounds, in the assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well. Then, add the pyrazole derivative at various concentrations. Include a positive control (known inhibitor) and a negative control (no inhibitor). Incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[17]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.[17]

  • Reaction Incubation: Incubate the plate for a specific duration (e.g., 10-20 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive ELISA or a fluorometric method according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using the PGE2 standards. Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Anticonvulsant Activity

Certain pyrazole derivatives have shown significant anticonvulsant effects in various animal models of epilepsy. Their mechanism of action is thought to involve the modulation of ion channels or neurotransmitter systems in the central nervous system.

Quantitative Anticonvulsant Data

The following table summarizes the in vivo anticonvulsant activity of selected pyrazole derivatives in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. ED50 represents the effective dose required to produce a therapeutic effect in 50% of the population.

Compound/DerivativeAnimal ModelED50 (mg/kg)Reference CompoundED50 (mg/kg)
Pyrazolyl Semicarbazone 6kscPTZ (mice)20.4Valproate-
Indole-linked Pyrazole 25MES (mice)13.19 (mmol/kg)Diazepam-
Pyrazolone Derivative 11bscPTZ (mice)-Phenobarbital-
Pyrazolone Derivative 11ascPTZ (mice)-Phenobarbital-
Pyrazolone Derivative 11dscPTZ (mice)-Phenobarbital-

Note: The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical screening method for identifying compounds with potential efficacy against generalized tonic-clonic seizures.

Principle: A supramaximal electrical stimulus is delivered to an animal (typically a mouse or rat) through corneal or auricular electrodes, inducing a characteristic tonic-clonic seizure. An effective anticonvulsant will prevent the tonic hindlimb extension phase of the seizure.

Materials:

  • Rodents (mice or rats)

  • Electroshock apparatus with corneal or auricular electrodes

  • Electrode solution (e.g., saline)

  • Pyrazole derivative (test compound)

  • Vehicle control

  • Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

  • Animal Preparation and Dosing: Administer the pyrazole derivative or vehicle control to groups of animals via a specific route (e.g., intraperitoneal injection) at various doses. A positive control group receiving a standard anticonvulsant is also included.

  • Time to Peak Effect: Allow sufficient time for the compound to be absorbed and reach its peak effect (determined in preliminary studies).

  • Electrical Stimulation: Apply the electrode solution to the electrodes and place them on the animal's corneas or ears. Deliver a brief electrical stimulus of a predetermined intensity and duration (e.g., 50-60 Hz, 0.2 seconds).

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded. The ED50 value, the dose that protects 50% of the animals, is then calculated using probit analysis.

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives as antiviral agents against a range of viruses, including coronaviruses and Newcastle disease virus.[21][22][23][24] Their mechanisms of action are still under investigation but may involve the inhibition of viral replication enzymes or interference with viral entry into host cells.

Quantitative Antiviral Data

The following table presents the in vitro antiviral activity of selected pyrazole derivatives, with data presented as EC50 values (the concentration required to inhibit 50% of the viral effect).

Compound/DerivativeVirusCell LineEC50 (µg/mL)
N-acetyl 4,5-dihydropyrazole 7Vaccinia virusHEL7
Pyrazole analog 410Hepatitis C Virus (replicon)-7.8 (µM)
Aryl substituted pyrazole 411HIV-1 (wild-type)-0.0002 (µM)
Pyrazole 412Measles virus-0.06 (µM)
4-substituted 3-methyl-1,5-diphenyl-1H-pyrazole 413Herpes simplex virus type-1Vero0.02 (IC50)
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.

Principle: A confluent monolayer of host cells is infected with a virus, which, after replication, causes localized areas of cell death or cytopathic effect, known as plaques. In the presence of an effective antiviral agent, the number and/or size of these plaques will be reduced.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock of known titer

  • Cell culture medium

  • Agarose or methylcellulose overlay medium

  • Pyrazole derivative (test compound)

  • Staining solution (e.g., crystal violet)

  • 6-well or 12-well culture plates

Procedure:

  • Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer.

  • Compound Treatment and Infection: Pre-treat the cell monolayers with various concentrations of the pyrazole derivative for a specific period. Then, infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).

  • Overlay Application: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization: Fix the cells and stain them with a solution like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of the test compound compared to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

The pyrazole scaffold is a remarkably versatile platform in drug discovery, yielding derivatives with a wide array of potent biological activities. This guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties of pyrazole derivatives, supported by quantitative data and detailed experimental protocols. The continued exploration of this chemical space, guided by an understanding of structure-activity relationships and mechanisms of action, holds significant promise for the development of novel therapeutics to address a multitude of human diseases. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and scientists dedicated to advancing the field of drug development.

References

In-depth Technical Guide: Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

InChIKey: XYKNUKFAXFVJRH-UHFFFAOYSA-N

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its physicochemical properties, a general synthesis protocol, and discusses its potential therapeutic applications based on the known biological activities of structurally related pyrazole derivatives. While specific quantitative biological data and confirmed signaling pathways for this exact molecule are not extensively documented in publicly available literature, this guide leverages data from analogous compounds to provide insights into its potential mechanisms of action and therapeutic relevance, particularly in the areas of anti-inflammatory and anticancer research.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These properties are crucial for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profiling in drug discovery pipelines.

PropertyValueSource
Molecular Formula C₁₂H₁₁FN₂O₂PubChem
Molecular Weight 234.23 g/mol PubChem
InChIKey XYKNUKFAXFVJRH-UHFFFAOYSA-NPubChem
SMILES CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)FPubChem
Melting Point 154-160 °CCommercial Supplier
XlogP (Predicted) 2.5PubChem
Appearance White crystalline solidCommercial Supplier

Synthesis and Experimental Protocols

The synthesis of this compound typically follows a well-established route for pyrazole ring formation. A general, two-step experimental protocol is outlined below, based on the synthesis of analogous pyrazole carboxylates.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate

  • In a suitable reaction vessel, dissolve 4-fluoroacetophenone in a non-polar solvent such as diethyl ether or toluene.

  • Add a strong base, typically sodium ethoxide, to the solution under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.

  • To this cooled mixture, add diethyl oxalate dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a dilute acid (e.g., hydrochloric acid) and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate. This intermediate may be used in the next step without further purification or can be purified by column chromatography.

Step 2: Cyclization to this compound

  • Dissolve the crude ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate from the previous step in a protic solvent such as ethanol or glacial acetic acid.

  • To this solution, add hydrazine hydrate (NH₂NH₂·H₂O) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature, which may result in the precipitation of the product.

  • Collect the solid product by filtration and wash with a cold solvent to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.

Biological Activity and Potential Applications

While specific quantitative biological data for this compound is sparse in the available literature, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole are known to exhibit a wide range of activities, including anti-inflammatory, analgesic, and anticancer effects.

Anti-inflammatory Activity

Pyrazole derivatives are known to act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The anti-inflammatory drug celecoxib, for instance, features a pyrazole core. It is plausible that this compound may exert anti-inflammatory effects through a similar mechanism. However, without specific experimental data, this remains a hypothesis.

Anticancer Activity

Numerous studies have reported the anticancer potential of various pyrazole-containing compounds. These molecules have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. The specific cellular targets and signaling pathways are often dependent on the substitution pattern of the pyrazole ring. For many pyrazole derivatives, the anticancer effects are linked to the inhibition of protein kinases that are crucial for cancer cell growth and survival.

Signaling Pathway and Experimental Workflow Diagrams

Given the lack of specific mechanistic data for this compound, a generalized experimental workflow for screening its potential anticancer activity is presented below. This workflow is a standard approach in early-stage drug discovery.

experimental_workflow start Start: Compound Synthesis and Characterization in_vitro_screening In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) start->in_vitro_screening dose_response Dose-Response and IC50 Determination in_vitro_screening->dose_response mechanism_study Mechanism of Action Studies dose_response->mechanism_study cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_study->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) mechanism_study->apoptosis protein_analysis Target Protein Analysis (Western Blot) mechanism_study->protein_analysis in_vivo_studies In Vivo Efficacy Studies (Xenograft Models) mechanism_study->in_vivo_studies end End: Lead Compound Identification in_vivo_studies->end

Caption: A generalized workflow for evaluating the anticancer potential of a novel compound.

Conclusion

This compound is a readily synthesizable heterocyclic compound with potential for further investigation in drug discovery. While this guide provides foundational information regarding its properties and synthesis, there is a clear need for detailed biological studies to elucidate its specific mechanisms of action and to quantify its activity against relevant therapeutic targets. The structural motifs present in this molecule suggest that exploring its anti-inflammatory and anticancer properties would be a promising avenue for future research. The experimental workflow outlined provides a roadmap for such investigations, which are essential to fully understand the therapeutic potential of this compound.

An In-depth Technical Guide to Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, a representative synthetic protocol, and its potential applications as a modulator of critical signaling pathways in cancer and inflammatory diseases.

Compound Profile

This compound is a pyrazole derivative with a molecular formula of C₁₂H₁₁FN₂O₂ and a molecular weight of 234.23 g/mol . Its chemical structure features a central pyrazole ring, a versatile scaffold known for its diverse biological activities. The presence of a fluorophenyl group is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity to biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₁FN₂O₂
Molecular Weight 234.23 g/mol
Appearance White crystalline solid
Melting Point 154-160 °C
Canonical SMILES CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F
InChI Key XYKNUKFAXFVJRH-UHFFFAOYSA-N

Synthesis and Characterization

The synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. A general and adaptable protocol for the synthesis of compounds structurally related to this compound is presented below. This can be considered a representative method for its preparation.

This protocol is adapted from established methods for the synthesis of similar pyrazole-based compounds.

Materials:

  • Appropriate 1,3-dicarbonyl precursor

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol (or another suitable solvent like glacial acetic acid)

  • Sodium ethoxide (if required as a catalyst)

  • Dioxane

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • A mixture of the selected 1,3-dicarbonyl compound (e.g., a substituted ethyl-2,4-dioxobutanoate) and a hydrazine derivative (e.g., 4-fluorophenylhydrazine hydrochloride) is prepared in a suitable solvent system, such as a mixture of dioxane and ethanol.[1]

  • The reaction mixture is heated to reflux for several hours (typically 5-10 hours) and the progress of the reaction is monitored by thin-layer chromatography (TLC).[2]

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is then purified. This is commonly achieved by column chromatography on silica gel, using a solvent system such as a gradient of hexane and ethyl acetate to elute the desired compound.[2]

  • The fractions containing the pure product are combined and the solvent is evaporated to yield the final pyrazole carboxylate derivative.

  • The structure and purity of the synthesized compound are then confirmed by spectroscopic methods.

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Signals corresponding to the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm), aromatic protons of the fluorophenyl ring (multiplets in the range of 7.0-8.0 ppm), and a singlet for the pyrazole ring proton.
¹³C NMR Resonances for the carbonyl carbon of the ester (around 160-165 ppm), aromatic carbons (115-165 ppm, with C-F coupling visible), pyrazole ring carbons, and the ethyl group carbons.
FTIR (cm⁻¹) Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), C=N and C=C stretching of the aromatic and pyrazole rings (1500-1600 cm⁻¹), and C-F stretching (1200-1250 cm⁻¹).[4]
Mass Spec. A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Biological Significance and Therapeutic Potential

Pyrazole derivatives are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound, as a member of this family, is a promising candidate for drug discovery efforts.

Aberrant signaling through Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various types of cancer. The FGFR signaling cascade plays a crucial role in cell proliferation, differentiation, and survival.[7][8] Consequently, inhibitors of this pathway are of significant therapeutic interest. Pyrazole-based compounds have been identified as potent inhibitors of FGFR kinases.[7][9][10][11]

The binding of a fibroblast growth factor (FGF) to its receptor (FGFR) induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates downstream signaling pathways, primarily the RAS-MAPK-ERK and the PI3K-AKT pathways, which in turn promote cell growth and survival.[8][9] Pyrazole-based inhibitors can competitively bind to the ATP-binding pocket of the FGFR kinase domain, thereby preventing its phosphorylation and blocking the downstream signaling cascade.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Ethyl 3-(4-fluorophenyl) -1H-pyrazole-5-carboxylate Inhibitor->FGFR Inhibition

FGFR Signaling Pathway and Inhibition.

To evaluate the inhibitory potential of this compound against a specific kinase such as FGFR, a biochemical kinase assay can be performed.

Materials:

  • Recombinant human FGFR kinase

  • Peptide substrate for FGFR

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the assay buffer, the recombinant FGFR kinase, and the peptide substrate.

  • Add the diluted test compound to the wells. Include wells with DMSO only as a negative control and a known FGFR inhibitor as a positive control.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence) is proportional to the kinase activity.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the controls.

  • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a valuable scaffold in the field of medicinal chemistry. Its structural features suggest potential for the development of targeted therapies, particularly in the areas of oncology and inflammatory diseases. The synthetic accessibility and the possibility for further structural modifications make it an attractive starting point for the design of novel therapeutic agents. Further in-depth biological evaluation is warranted to fully elucidate its mechanism of action and therapeutic potential.

References

A Technical Guide to the Predicted Collision Cross Section of Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Collision Cross Section Data

The collision cross section of a molecule is a critical parameter in ion mobility-mass spectrometry (IMS-MS), reflecting the ion's size, shape, and charge in the gas phase. For Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate, predicted CCS values have been calculated using computational methods. The following table summarizes these predicted values for various adducts, as calculated by the CCSbase prediction tool.[1]

Adductm/zPredicted CCS (Ų)
[M+H]⁺235.08774149.4
[M+Na]⁺257.06968158.3
[M-H]⁻233.07318151.4
[M+NH₄]⁺252.11428165.7
[M+K]⁺273.04362154.4
[M+H-H₂O]⁺217.07772140.6
[M+HCOO]⁻279.07866169.7
[M+CH₃COO]⁻293.09431187.0
[M+Na-2H]⁻255.05513152.3
[M]⁺234.07991148.9
[M]⁻234.08101148.9

Data sourced from PubChemLite, predicted using CCSbase.[1]

Molecular Identifiers

Accurate prediction of the collision cross section relies on the correct molecular structure. The following are the key chemical identifiers for this compound.

IdentifierValue
SMILES CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F
InChI InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15)
InChIKey XYKNUKFAXFVJRH-UHFFFAOYSA-N
Molecular Formula C₁₂H₁₁FN₂O₂
Monoisotopic Mass 234.08046 Da

Data sourced from PubChemLite.[1]

Computational Prediction of Collision Cross Section

The predicted CCS values presented in this guide are derived from machine learning models. These models are trained on large datasets of experimentally determined CCS values and corresponding molecular structures. The general workflow for predicting the CCS of a novel compound like this compound is as follows:

G cluster_input Input Data cluster_processing Computational Workflow cluster_output Output smiles SMILES String (CCOC(=O)C1=...) descriptors Calculate Molecular Descriptors/Fingerprints smiles->descriptors ml_model Trained Machine Learning Model (e.g., CCSbase) descriptors->ml_model predict Predict CCS for various adducts ml_model->predict output_table Predicted CCS Values (Ų) predict->output_table

Caption: Workflow for CCS Prediction.

Methodology for Computational Prediction:
  • Input Molecular Structure : The process begins with the input of the molecule's structure, typically as a SMILES (Simplified Molecular Input Line Entry System) string.

  • Calculation of Molecular Descriptors : From the SMILES string, a wide range of molecular descriptors are calculated. These can include 2D and 3D properties such as molecular weight, polarizability, charge distribution, and various topological indices that numerically represent the molecule's structure.

  • Application of a Trained Machine Learning Model : The calculated descriptors are then fed into a pre-trained machine learning model. These models, often based on algorithms like support vector machines or deep neural networks, have learned the complex relationships between molecular structure and collision cross section from vast libraries of known compounds.

  • Prediction of CCS Values : The model outputs the predicted CCS values for the input molecule. Predictions are typically generated for a range of common adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻), as the adduct form significantly influences the ion's size and shape.

Experimental Determination of Collision Cross Section

While predicted values are highly useful, experimental determination provides the most accurate CCS data. The standard technique for this is Ion Mobility-Mass Spectrometry (IMS-MS). A common implementation of this is Traveling Wave Ion Mobility Spectrometry (TWIMS).

G cluster_sample Sample Preparation & Ionization cluster_ims Ion Mobility Separation cluster_ms Mass Analysis & Detection cluster_data Data Processing sample Analyte Solution esi Electrospray Ionization (ESI) sample->esi ion_optics Ion Optics esi->ion_optics twims Traveling Wave Ion Mobility Cell (with N₂ or He gas) ion_optics->twims quad Quadrupole twims->quad tof Time-of-Flight Mass Analyzer quad->tof detector Detector tof->detector calibration Calibration with Known Standards detector->calibration ccs_calc CCS Calculation calibration->ccs_calc

Caption: Experimental Workflow for CCS Determination.

Detailed Experimental Protocol (TWIMS):
  • Sample Preparation : A solution of this compound is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Ionization : The sample solution is introduced into an electrospray ionization (ESI) source. This process generates gas-phase ions of the analyte, typically as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts in positive ion mode, or deprotonated ([M-H]⁻) ions in negative ion mode.

  • Ion Introduction : The generated ions are guided by ion optics into the ion mobility cell.

  • Ion Mobility Separation : In a TWIMS cell, the ions are propelled through a chamber filled with a neutral buffer gas (commonly nitrogen or helium) by a series of traveling voltage waves. Ions are separated based on their mobility, which is a function of their size, shape, and charge. More compact ions with smaller CCS values travel through the cell faster than bulkier ions with larger CCS values.

  • Mass Analysis : Following separation by ion mobility, the ions enter a mass analyzer, such as a time-of-flight (TOF) analyzer. This allows for the determination of the mass-to-charge ratio (m/z) of the ions.

  • Detection : The ions are detected, and the instrument records their arrival time (drift time) through the ion mobility cell and their m/z.

  • Calibration and CCS Calculation : The instrument is calibrated using a set of standards with known CCS values. This calibration curve allows for the conversion of the measured drift time of the analyte ion into an experimental CCS value.

This comprehensive approach, combining computational prediction with established experimental methodologies, provides a robust framework for the structural characterization of molecules like this compound in the context of modern drug discovery and development.

References

An In-depth Technical Guide to Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

SMILES Notation: CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F

This technical guide provides a comprehensive overview of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in pharmaceutical research and drug development. The guide details its synthesis, potential biological activities, and underlying mechanisms of action, tailored for researchers, scientists, and professionals in the field of drug discovery.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₂H₁₁FN₂O₂[1]
Molecular Weight234.23 g/mol [1]
AppearanceWhite crystalline solid[1]
Melting Point154-160 °C[1]

Synthesis

The synthesis of this compound can be achieved through a cyclization reaction. A general and adaptable protocol for the synthesis of similar pyrazole carboxylate derivatives involves the reaction of a β-ketoester with a hydrazine derivative.[2]

Experimental Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives[2]

This protocol can be adapted for the synthesis of the title compound by using an appropriate β-ketoester precursor.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate

A solution of 4-fluoroacetophenone in diethyl oxalate is added to a solution of sodium ethoxide in ethanol at 0-5 °C. The mixture is stirred at room temperature for 12-16 hours. After completion of the reaction, the solvent is evaporated, and the residue is treated with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and dried to yield the intermediate β-dicarbonyl compound.

Step 2: Synthesis of this compound

The intermediate ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate is dissolved in glacial acetic acid. To this solution, hydrazine hydrate is added dropwise, and the reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled and poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the final product.

Biological Activity

This compound serves as a versatile scaffold in the development of therapeutic agents, particularly in the areas of anti-inflammatory and anti-cancer treatments.[1] The biological activities of pyrazole derivatives are often attributed to their ability to inhibit specific enzymes or modulate signaling pathways involved in disease progression.

Anti-inflammatory Activity

Pyrazole derivatives are known to exhibit anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3]

Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay [3]

The ability of the test compound to inhibit ovine COX-1 and human recombinant COX-2 can be determined using an in vitro enzyme immunoassay kit.

  • The compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Serial dilutions of the compound are prepared in assay buffer.

  • The enzyme (COX-1 or COX-2) is pre-incubated with the test compound at various concentrations for a specified time at room temperature.

  • Arachidonic acid, the substrate, is added to initiate the enzymatic reaction.

  • The reaction is incubated for a specific period at 37°C.

  • The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using a specific ELISA.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is calculated from the concentration-response curve.

Comparative IC50 Values for COX Inhibition by Pyrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib7.60.05152[4]
Compound T34.6550.7815.96[4]
Compound T55.5960.7817.16[4]
Anticancer Activity

Derivatives of 3-(4-fluorophenyl)pyrazole have demonstrated cytotoxic effects against various cancer cell lines.[5][6]

Experimental Protocol: Cytotoxicity Assay (MTT Assay) [7]

The cytotoxic effect of the compound on cancer cells can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound dissolved in the culture medium.

  • After a specific incubation period (e.g., 24, 48, or 72 hours), the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Comparative Cytotoxicity of Fluorinated Pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamideMCF-7<0.1[6]
N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamideMDA-MB-23145.8[6]
A pyrazole derivative (Compound 21)K562-[8]
A pyrazole derivative (Compound 21)Jurkat-[8]

Signaling Pathways

The biological effects of pyrazole derivatives are often mediated through their interaction with key signaling pathways involved in inflammation and cancer.

p38 MAP Kinase Pathway

Certain 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl derivatives have been identified as highly selective inhibitors of p38 MAP kinase.[9] This kinase is a crucial component of a signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-6. Inhibition of p38 MAP kinase can therefore lead to a potent anti-inflammatory response.

p38_MAPK_Pathway Ext_Stimuli Extracellular Stimuli (e.g., Stress, Cytokines) MAPKKK MAPKKK (e.g., TAK1, MEKKs) Ext_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAP Kinase MAPKK->p38_MAPK Substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38_MAPK->Substrates Inflammation Inflammatory Response (e.g., Cytokine Production) Substrates->Inflammation Pyrazole Ethyl 3-(4-fluorophenyl)- 1H-pyrazole-5-carboxylate (or derivative) Pyrazole->p38_MAPK Inhibition NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR superfamily) NIK NIK Receptor->NIK Activation IKK_alpha IKKα NIK->IKK_alpha Phosphorylation p100_RelB p100/RelB IKK_alpha->p100_RelB Phosphorylation & Processing p52_RelB p52/RelB p100_RelB->p52_RelB DNA DNA p52_RelB->DNA Translocation Pyrazole Aminopyrazole Derivative Pyrazole->NIK Inhibition Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression

References

The Dawn of Pyrazoles: A Technical Guide to Their Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and the evolution of synthetic methodologies for pyrazoles, a cornerstone of heterocyclic chemistry. From their initial synthesis in the late 19th century to modern multicomponent reactions, this document provides a comprehensive overview of the key synthetic routes, detailed experimental protocols, and comparative data to aid researchers in the lab. Pyrazole and its derivatives are integral to numerous pharmacologically active agents, making a thorough understanding of their synthesis a critical asset in drug discovery and development.

A Historical Perspective: The Pioneers of Pyrazole Synthesis

The story of pyrazole synthesis begins in the late 19th century with two German chemists, Ludwig Knorr and Hans von Pechmann, whose pioneering work laid the foundation for the vast field of pyrazole chemistry.

Ludwig Knorr (1859-1921): A student of the renowned Emil Fischer, Ludwig Knorr is credited with the first synthesis of a pyrazole derivative in 1883.[1][2] While investigating quinine-related compounds, Knorr reacted ethyl acetoacetate with phenylhydrazine, leading to the formation of 1-phenyl-3-methyl-5-pyrazolone.[3] This discovery was not only a significant academic achievement but also had immediate practical applications. The methylated derivative of this compound, antipyrine, became the first synthetic drug and was widely used as an analgesic and antipyretic until the advent of aspirin.[1] Knorr's work extended beyond this initial discovery; he and Carl Paal jointly developed the Paal-Knorr synthesis, a fundamental method for synthesizing furans, thiophenes, and pyrroles.[1] His contributions were pivotal in establishing the field of heterocyclic chemistry and demonstrating the therapeutic potential of synthetic organic molecules.

Hans von Pechmann (1850-1902): A contemporary of Knorr, Hans von Pechmann was another key figure in the early exploration of pyrazole synthesis.[4][5] In 1898, he developed a method for synthesizing the parent pyrazole ring by reacting diazomethane with acetylene.[5][6] This reaction, now known as the Pechmann pyrazole synthesis, provided a direct route to the fundamental pyrazole structure.[7] Von Pechmann was a versatile chemist, also known for the Pechmann condensation to synthesize coumarins and for his accidental discovery of polyethylene in 1898.[4][5] His work on diazomethane and its cycloaddition reactions significantly broadened the toolkit for heterocyclic synthesis.[5]

Core Synthetic Methodologies

The foundational work of Knorr and Pechmann paved the way for the development of several robust methods for pyrazole synthesis. This section details the mechanisms and provides experimental protocols for the most significant of these reactions.

The Knorr Pyrazole Synthesis

The Knorr synthesis remains one of the most widely utilized methods for preparing pyrazoles due to the ready availability of the starting materials: a 1,3-dicarbonyl compound and a hydrazine.[8][9] The reaction proceeds via a cyclocondensation mechanism.

Logical Workflow of the Knorr Pyrazole Synthesis:

Knorr_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound condensation Condensation dicarbonyl->condensation hydrazine Hydrazine Derivative hydrazine->condensation cyclization Intramolecular Cyclization condensation->cyclization Forms Hydrazone/ Enamine Intermediate dehydration Dehydration cyclization->dehydration Forms Cyclic Intermediate pyrazole Pyrazole Derivative dehydration->pyrazole Aromatization

Caption: Workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (after Knorr)

  • Materials: Ethyl acetoacetate, Phenylhydrazine, Glacial acetic acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent).

    • Add a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture under reflux for 1-2 hours. The reaction is often exothermic.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will often crystallize upon cooling. If not, an ice bath can be used to induce crystallization.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain the purified 1-phenyl-3-methyl-5-pyrazolone.

The Pechmann Pyrazole Synthesis

The Pechmann synthesis provides a route to the parent pyrazole ring and its derivatives through the reaction of an alkyne with diazomethane or a diazoacetate.[6] This is a classic example of a 1,3-dipolar cycloaddition reaction.

Logical Workflow of the Pechmann Pyrazole Synthesis:

Pechmann_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product alkyne Alkyne cycloaddition [3+2] Cycloaddition alkyne->cycloaddition diazo Diazomethane/ Diazoacetate diazo->cycloaddition tautomerization Tautomerization cycloaddition->tautomerization Forms 3H-Pyrazole Intermediate pyrazole Pyrazole Derivative tautomerization->pyrazole Aromatization

Caption: Workflow of the Pechmann Pyrazole Synthesis.

Experimental Protocol: General Procedure for Pechmann Pyrazole Synthesis

  • Materials: Substituted alkyne, Diazo compound (e.g., ethyl diazoacetate), suitable solvent (e.g., diethyl ether or dichloromethane). Caution: Diazo compounds are toxic and potentially explosive. This reaction should be carried out in a well-ventilated fume hood with appropriate safety precautions.

  • Procedure:

    • Dissolve the substituted alkyne (1 equivalent) in a suitable anhydrous solvent in a flask equipped with a dropping funnel and a nitrogen inlet.

    • Cool the solution in an ice bath.

    • Slowly add a solution of the diazo compound (1.1 equivalents) in the same solvent to the cooled alkyne solution over a period of 30-60 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench any unreacted diazo compound by the dropwise addition of acetic acid until nitrogen evolution ceases.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired pyrazole derivative.

1,3-Dipolar Cycloaddition Reactions

The Pechmann synthesis is a specific instance of a broader class of reactions known as 1,3-dipolar cycloadditions. This powerful method allows for the construction of the pyrazole ring from a 1,3-dipole (like a nitrile imine or a diazoalkane) and a dipolarophile (like an alkyne or an alkene).[10]

Logical Workflow of a General 1,3-Dipolar Cycloaddition for Pyrazole Synthesis:

Dipolar_Cycloaddition cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product dipole 1,3-Dipole (e.g., Nitrile Imine) cycloaddition [3+2] Cycloaddition dipole->cycloaddition dipolarophile Dipolarophile (e.g., Alkyne) dipolarophile->cycloaddition pyrazole Pyrazole cycloaddition->pyrazole

Caption: General 1,3-Dipolar Cycloaddition for Pyrazoles.

Experimental Protocol: Synthesis of a 1,3,4,5-Tetrasubstituted Pyrazole via Nitrile Imine Cycloaddition [10]

  • Materials: Hydrazonyl chloride, α-bromocinnamaldehyde, Triethylamine, Dry chloroform or dichloromethane.

  • Procedure:

    • In a round-bottom flask, dissolve the α-bromocinnamaldehyde (1 equivalent) and the hydrazonyl chloride (1 equivalent) in 10 mL of dry chloroform or dichloromethane.

    • To this solution, add triethylamine (1.1 equivalents).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC until the starting materials have been consumed (typically 7-10 hours).

    • After the reaction is complete, remove the solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel to yield the pure tetrasubstituted pyrazole.

Multicomponent Reactions (MCRs)

Modern synthetic chemistry often favors multicomponent reactions for their efficiency and atom economy. Several MCRs have been developed for the synthesis of highly substituted pyrazoles in a one-pot fashion.[11][12][13]

Logical Workflow of a Four-Component Pyrazole Synthesis:

MCR_Synthesis cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product aldehyde Aldehyde reaction Tandem Knoevenagel/ Michael Addition/ Cyclization aldehyde->reaction malononitrile Malononitrile malononitrile->reaction hydrazine Hydrazine hydrazine->reaction beta_ketoester β-Ketoester beta_ketoester->reaction pyranopyrazole Densely Substituted Pyrano[2,3-c]pyrazole reaction->pyranopyrazole

Caption: A Four-Component Synthesis of a Fused Pyrazole.

Experimental Protocol: Three-Component Synthesis of a 1H-Pyrazole Derivative [13]

  • Materials: Enaminone, Benzaldehyde, Hydrazine hydrochloride, Ammonium acetate, Water.

  • Procedure:

    • In a flask, prepare a mixture of the enaminone (1 mmol), benzaldehyde (1 mmol), and hydrazine hydrochloride (1 mmol) in water (10 mL).

    • Add a catalytic amount of ammonium acetate.

    • Reflux the reaction mixture for the time specified for the particular substrates, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The solid product that precipitates is collected by filtration, washed with water, and then dried.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent.

Quantitative Data on Pyrazole Synthesis

The choice of synthetic route often depends on factors such as desired substitution pattern, availability of starting materials, and achievable yield. The following tables summarize representative quantitative data for various pyrazole synthesis methods.

Table 1: Comparison of Knorr Pyrazole Synthesis Variations

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventTime (h)Temp (°C)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineAcetic acid/Ethanol2Reflux>90[3]
AcetylacetoneHydrazine hydrateNone110085[14]
DibenzoylmethaneHydrazine hydrateEthanol4Reflux92[14]
1,3-DiketoneMethylhydrazineIn situ formation--1:1 to 3:1 regioisomers[15]

Table 2: Comparison of 1,3-Dipolar Cycloaddition and MCRs for Pyrazole Synthesis

Reaction TypeReactantsCatalyst/SolventTime (h)Temp (°C)Yield (%)Reference
1,3-Dipolar CycloadditionHydrazonyl chloride, α-bromocinnamaldehydeTriethylamine/Chloroform7-10RT65-85[10]
1,3-Dipolar CycloadditionNitrile imine, Acetyl acetoneChloramine-T/Ethanol2-3Reflux59-78
Three-ComponentEnaminone, Benzaldehyde, Hydrazine-HClAmmonium acetate/Water2-4Reflux85-95[13]
Four-ComponentAldehyde, Malononitrile, Hydrazine, β-KetoesterPiperidine/Water0.33RT85-93[16]
Five-ComponentThiol, Aldehyde, Malononitrile, Chloro-β-ketoester, HydrazineMontmorillonite K10/Solvent-free565-7081-91[16]

Conclusion

From the foundational discoveries of Knorr and Pechmann to the sophisticated multicomponent reactions of today, the synthesis of pyrazoles has a rich and dynamic history. The methods outlined in this guide represent the core strategies that have been developed and refined over more than a century of research. For scientists and researchers in drug development, a deep understanding of these synthetic pathways is not merely academic; it is a practical tool for the rational design and efficient synthesis of novel therapeutic agents. The versatility of the pyrazole scaffold, combined with the ever-expanding repertoire of synthetic methods, ensures that this remarkable heterocycle will continue to be a focus of innovation in medicinal chemistry for the foreseeable future.

References

Methodological & Application

Synthesis of Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate from hydrazine hydrate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate from Hydrazine Hydrate

Application Notes

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1] Their versatile structure serves as a privileged scaffold in numerous pharmaceutical agents. The Knorr pyrazole synthesis, a classic and reliable method, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] This document provides a detailed protocol for the synthesis of this compound, a valuable building block in pharmaceutical research.[3] The synthesis proceeds via a two-step process: a Claisen condensation to form the key intermediate, ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, followed by a cyclocondensation reaction with hydrazine hydrate.

Reaction Principle

The synthesis is based on the well-established Knorr pyrazole synthesis.[4]

  • Step 1: Claisen Condensation. 4'-fluoroacetophenone undergoes a Claisen condensation with diethyl oxalate using a strong base, such as sodium ethoxide, to yield the 1,3-dicarbonyl intermediate, ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.[5]

  • Step 2: Cyclocondensation. The synthesized dicarbonyl intermediate reacts with hydrazine hydrate. The reaction begins with the formation of a hydrazone intermediate at one of the carbonyl groups. This is followed by an intramolecular nucleophilic attack from the second nitrogen of the hydrazine onto the remaining carbonyl group, leading to cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.[4][6]

Target Compound Profile

PropertyValue
Compound Name This compound
Synonyms 3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester
CAS Number 866588-11-6
Molecular Formula C₁₂H₁₁FN₂O₂[3][7]
Molecular Weight 234.23 g/mol [3]
Appearance White crystalline solid[3]
Melting Point 154-160 °C[3]
Applications Key intermediate in pharmaceutical development and agrochemicals.[3]

Reaction Pathway

G Figure 1: Overall synthesis pathway for this compound. cluster_step1_reactants Step 1 Reactants cluster_intermediate Intermediate cluster_step2_reactant Step 2 Reactant cluster_product Final Product R1 4'-Fluoroacetophenone I1 Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate R1->I1  Claisen Condensation  (Sodium Ethoxide, Ethanol) R2 Diethyl Oxalate R2->I1  Claisen Condensation  (Sodium Ethoxide, Ethanol) P1 This compound I1->P1  Cyclocondensation  (Glacial Acetic Acid) R3 Hydrazine Hydrate R3->P1  Cyclocondensation  (Glacial Acetic Acid)

Caption: Figure 1: Synthesis pathway.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (Intermediate)

This protocol is adapted from the general procedure for the synthesis of ethyl-2,4-dioxo-4-phenylbutanoate derivatives.[5]

Materials:

  • 4'-Fluoroacetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (10%)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser and drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filtration flask

Procedure:

  • Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • In a three-neck round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, place the prepared sodium ethoxide solution.

  • Add a solution of 4'-fluoroacetophenone and diethyl oxalate in absolute ethanol dropwise to the stirred sodium ethoxide solution at 0-5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-cold water and acidify with 10% hydrochloric acid to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is based on the general procedure for the cyclocondensation of dioxo-esters with hydrazine hydrate.[5]

Materials:

  • Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (from Protocol 1)

  • Hydrazine hydrate (99%)

  • Glacial acetic acid

  • Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filtration flask

Procedure:

  • In a round-bottom flask, suspend ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (1 equivalent) in glacial acetic acid.

  • To this suspension, add hydrazine hydrate (1.2 equivalents) dropwise while stirring.

  • Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker of ice water to precipitate the product.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any residual acetic acid.

  • Dry the product under vacuum to yield this compound as a white crystalline solid.[3] Further purification can be achieved by recrystallization from ethanol if necessary.

Experimental Workflow

Caption: Figure 2: General experimental workflow.

References

Applications of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry. The pyrazole scaffold is a versatile pharmacophore that has been extensively explored for the development of novel therapeutic agents. The presence of the 4-fluorophenyl group often enhances the biological activity and pharmacokinetic properties of these molecules. This document provides a detailed overview of the applications of these compounds, focusing on their anti-inflammatory and anticancer properties, along with experimental protocols for their synthesis and biological evaluation.

Key Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated significant potential in two primary therapeutic areas:

  • Anti-inflammatory Activity: Many pyrazole-containing compounds exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Selective COX-2 inhibition is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

  • Anticancer Activity: This class of compounds has shown promising anticancer activity against a variety of cancer cell lines. Their mechanisms of action are often multi-faceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Notable targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs).

Synthesis Protocols

While a single, universally applicable synthesis protocol does not exist, a common and effective method for the synthesis of 3-aryl-1H-pyrazole-5-carboxylates involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. A general protocol is outlined below.

General Protocol for the Synthesis of this compound Derivatives

This protocol describes a general method for synthesizing the pyrazole core structure. Modifications can be made to the starting materials to obtain various derivatives.

Materials:

  • Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate (or a similar β-ketoester)

  • Hydrazine hydrate or substituted hydrazine

  • Ethanol or acetic acid (as solvent)

  • Glacial acetic acid (as catalyst, optional)

  • Sodium carbonate (for derivatives requiring N-alkylation)

  • Alkyl halide (e.g., benzyl chloride for N-alkylation)

  • Acetonitrile (for N-alkylation)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Cyclization to form the pyrazole ring:

    • Dissolve the β-ketoester (1 equivalent) in ethanol or acetic acid.

    • Add hydrazine hydrate or a substituted hydrazine (1 to 1.2 equivalents).

    • If using a salt of a substituted hydrazine, add a base like sodium acetate.

    • Reflux the mixture for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

    • If no precipitate forms, evaporate the solvent under reduced pressure. Purify the residue by recrystallization or silica gel column chromatography.

  • N-Alkylation of the pyrazole ring (optional): [1]

    • To a solution of the synthesized pyrazole (1 equivalent) in acetonitrile, add potassium carbonate (1-1.5 equivalents) and the desired alkyl halide (1-1.2 equivalents).[1]

    • Heat the mixture to reflux for 8-12 hours, monitoring by TLC.[1]

    • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.[1]

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).[1]

Experimental Workflow for Synthesis

Synthesis_Workflow Start Starting Materials: β-Ketoester & Hydrazine Cyclization Cyclization Reaction (Reflux in Ethanol/Acetic Acid) Start->Cyclization Workup1 Work-up: Cooling, Filtration/Evaporation Cyclization->Workup1 Purification1 Purification: Recrystallization or Column Chromatography Workup1->Purification1 Pyrazole_Product Ethyl 3-(4-fluorophenyl)-1H- pyrazole-5-carboxylate Purification1->Pyrazole_Product N_Alkylation N-Alkylation (Optional) (Alkyl Halide, K2CO3, Acetonitrile) Pyrazole_Product->N_Alkylation Workup2 Work-up: Filtration & Evaporation N_Alkylation->Workup2 Purification2 Purification: Column Chromatography Workup2->Purification2 Final_Product N-Substituted Pyrazole Derivative Purification2->Final_Product MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with Pyrazole Derivatives (various concentrations) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 3-4h Add_MTT->Incubate3 Solubilize Solubilize formazan crystals (add DMSO or SDS solution) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Pyrazole Ethyl 3-(4-fluorophenyl)-1H- pyrazole-5-carboxylate Derivative Pyrazole->VEGFR2 Inhibition PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF RAF RAS->RAF PKC->RAF Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CDK_Pathway CyclinE Cyclin E CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 pRb_E2F pRb-E2F Complex CyclinE_CDK2->pRb_E2F Phosphorylation of pRb Pyrazole Ethyl 3-(4-fluorophenyl)-1H- pyrazole-5-carboxylate Derivative Pyrazole->CDK2 Inhibition pRb pRb E2F E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription pRb_E2F->E2F Release Cell_Cycle_Progression G1 to S Phase Progression S_Phase_Genes->Cell_Cycle_Progression

References

Application Notes and Protocols: Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate as a versatile pharmaceutical intermediate. This document includes its chemical properties, synthesis, and applications in the development of therapeutic agents, particularly focusing on its role in the synthesis of anti-inflammatory and anti-cancer drugs. Detailed experimental protocols and data are provided to facilitate its use in a research and development setting.

Chemical Properties and Data

This compound is a white crystalline solid that serves as a key building block in the synthesis of various biologically active molecules.[1] Its chemical structure, incorporating a pyrazole ring, a fluorophenyl group, and an ethyl ester moiety, makes it a valuable precursor for creating a diverse range of pharmaceutical candidates.

PropertyValueReference
Molecular Formula C₁₂H₁₁FN₂O₂[1]
Molecular Weight 234.23 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 154-160 °C[1]
Purity ≥ 98% (HPLC)[1]
CAS Number 866588-11-6[1]

Spectroscopic Data (Representative for similar pyrazole structures):

Technique Data
¹H NMR (DMSO-d₆) δ (ppm): 1.29 (t, 3H, CH₃), 2.31 (s, 6H, CH₃), 4.26 (q, 2H, CH₂), 4.97 (s, 1H, CH), 6.98-7.44 (m, 9H, Ar-H), 7.70 (d, 4H, Ar-H).[2]
¹³C NMR (DMSO-d₆) δ (ppm): 11.8, 14.5, 33.0, 58.6, 61.2, 104.6, 121.2, 125.1, 126.4, 128.3, 129.4, 129.5, 137.2, 137.4, 141.9, 145.9, 146.8, 147.1, 160.2, 167.6, 174.5.[2]
FT-IR (KBr, cm⁻¹) 3533, 2969, 1724, 1638, 1597, 1579, 1501, 1253, 1226, 1167.[2][3]
Mass Spectrum (ESI-MS) m/z: [M+H]⁺ 235.08774.[4]

Applications in Pharmaceutical Synthesis

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and this compound is a key intermediate in the synthesis of compounds targeting a range of diseases.

Anti-inflammatory Agents

Pyrazole derivatives are known to be potent anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[5] This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Anticancer Therapeutics

This intermediate is also utilized in the development of novel anticancer agents. Pyrazole-containing compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[5] The two primary signaling pathways targeted by derivatives of this intermediate are the JAK/STAT and p38 MAPK pathways.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this intermediate is through a Claisen condensation followed by cyclization with hydrazine.

Step 1: Synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

This step involves the Claisen condensation of 4-fluoroacetophenone with diethyl oxalate.

  • Reactants: 4-fluoroacetophenone, Diethyl oxalate, Sodium ethoxide.

  • Solvent: Ethanol.

  • Procedure: A solution of sodium ethoxide in ethanol is prepared. To this, a mixture of 4-fluoroacetophenone and diethyl oxalate is added dropwise at a controlled temperature. The reaction is stirred for several hours, followed by acidification and extraction to yield the desired diketone.

  • Typical Yield: 75-85%.

Step 2: Cyclization to form this compound

The resulting diketone is then reacted with hydrazine hydrate to form the pyrazole ring.

  • Reactants: Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, Hydrazine hydrate.

  • Solvent: Ethanol or Acetic Acid.

  • Procedure: The diketone is dissolved in the chosen solvent, and hydrazine hydrate is added. The mixture is then refluxed for several hours. Upon cooling, the product crystallizes and can be collected by filtration.

  • Typical Yield: 80-90%.

  • Purity: >98% after recrystallization.

N-Alkylation of this compound

This protocol details the N-alkylation of the pyrazole ring, a common step in the synthesis of more complex pharmaceutical agents.

  • Reactants: this compound (0.02 mol), Benzyl chloride (0.0024 mol), Potassium carbonate (0.02 mol).[6]

  • Solvent: Acetonitrile (100 ml).[6]

  • Procedure: A mixture of the reactants is heated to reflux for 10 hours.[6] The solvent is then removed under reduced pressure. The product is isolated by column chromatography on silica gel.[6]

  • Yield: 76%.[6]

Signaling Pathways and Mechanism of Action

Pharmaceuticals derived from this compound often function by inhibiting key signaling pathways involved in inflammation and cancer.

JAK/STAT Signaling Pathway Inhibition

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling that regulates immune responses and cell proliferation. Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases. Pyrazole-based inhibitors can bind to the ATP-binding site of JAKs, preventing the phosphorylation and activation of STAT proteins. This blockade of downstream signaling can inhibit tumor cell growth and reduce inflammatory responses.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Inhibitor Ethyl 3-(4-fluorophenyl)-1H- pyrazole-5-carboxylate Derivative Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway.

p38 MAPK Signaling Pathway Inhibition

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation and cellular stress responses. Overactivation of this pathway can lead to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Pyrazole-urea based inhibitors, derived from the title intermediate, can bind to a key allosteric site on p38 MAPK, stabilizing an inactive conformation of the kinase and preventing its activation.[7] This allosteric inhibition is a distinct mechanism from traditional ATP-competitive inhibitors.

p38_MAPK_Pathway Stress Cellular Stress / Inflammatory Stimuli MKK MAPKKs (MKK3/6) Stress->MKK Activate p38 p38 MAPK MKK->p38 Phosphorylate & Activate Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Phosphorylate Inflammation Inflammatory Response (e.g., TNF-α, IL-1β production) Substrates->Inflammation Leads to Inhibitor Ethyl 3-(4-fluorophenyl)-1H- pyrazole-5-carboxylate Derivative Inhibitor->p38 Allosteric Inhibition

Caption: Allosteric inhibition of the p38 MAPK signaling pathway.

Experimental Workflow for Synthesis and Derivatization

The following diagram illustrates a typical workflow from the starting materials to a derivatized pharmaceutical candidate.

experimental_workflow start Starting Materials: 4-Fluoroacetophenone Diethyl oxalate step1 Step 1: Claisen Condensation (Sodium Ethoxide, Ethanol) start->step1 intermediate1 Intermediate: Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate step1->intermediate1 purification1 Purification: Extraction & Crystallization intermediate1->purification1 step2 Step 2: Cyclization (Hydrazine Hydrate, Ethanol/Acetic Acid) title_compound Ethyl 3-(4-fluorophenyl)-1H- pyrazole-5-carboxylate step2->title_compound purification2 Purification: Recrystallization title_compound->purification2 step3 Step 3: Derivatization (e.g., N-Alkylation, Amidation, etc.) final_product Final Pharmaceutical Candidate step3->final_product purification3 Purification: Column Chromatography final_product->purification3 analysis1 Analysis: NMR, IR, MS purification1->analysis1 analysis2 Analysis: NMR, IR, MS, HPLC purification2->analysis2 analysis3 Analysis: NMR, IR, MS, HPLC purification3->analysis3 analysis1->step2 analysis2->step3

Caption: General experimental workflow.

References

Application Notes and Protocols: The Role of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate in Agrochemical Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential roles of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate as a key intermediate in the development of novel agrochemicals. The versatile pyrazole scaffold is a cornerstone in modern crop protection, with derivatives commercialized as fungicides, herbicides, and insecticides.[1] This document outlines the potential applications, synthesis of active ingredients, and detailed experimental protocols for evaluating the efficacy of compounds derived from this versatile chemical building block.

Potential Agrochemical Applications

This compound serves as a crucial starting material for the synthesis of a variety of biologically active molecules for crop protection. The pyrazole ring is a "privileged" structure in agrochemical discovery due to its ability to interact with a range of biological targets in pests, weeds, and fungi.

Fungicidal Applications

Pyrazole carboxamides, which can be synthesized from this compound, are a significant class of fungicides, most notably as Succinate Dehydrogenase Inhibitors (SDHIs).[2] These compounds disrupt the fungal mitochondrial respiratory chain, leading to the inhibition of spore germination and mycelial growth.

Mechanism of Action: Succinate Dehydrogenase Inhibition

SDHI fungicides function by blocking the activity of Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain. This inhibition prevents the oxidation of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle and cellular respiration. The disruption of ATP production ultimately leads to fungal cell death.[2][3][4]

SDHI_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_complex_I Complex I cluster_complex_II Complex II cluster_complex_III Complex III cluster_complex_IV Complex IV ETC Electron Transport Chain C1 NADH Dehydrogenase C3 Cytochrome c reductase C1->C3 SDH Succinate Dehydrogenase (SDH) Fumarate Fumarate SDH->Fumarate SDH->C3 Succinate Succinate Succinate->SDH Oxidation TCA_Cycle TCA Cycle Fumarate->TCA_Cycle C4 Cytochrome c oxidase C3->C4 ATP_Synthase ATP Synthase C4->ATP_Synthase ATP ATP ATP_Synthase->ATP H+ Gradient Cell_Death Fungal Cell Death ATP->Cell_Death Depletion leads to Pyrazole_Carboxamide Pyrazole Carboxamide (from Ethyl 3-(4-fluorophenyl) -1H-pyrazole-5-carboxylate) Pyrazole_Carboxamide->SDH Inhibition TCA_Cycle->Succinate

Diagram 1: Mechanism of action of pyrazole carboxamide fungicides as SDHIs.

Quantitative Data for Related Fungicides

While specific efficacy data for derivatives of this compound are not publicly available, the following table presents data for other pyrazole carboxamide fungicides to illustrate their potential activity.

Compound NameTarget FungiEC50 (µg/mL)Reference
SCU2028 (a novel pyrazole carboxamide)Rhizoctonia solani0.022[3][4]
Isoxazolol Pyrazole Carboxylate 7aiRhizoctonia solani0.37[5]
Compound 24 (a pyrazole carboxylate derivative)Botrytis cinerea0.40[6]
Compound 24 (a pyrazole carboxylate derivative)Sclerotinia sclerotiorum3.54[6]
Compound 15 (a pyrazole carboxylate derivative)Valsa mali0.32[6]
Compound 1v (a pyrazole analogue)Fusarium graminearum0.0530 µM[7]
Herbicidal Applications

Derivatives of pyrazole have been successfully developed as herbicides that target key plant enzymes. For instance, some pyrazole derivatives act as 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors or Protoporphyrinogen oxidase (PPO) inhibitors, leading to bleaching symptoms and eventual plant death.[8][9]

Quantitative Data for Related Herbicides

The following table shows the herbicidal activity of some pyrazole derivatives against common weeds.

Compound NameTarget WeedActivityDosageReference
Compound 5nBarnyard GrassGood0.05 mmol m⁻²[8][10]
Compound 5oBarnyard GrassGood0.05 mmol m⁻²[8][10]
Compound Z21Echinochloa crusgalli69.6% root inhibition150 g ai/ha[11]
Insecticidal Applications

The pyrazole scaffold is also present in several commercial insecticides. These compounds often act on the nervous system of insects, for example, by targeting ryanodine receptors (RyRs) or GABA receptors.[12][13]

Quantitative Data for Related Insecticides

The table below presents the insecticidal activity of various pyrazole derivatives.

Compound NameTarget InsectLC50 (mg/L)Reference
Compound 7gPlutella xylostella5.32[14]
Compound 7gSpodoptera exigua6.75[14]
Compound 7gSpodoptera frugiperda7.64[14]
Compound 2Spodoptera littoralis (2nd instar larvae)0.553[15]
Compound 2Spodoptera littoralis (4th instar larvae)1.28[15]
Compound 7hAphis fabae85.7% mortality at 12.5 mg/L[16]

Experimental Protocols

The following are representative protocols for the synthesis of active ingredients from this compound and for the evaluation of their agrochemical activities.

Synthesis of a Pyrazole Carboxamide Derivative (Fungicide Candidate)

This protocol outlines the general two-step synthesis of a pyrazole carboxamide from the starting ethyl ester.

Synthesis_Workflow Start Ethyl 3-(4-fluorophenyl)-1H- pyrazole-5-carboxylate Step1 Step 1: Saponification (Hydrolysis of the Ester) Start->Step1 Intermediate 3-(4-fluorophenyl)-1H- pyrazole-5-carboxylic acid Step1->Intermediate Step2 Step 2: Amide Coupling Intermediate->Step2 Final_Product Target Pyrazole Carboxamide (Fungicide Candidate) Step2->Final_Product Amine Substituted Aniline (e.g., 2-amino-N-ethylbenzamide) Amine->Step2 Antifungal_Assay_Workflow Start Prepare stock solution of test compound in DMSO or acetone Step1 Prepare Potato Dextrose Agar (PDA) medium amended with test compound at various concentrations Start->Step1 Step2 Pour amended PDA into Petri dishes Step1->Step2 Step3 Inoculate the center of each plate with a mycelial plug of the target fungus Step2->Step3 Step4 Incubate plates at 25-28 °C Step3->Step4 Step5 Measure the diameter of the fungal colony at regular intervals Step4->Step5 Step6 Calculate the percentage of inhibition and determine the EC50 value Step5->Step6 Controls Include positive (commercial fungicide) and negative (solvent only) controls Controls->Step1

References

Application Notes: Protocol for N-Alkylation of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-alkylation of pyrazoles is a fundamental synthetic transformation in medicinal chemistry and drug development, as the introduction of an alkyl group on the pyrazole nitrogen can significantly modulate the physicochemical and pharmacological properties of the molecule.[1] Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a valuable scaffold in the synthesis of various biologically active compounds. This protocol provides a detailed procedure for the N-alkylation of this pyrazole derivative, a common step in the synthesis of pharmaceutical intermediates. The regioselectivity of the N-alkylation of unsymmetrical pyrazoles can be a challenge, often yielding a mixture of N1 and N2 alkylated isomers.[2][3] The protocol described here is based on a common and effective method that has been successfully applied to similar pyrazole systems.

Principle of the Method

The N-alkylation of this compound is typically achieved through a nucleophilic substitution reaction. The reaction involves the deprotonation of the pyrazole ring's N-H proton by a suitable base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent to form the N-alkylated product. The choice of base, solvent, and reaction conditions can influence the yield and regioselectivity of the reaction.

Experimental Protocol

Materials:

  • This compound

  • Alkylating agent (e.g., Benzyl chloride, Iodomethane, Ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glassware for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.0 to 1.5 equivalents).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add the alkylating agent (1.1 to 1.2 equivalents) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the crude residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated product.[4]

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of this compound with various alkylating agents.

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzyl chlorideK₂CO₃AcetonitrileReflux1076[4]
Dimethyl sulfateNa₂CO₃Dichloromethane4024Not specified for this specific substrate, but a general procedure is provided.[5]
General Alkyl HalideNaHDMF0 to RT2-16Not specified for this specific substrate, but a general procedure is provided.[1]

Visualizations

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start reagents Add Ethyl 3-(4-fluorophenyl)-1H- pyrazole-5-carboxylate, K₂CO₃, and Acetonitrile to a flask start->reagents alkylating_agent Add Alkylating Agent reagents->alkylating_agent reflux Heat to Reflux alkylating_agent->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Continue if incomplete cool Cool to Room Temperature tlc->cool Reaction Complete filter Filter and Concentrate cool->filter extract Liquid-Liquid Extraction filter->extract dry Dry and Concentrate extract->dry chromatography Silica Gel Column Chromatography dry->chromatography product Pure N-Alkylated Product chromatography->product

Caption: Workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for the Purification of Pyrazole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis of these compounds often results in complex mixtures containing regioisomers, stereoisomers, unreacted starting materials, and byproducts. Effective purification is therefore a critical step in the isolation and characterization of the desired pyrazole derivative. Column chromatography is the most common and effective method for this purpose. These application notes provide detailed protocols for the purification of pyrazole derivatives using column chromatography, addressing common challenges such as the separation of isomers and the basicity of the pyrazole ring.

Key Considerations for Pyrazole Purification

The successful purification of pyrazole derivatives by column chromatography depends on several factors:

  • Nature of the Pyrazole Derivative: The polarity, solubility, and presence of functional groups on the pyrazole ring and its substituents will dictate the choice of stationary and mobile phases.

  • Types of Impurities: The purification strategy will vary depending on whether the impurities are starting materials, byproducts, or isomers (regioisomers or enantiomers).

  • Basicity of the Pyrazole Ring: The nitrogen atoms in the pyrazole ring impart basic properties, which can lead to peak tailing and irreversible adsorption on acidic silica gel.

Experimental Protocols

Protocol 1: General Purification of Pyrazole Derivatives using Normal-Phase Column Chromatography

This protocol is suitable for the general purification of pyrazole derivatives from non-isomeric impurities.

1. Materials and Equipment:

  • Crude pyrazole derivative

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents: Hexane (or petroleum ether), Ethyl Acetate (EtOAc)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column or flash chromatography system

  • Collection tubes

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that provides good separation of the desired product from impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica gel bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude pyrazole derivative in a minimal amount of the mobile phase or a more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase determined by TLC analysis.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with higher polarity.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the purified product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified pyrazole derivative.

Table 1: Examples of Normal-Phase Chromatography Conditions for Pyrazole Derivatives

Pyrazole Derivative TypeStationary PhaseMobile Phase (Eluent)Yield (%)Reference
1,3,5-Trisubstituted PyrazolesSilica GelHexane/Ethyl Acetate (19:1)66 - 88[1]
3-Alkenyl-1-phenylpyrazolesSilica GelHexane/Ethyl Acetate (2:8)Not specified[2]
1,3,5-Triphenyl-1H-pyrazoleSilica GelPetroleum Ether/Ethyl AcetateNot specified[3]
3-Amino Pyrazole IntermediateSilica GelEthyl Acetate/Hexane55 - 67[4]
Protocol 2: Purification of Basic Pyrazole Derivatives

To counteract the basicity of the pyrazole ring and prevent poor separation on silica gel, the stationary phase can be deactivated.

1. Materials:

  • Silica gel

  • Triethylamine (Et3N)

  • Mobile phase solvents (e.g., hexane, ethyl acetate)

2. Procedure:

  • Silica Gel Deactivation:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Add a small amount of triethylamine (typically 0.5-1% v/v) to the slurry.

    • Stir the slurry for a few minutes to ensure even distribution of the triethylamine.

  • Column Packing and Elution:

    • Proceed with column packing, sample loading, elution, and fraction collection as described in Protocol 1, using the triethylamine-containing mobile phase for both packing and elution.

Protocol 3: Separation of Pyrazole Regioisomers

The separation of regioisomers often requires careful optimization of the mobile phase.

1. Key Considerations:

  • Regioisomers often have very similar polarities, making separation challenging.

  • Extensive TLC analysis with a wide range of solvent systems is crucial to find an eluent that provides baseline separation.

2. Example Protocol for Regioisomer Separation:

  • Compound: 1,3,5-substituted pyrazole regioisomers.[5]

  • Stationary Phase: Silica gel.[5]

  • Mobile Phase: Ethyl acetate.[5]

  • Procedure: Follow the general column chromatography protocol, paying close attention to fraction collection and analysis by TLC to isolate the individual regioisomers.

Protocol 4: Separation of Pyrazole Enantiomers

The separation of enantiomers requires the use of a chiral stationary phase (CSP).

1. Materials and Equipment:

  • Chiral HPLC or SFC system

  • Chiral column (e.g., polysaccharide-based CSPs like Lux cellulose-2 or Lux amylose-2)

  • Mobile phase: Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).

2. General Procedure:

  • Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.

  • Optimize the flow rate and column temperature to improve resolution.

  • Once analytical separation is achieved, the method can be scaled up for preparative separation.

Table 2: Example of Chiral Separation Conditions for a Pyrazole Derivative

Pyrazole DerivativeStationary PhaseMobile PhaseResolution (Rs)Reference
Phenylpyrazole PesticidesCHIRALPAK® IBn-hexane/2-propanolup to 16.82[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis Column_Packing Column Packing TLC->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Solvent_Removal Solvent Removal Fraction_Analysis->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: A generalized workflow for the purification of pyrazole derivatives by column chromatography.

Signaling Pathway

Many pyrazole derivatives function as kinase inhibitors, targeting pathways such as the JAK/STAT signaling cascade, which is crucial in immunity and cancer.[7][8]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Pyrazole_Inhibitor Pyrazole Derivative (JAK Inhibitor) Pyrazole_Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription Modulation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole derivative.[7][8]

References

Application Notes and Protocols for X-ray Diffraction Analysis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate and its derivatives using single-crystal and powder X-ray diffraction (XRD) techniques. The information is intended to guide researchers in obtaining and interpreting high-quality crystallographic data, which is crucial for understanding structure-activity relationships (SAR) in drug design and development. Pyrazole derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.

Introduction to the Significance of Pyrazole Derivatives

Pyrazole-based compounds are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The precise three-dimensional atomic arrangement of these molecules, which can be determined by X-ray diffraction, is fundamental to understanding their interaction with biological targets and for the rational design of more potent and selective drugs. The fluorophenyl substituent, in particular, can significantly influence the electronic and steric properties of the molecule, affecting its binding affinity and pharmacokinetic profile.

Data Presentation: Crystallographic Data of Pyrazole Derivatives

The following tables summarize the crystallographic data for derivatives of this compound found in the literature. No specific crystal structure data was found for the parent compound, this compound, in the performed search.

Table 1: Crystallographic Data for Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate [1]

ParameterValue
Chemical FormulaC₁₉H₁₇FN₂O₂
Formula Weight324.35 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.119(8)
b (Å)10.173(6)
c (Å)10.814(6)
α (°)108.672(15)
β (°)102.567(16)
γ (°)91.460(16)
Volume (ų)821.5(10)
Z2
Temperature (K)298
RadiationMo Kα
R[F² > 2σ(F²)]0.084
wR(F²)0.245

Table 2: Crystallographic Data for Other Substituted Pyrazole Carboxylate Derivatives

CompoundEthyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate[2][3]Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate[4]
Chemical FormulaC₁₃H₁₀F₃N₃O₄C₇H₇F₃N₂O₂
Crystal SystemTriclinicMonoclinic
Space GroupP-1P2₁/m
a (Å)7.0524(14)6.8088(8)
b (Å)7.8044(16)6.7699(9)
c (Å)12.954(3)9.9351(12)
α (°)97.93(3)90
β (°)96.29(3)105.416(3)
γ (°)100.11(3)90
Volume (ų)688.6(3)441.48(9)
Z22
Temperature (K)200200
Rgt(F)0.04780.0398
wRref(F²)0.11400.1192

Experimental Protocols

Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the key steps for determining the molecular structure of a pyrazole derivative from a single crystal.

3.1.1. Crystallization

The primary challenge in SC-XRD is obtaining high-quality single crystals.[5] The following methods are commonly employed for small organic molecules:

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent or solvent mixture to form a nearly saturated solution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

  • Vapor Diffusion:

    • Place a small amount of the concentrated solution of the compound in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile solvent (the precipitant) in which the compound is less soluble.

    • Over time, the precipitant vapor will diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

  • Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature or below. The decrease in solubility upon cooling can induce crystallization.

3.1.2. Data Collection

  • Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.

  • Diffractometer Setup: Place the mounted crystal on the diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector and use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and the crystal lattice system.

  • Data Collection Strategy: Based on the crystal's symmetry, devise a strategy to collect a complete dataset by rotating the crystal through a series of angles (e.g., omega and phi scans).

  • Data Integration: After data collection, the raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

3.1.3. Structure Solution and Refinement

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Model Building: An initial molecular model is built into the electron density map.

  • Structure Refinement: The model is refined using least-squares methods to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.[1]

  • Validation: The final structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability.

Powder X-ray Diffraction (PXRD)

PXRD is a valuable technique for phase identification, purity analysis, and studying polymorphism of crystalline materials.

3.2.1. Sample Preparation

  • Finely grind the crystalline sample to a homogeneous powder using a mortar and pestle to ensure random orientation of the crystallites.

  • Mount the powder on a sample holder, ensuring a flat and smooth surface.

3.2.2. Data Collection

  • Place the sample holder in the powder diffractometer.

  • Set the instrument parameters, including the 2θ scan range (e.g., 5° to 70°), step size, and scan speed.

  • The instrument directs a monochromatic X-ray beam onto the sample, and the detector records the intensity of the diffracted X-rays at different 2θ angles.

3.2.3. Data Analysis

  • The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase(s) present in the sample.

  • Compare the experimental diffractogram with databases (e.g., the Powder Diffraction File) to identify the crystalline phase.

  • The positions and intensities of the diffraction peaks can also be used to determine unit cell parameters and assess sample purity.

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

Single_Crystal_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Analysis synthesis Synthesis of Pyrazole Derivative purification Purification synthesis->purification crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) purification->crystallization crystal_selection Select & Mount Single Crystal crystallization->crystal_selection data_collection X-ray Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Integration & Reduction data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution model_building Model Building structure_solution->model_building refinement Structure Refinement model_building->refinement validation Validation (CHECKCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Workflow for Single-Crystal X-ray Diffraction Analysis.

Powder_XRD_Workflow cluster_prep_pxrd Sample Preparation cluster_data_pxrd Data Collection cluster_analysis_pxrd Data Analysis synthesis_pxrd Synthesize & Purify Crystalline Material grinding Grind to Fine Powder synthesis_pxrd->grinding mounting Mount Powder on Sample Holder grinding->mounting instrument_setup Instrument Setup (2θ range, step size) mounting->instrument_setup data_acquisition X-ray Data Acquisition instrument_setup->data_acquisition diffractogram Generate Diffractogram (Intensity vs. 2θ) data_acquisition->diffractogram phase_id Phase Identification (Database Comparison) diffractogram->phase_id purity_analysis Purity & Polymorph Analysis phase_id->purity_analysis final_report final_report purity_analysis->final_report Final Analysis Report

Workflow for Powder X-ray Diffraction Analysis.

References

Application Notes and Protocols: Synthesis and Evaluation of Pyrazole-Based Dual EGFR/COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, in-vitro evaluation, and cellular assessment of novel pyrazole-based compounds designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). The following sections detail the rationale, methodologies, and data presentation for researchers engaged in the discovery and development of targeted cancer therapeutics.

Introduction

The convergence of signaling pathways in cancer progression presents opportunities for multi-targeted therapeutic strategies. Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is frequently overexpressed in various cancers, leading to uncontrolled cell proliferation and survival.[1][2] Simultaneously, Cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin synthesis, is often upregulated in tumors, contributing to inflammation, angiogenesis, and metastasis.[1][3] Significant crosstalk exists between the EGFR and COX-2 pathways, where activation of one can influence the other, promoting a pro-tumorigenic environment.[4][5][6] Developing single molecules that can simultaneously inhibit both EGFR and COX-2 offers a promising approach to enhance anti-cancer efficacy and potentially overcome resistance mechanisms.[7] Pyrazole-based scaffolds have emerged as a versatile platform for the design of such dual inhibitors, with derivatives showing potent and selective activity.[4][8][9]

Data Presentation: In-Vitro Inhibitory Activity and Cytotoxicity

The following tables summarize the quantitative data for representative pyrazole-based dual EGFR/COX-2 inhibitors, providing a clear comparison of their biological activities.

Table 1: In-Vitro EGFR and COX-2 Inhibitory Activity of Pyrazole Derivatives

Compound IDEGFR IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)¹Reference
11 0.0830.043Not Reported[8]
14b 0.423 (WT), 0.764 (T790M)4.692Not Reported[9]
14g 0.121 (WT), 0.076 (T790M)0.560Not Reported[9]
14k 0.234 (WT), 0.112 (T790M)0.871Not Reported[9]
16a 0.043>50 (COX-1)134.6[4]
18c 0.226Not ReportedNot Reported[4]
18d 0.388Not ReportedNot Reported[4]
18f 0.191.1342.13[4]
C9 0.81.27Not Reported[7]
G10 1.11.88Not Reported[7]

¹COX-2 Selectivity Index (SI) is calculated as the ratio of COX-1 IC₅₀ / COX-2 IC₅₀. A higher SI value indicates greater selectivity for COX-2 over COX-1.

Table 2: Cytotoxicity of Pyrazole Derivatives against Various Cancer Cell Lines

Compound IDCell LineIC₅₀ (µM)Reference
11 MCF-7 (Breast)2.85[8]
11 HT-29 (Colon)2.12[8]
12 MCF-7 (Breast)23.99[8]
12 HT-29 (Colon)69.37[8]
15 MCF-7 (Breast)10.11[8]
15 HT-29 (Colon)15.23[8]
14b HT-29 (Colon)1.20[9]
14g MCF-7 (Breast)2.93[9]
14k A-549 (Lung)1.89[9]
16a MCF-7 (Breast)0.73[4]
16a A549 (Lung)1.64[4]
18c MCF-7 (Breast)6.25[4]
18d MCF-7 (Breast)4.37[4]
18f MCF-7 (Breast)2.15[4]
C10 PaCa-2 (Pancreatic)0.9[7]
G12 PaCa-2 (Pancreatic)0.8[7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and the general experimental workflows for the synthesis and evaluation of pyrazole-based EGFR/COX-2 inhibitors.

EGFR_COX2_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Ras_Raf_MEK_ERK RAS-RAF-MEK-ERK (MAPK) Pathway EGFR->Ras_Raf_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT STAT5 STAT5 EGFR->STAT5 PGE2 PGE2 PGE2->EGFR Transactivates COX2 COX-2 COX2->PGE2 AA Arachidonic Acid AA->COX2 Proliferation Cell Proliferation, Survival, Angiogenesis Inhibitor Pyrazole-Based Inhibitor Inhibitor->EGFR Inhibitor->COX2 Ras_Raf_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT5->COX2 Upregulates Expression

Caption: Crosstalk between EGFR and COX-2 signaling pathways in cancer.

Synthesis_Workflow Start Aryl Aldehyde & Aryl Ketone Chalcone_Synth Chalcone Synthesis (Claisen-Schmidt Condensation) Start->Chalcone_Synth Chalcone Chalcone Intermediate Chalcone_Synth->Chalcone Pyrazole_Synth Pyrazole Synthesis (Cyclocondensation with Hydrazine) Chalcone->Pyrazole_Synth Pyrazole Pyrazole Derivative Pyrazole_Synth->Pyrazole Purification Purification & Characterization (e.g., Recrystallization, NMR, MS) Pyrazole->Purification

Caption: General workflow for the synthesis of pyrazole derivatives.

BioAssay_Workflow Compound Synthesized Pyrazole Derivative EGFR_Assay In-Vitro EGFR Kinase Inhibition Assay Compound->EGFR_Assay COX2_Assay In-Vitro COX-2 Inhibition Assay Compound->COX2_Assay MTT_Assay Cell Viability Assay (e.g., MTT Assay) Compound->MTT_Assay IC50_EGFR Determine EGFR IC₅₀ EGFR_Assay->IC50_EGFR IC50_COX2 Determine COX-2 IC₅₀ COX2_Assay->IC50_COX2 IC50_Cell Determine Cytotoxicity IC₅₀ MTT_Assay->IC50_Cell Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) IC50_EGFR->Data_Analysis IC50_COX2->Data_Analysis IC50_Cell->Data_Analysis

Caption: Workflow for the biological evaluation of pyrazole inhibitors.

Experimental Protocols

Protocol 1: General Synthesis of Pyrazole Derivatives from Chalcones

This protocol describes a two-step synthesis: the formation of a chalcone intermediate via Claisen-Schmidt condensation, followed by cyclization to form the pyrazole ring.[10][11]

Step 1: Synthesis of Chalcone Intermediate

  • Reactant Preparation: Dissolve an appropriate aryl ketone (10 mmol) in methanol (25 mL) in a round-bottom flask. Add an aqueous solution of potassium hydroxide (30% w/v, 5 mL).

  • Reaction Initiation: To the stirring mixture, add the corresponding aryl aldehyde (10 mmol) dissolved in methanol (25 mL) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate:n-hexane, 1:3 v/v).

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-cold water. Acidify the mixture with dilute HCl (10% v/v) until a precipitate forms.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of Pyrazole Derivative

  • Reactant Preparation: Dissolve the synthesized chalcone (5 mmol) in absolute ethanol (30 mL) in a round-bottom flask.

  • Reaction Initiation: Add hydrazine hydrate (5 mmol) to the solution. To catalyze the reaction, add a few drops of glacial acetic acid.

  • Reaction Conditions: Reflux the reaction mixture for 10-12 hours.

  • Work-up and Isolation: After reflux, concentrate the solution and pour it into ice-cold water. Allow the mixture to stand until a precipitate forms.

  • Purification: Collect the crude pyrazole derivative by filtration, wash with water, and dry. Purify the product by recrystallization from an appropriate solvent (e.g., acetone or ethanol).

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In-Vitro EGFR Kinase Inhibition Assay

This protocol outlines a non-radiometric, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of the synthesized compounds against EGFR.[9]

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme and Substrate Addition: Add the recombinant human EGFR enzyme to each well (except the negative control) and incubate for 15 minutes at room temperature to allow for compound binding.

  • Kinase Reaction Initiation: Initiate the phosphorylation reaction by adding a solution containing a biotinylated substrate (e.g., Poly(Glu, Tyr)) and ATP to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing EDTA.

  • Detection: Add detection reagents, including a Europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate. Incubate in the dark for 60 minutes at room temperature.

  • Data Acquisition: Read the plate using a TR-FRET compatible microplate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: In-Vitro COX-2 Inhibition Assay

This protocol describes a fluorometric assay for screening COX-2 inhibitors.[3][12][13]

  • Reagent Preparation: Prepare the necessary reagents, including COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme.

  • Compound and Control Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations with COX Assay Buffer. Prepare a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Reaction Mixture Preparation: In a 96-well white opaque plate, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Enzyme and Inhibitor Incubation: Add the diluted test compounds or controls to the appropriate wells. Add the diluted COX-2 enzyme to all wells except the blank. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

  • Data Acquisition: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. Determine the percentage of inhibition for each compound concentration relative to the enzyme control. Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol 4: MTT Cell Viability Assay

This protocol is used to assess the cytotoxicity of the synthesized compounds against cancer cell lines.[7][14][15]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with the medium containing the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Remove the treatment medium and add 28 µL of MTT solution (2 mg/mL in PBS) to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a non-linear regression curve.

References

Application Notes and Protocols: Anticancer Potential of Substituted Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] In recent years, extensive research has focused on the development of substituted pyrazole compounds as potent anticancer agents.[1][2] These compounds have demonstrated efficacy against a wide range of cancer cell lines by targeting various key components of cellular signaling pathways involved in cancer progression.[1][2] Structure-activity relationship (SAR) studies have revealed that modifications to the pyrazole core can significantly influence their anticancer activity, offering a promising scaffold for the design of novel and selective cancer therapeutics.[2]

This document provides detailed application notes on the anticancer potential of substituted pyrazole compounds, including a summary of their activity, key signaling pathways they modulate, and comprehensive protocols for their evaluation.

Data Presentation: In Vitro Cytotoxicity of Substituted Pyrazole Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of various substituted pyrazole compounds against a panel of human cancer cell lines. This data is compiled from multiple studies to provide a comparative overview.

Compound ID/ReferenceSubstitution PatternCancer Cell LineIC50 (µM)Reference
Tubulin Polymerization Inhibitors
Compound 12d Indole moietyA2780 (Ovarian)Not specified[3]
A549 (Lung)Not specified[3]
P388 (Leukemia)Not specified[3]
Kinase Inhibitors
Compound 29 Pyrazolo[1,5-a]pyrimidineMCF7 (Breast)17.12[1]
HepG2 (Liver)10.05[1]
A549 (Lung)29.95[1]
Caco2 (Colon)25.24[1]
Compound 30 (CDK2 Inhibitor)Pyrazolo[1,5-a]pyrimidine-60% inhibition at 10 µM[1]
Compound 25 (VEGFR-2 Inhibitor)Pyrazole benzothiazole hybridHT29 (Colon)3.17 - 6.77[1]
PC3 (Prostate)3.17 - 6.77[1]
A549 (Lung)3.17 - 6.77[1]
U87MG (Glioblastoma)3.17 - 6.77[1]
Compounds 33 & 34 (CDK2 Inhibitors)Indole-pyrazole hybridHCT116 (Colon)< 23.7[1]
MCF7 (Breast)< 23.7[1]
HepG2 (Liver)< 23.7[1]
A549 (Lung)< 23.7[1]
CDK2 (enzymatic)0.074 (33), 0.095 (34)[1]
DNA Binding Agents
Compound 59 Polysubstituted pyrazoleHepG2 (Liver)2[1]
Other/Multiple Mechanisms
Compound 11 Thienyl and chlorophenyl substituted pyrazolineAsPC-1 (Pancreatic)16.8[4]
U251 (Glioblastoma)11.9[4]
Compound CF-6 Chloro methyl substituted pyrazole oximeA-549 (Lung)12.5[5]
4-bromophenyl substituted pyrazoline4-bromophenylA549 (Lung)8.0
HeLa (Cervical)9.8
MCF-7 (Breast)5.8
Compounds 7a & 7b Pyrazole-indole hybridsHepG2 (Liver)6.1 (7a), 7.9 (7b)[6]
MCF-7 (Breast)10.6 - 63.7[6]
Compounds 7d & 7f Indole-pyrazoline hybridsMGC-803 (Gastric)15.43 (7d), 20.54 (7f)[7]

Key Signaling Pathways and Mechanisms of Action

Substituted pyrazole compounds exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival, proliferation, and metastasis.

Inhibition of Microtubule Dynamics

A significant class of pyrazole derivatives functions by disrupting microtubule polymerization dynamics, which is essential for mitotic spindle formation and cell division.[8][9] This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[3][9]

cluster_0 Microtubule Dynamics Tubulin α/β-Tubulin Dimers Microtubule Microtubules Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Microtubule->Spindle M_Phase M-Phase Progression Spindle->M_Phase Apoptosis Apoptosis M_Phase->Apoptosis Arrest leads to Pyrazole Substituted Pyrazoles (e.g., Compound 12d) Pyrazole->Tubulin Inhibition of Polymerization

Figure 1. Inhibition of Tubulin Polymerization by Substituted Pyrazoles.
Targeting Protein Kinases

Many pyrazole derivatives have been designed as potent inhibitors of various protein kinases that are often dysregulated in cancer.[1] These include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1]

  • CDK Inhibition: By inhibiting CDKs, such as CDK2, these compounds block cell cycle progression, leading to cell growth arrest.[1]

  • EGFR/VEGFR Inhibition: Inhibition of receptor tyrosine kinases like EGFR and VEGFR disrupts downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and angiogenesis.[1]

cluster_1 Kinase Signaling Pathways GF Growth Factors (EGF, VEGF) RTK Receptor Tyrosine Kinases (EGFR, VEGFR) GF->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrazole_Kinase Substituted Pyrazoles (Kinase Inhibitors) Pyrazole_Kinase->RTK Inhibition CDK CDK/Cyclin Pyrazole_Kinase->CDK Inhibition CellCycle Cell Cycle Progression CDK->CellCycle CellCycle->Proliferation

Figure 2. Targeting of Kinase Signaling Pathways by Substituted Pyrazoles.

Experimental Protocols

The following protocols provide detailed methodologies for the evaluation of the anticancer potential of novel substituted pyrazole compounds.

General Experimental Workflow

cluster_2 Experimental Workflow for Anticancer Evaluation Start Synthesized Pyrazole Compound MTT Cytotoxicity Screening (MTT Assay) Start->MTT IC50 Determine IC50 Values MTT->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI Staining) End Lead Compound Identification Apoptosis->End CellCycle Cell Cycle Analysis (Flow Cytometry) CellCycle->End Mechanism->Apoptosis Mechanism->CellCycle WesternBlot Western Blot Analysis (e.g., p53, p21, Caspases) Mechanism->WesternBlot TargetAssay Specific Target-Based Assays (e.g., Kinase, Tubulin Polymerization) Mechanism->TargetAssay WesternBlot->End TargetAssay->End

Figure 3. General Workflow for Evaluating Anticancer Pyrazoles.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Substituted pyrazole compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3][10]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Protocol 2: Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with the pyrazole compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13] Annexin V-FITC is detected in the FITC channel (green fluorescence), and PI is detected in the phycoerythrin channel (red fluorescence).

  • Data Interpretation:

    • Annexin V(-) / PI(-): Viable cells

    • Annexin V(+) / PI(-): Early apoptotic cells

    • Annexin V(+) / PI(+): Late apoptotic or necrotic cells

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% ethanol[4]

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[6]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 × 10⁶ cells.

  • Washing: Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[2][4] Fix the cells for at least 30 minutes on ice or store at -20°C.[6]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[4]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[4]

  • Analysis: Analyze the samples by flow cytometry. The PI fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins (e.g., p53, p21, caspases, Bcl-2 family proteins) involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and control cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5-10 minutes.[14]

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Protocol 5: In Vitro Tubulin Polymerization Assay

This cell-free assay measures the direct effect of a compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin protein (>99%)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

  • Test compound, positive control (paclitaxel), and negative control (nocodazole)

  • 96-well plate

  • Spectrophotometer with temperature control

Procedure:

  • Reagent Preparation: Reconstitute tubulin to 3 mg/mL in ice-cold G-PEM buffer.[15]

  • Assay Setup: In a pre-warmed 96-well plate at 37°C, add the reconstituted tubulin solution.

  • Compound Addition: Add the test compound at various concentrations. Include vehicle, paclitaxel, and nocodazole controls.

  • Polymerization Measurement: Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C.[15] An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot absorbance versus time. The rate of polymerization (Vmax) and the maximum polymer mass can be used to quantify the inhibitory or enhancing effect of the compound.

Protocol 6: In Vitro Kinase Assay (e.g., for VEGFR-2)

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase buffer

  • ATP

  • Kinase substrate (e.g., a specific peptide)

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well plate (white, for luminescence)

  • Luminometer

Procedure:

  • Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and the substrate.

  • Reaction Setup: In a 96-well plate, add the test inhibitor at various concentrations. Add the master mix to all wells.

  • Kinase Reaction: Initiate the reaction by adding the diluted kinase enzyme to the wells. Incubate at 30°C for 45-60 minutes.

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the detection reagent according to the manufacturer's protocol (e.g., for ADP-Glo, this involves converting the produced ADP back to ATP and measuring the light output from a luciferase reaction).

  • Luminescence Measurement: Read the luminescence on a plate reader. A higher signal indicates more ATP remaining, thus greater kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion

Substituted pyrazole compounds have emerged as a highly promising class of anticancer agents with diverse mechanisms of action. The data and protocols presented in these application notes provide a framework for researchers to explore the therapeutic potential of novel pyrazole derivatives. By systematically evaluating their cytotoxicity, effects on apoptosis and the cell cycle, and their interactions with specific molecular targets, the development of more effective and selective pyrazole-based cancer therapies can be advanced.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazoles?

A1: The most prevalent methods for pyrazole synthesis include:

  • Knorr Pyrazole Synthesis: This is a classical and widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2]

  • Paal-Knorr Pyrazole Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a hydrazine to form the pyrazole ring.[3]

  • Synthesis from α,β-Unsaturated Carbonyls: This approach utilizes the reaction of α,β-unsaturated aldehydes or ketones (like chalcones) with hydrazines, which typically proceeds through a pyrazoline intermediate that is subsequently oxidized.[4][5]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole (such as a diazo compound or a nitrilimine) with a dipolarophile (like an alkyne or an alkene).[4][6]

Q2: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?

A2: Low yields in pyrazole synthesis can be attributed to several factors. Common causes include incomplete reactions, side reactions, and suboptimal reaction conditions.[7]

To troubleshoot low yields, consider the following:

  • Purity of Starting Materials: Ensure the 1,3- or 1,4-dicarbonyl compound and the hydrazine derivative are pure, as impurities can lead to side reactions.[7]

  • Reaction Conditions: Optimize the temperature, reaction time, solvent, and catalyst. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[7][8]

  • Stoichiometry: Ensure the correct stoichiometry of the reactants. A slight excess of hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[7]

  • Catalyst: The choice of catalyst can be critical. For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is often used.[8][9] In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields.[9][10]

Q3: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[7][11] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[7][11]

To improve regioselectivity:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly increase regioselectivity in favor of one isomer compared to standard solvents like ethanol.[12]

  • Reaction pH: The pH of the reaction medium is a critical factor. Acidic conditions can favor the formation of one isomer, while basic conditions might favor the other.[7][11]

  • Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[7][11]

Q4: My reaction mixture has turned a dark color. Is this normal and how can I obtain a clean product?

A4: Discoloration of the reaction mixture, often to a yellow or red color, is a frequent observation, particularly in the Knorr pyrazole synthesis when using hydrazine salts like phenylhydrazine hydrochloride.[13] This is often due to the formation of colored impurities from the hydrazine starting material. To obtain a cleaner product, you can try adding a mild base like sodium acetate to neutralize any acid and potentially reduce the formation of colored byproducts. Purification of the crude product by recrystallization or column chromatography is usually effective in removing these colored impurities.[13]

Troubleshooting Guides

Issue 1: Low Yield in Knorr Pyrazole Synthesis

This guide provides a systematic approach to troubleshooting low yields in the Knorr pyrazole synthesis.

G Troubleshooting Low Yield in Knorr Pyrazole Synthesis start Low Yield Observed check_purity Assess Purity of Starting Materials (Dicarbonyl & Hydrazine) start->check_purity purity_impure Impurities Present check_purity->purity_impure purify_sm Purify Starting Materials (Distillation, Recrystallization) purity_impure->purify_sm Yes purity_ok Purity Confirmed purity_impure->purity_ok No purify_sm->check_purity optimize_conditions Optimize Reaction Conditions purity_ok->optimize_conditions conditions_issue Suboptimal Conditions? optimize_conditions->conditions_issue adjust_temp Adjust Temperature (Increase or Decrease) conditions_issue->adjust_temp Yes adjust_time Vary Reaction Time conditions_issue->adjust_time Yes change_solvent Screen Different Solvents conditions_issue->change_solvent Yes change_catalyst Evaluate Different Catalysts conditions_issue->change_catalyst Yes conditions_ok Conditions Optimized conditions_issue->conditions_ok No adjust_temp->optimize_conditions adjust_time->optimize_conditions change_solvent->optimize_conditions change_catalyst->optimize_conditions check_side_reactions Investigate Side Reactions conditions_ok->check_side_reactions side_reactions_present Side Products Detected? check_side_reactions->side_reactions_present incomplete_cyclization Incomplete Cyclization (Hydrazone Intermediate) side_reactions_present->incomplete_cyclization Yes regioisomers Regioisomer Formation side_reactions_present->regioisomers Yes no_side_reactions No Major Side Products side_reactions_present->no_side_reactions No adjust_conditions Adjust Reaction Conditions incomplete_cyclization->adjust_conditions Modify conditions to favor cyclization regioisomers->adjust_conditions See Regioselectivity FAQ final_yield Yield Improved no_side_reactions->final_yield adjust_conditions->final_yield

Caption: Troubleshooting workflow for low yields in pyrazole synthesis.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

The choice of solvent can have a dramatic impact on the ratio of regioisomers formed. The following table illustrates the effect of different solvents on the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine.[12]

SolventRatio of Regioisomers (A:B)Total Yield (%)
Ethanol (EtOH)55:4585
Dichloromethane (CH2Cl2)60:4078
Toluene65:3582
2,2,2-Trifluoroethanol (TFE)90:1092
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>95:595

Regioisomer A is the desired product.

Table 2: Comparison of Catalysts for Pyrazole Synthesis

Different catalysts can influence the reaction time and yield of pyrazole synthesis.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
Acetic Acid (10)EthanolReflux488
p-Toluenesulfonic Acid (5)TolueneReflux391
Nano-ZnO (10)EthanolReflux1.595[10]
Iodine (10)Ethanol600.592[14]
NoneEthanolReflux1245

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine.[2]

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine hydrate or substituted hydrazine (1.1 eq)

  • Ethanol or Glacial Acetic Acid

  • Magnetic stirrer and hotplate

  • Round-bottom flask and condenser

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol or glacial acetic acid.

  • Add the hydrazine derivative (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux with stirring for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation. Collect the solid by vacuum filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of a Pyrazole from a Chalcone

This protocol outlines the synthesis of a pyrazole from an α,β-unsaturated ketone (chalcone) and a hydrazine derivative.[15]

Materials:

  • Chalcone (1.0 eq)

  • Hydrazine hydrate or substituted hydrazine (1.1 eq)

  • Glacial Acetic Acid

  • Magnetic stirrer and hotplate

  • Round-bottom flask and condenser

Procedure:

  • Suspend the chalcone (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Add the hydrazine derivative (1.1 eq) to the suspension.

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from ethanol to yield the pyrazole.

Mandatory Visualization

Knorr Pyrazole Synthesis Workflow

G General Workflow for Knorr Pyrazole Synthesis start Start dissolve Dissolve 1,3-Dicarbonyl in Solvent start->dissolve add_hydrazine Add Hydrazine Derivative dissolve->add_hydrazine heat Heat to Reflux (1-4 hours) add_hydrazine->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool isolate Isolate Crude Product (Filtration or Precipitation) cool->isolate purify Purify by Recrystallization isolate->purify end End purify->end G Mechanism of Knorr Pyrazole Synthesis reactants 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone Intermediate reactants->hydrazone Condensation cyclization Intramolecular Cyclization hydrazone->cyclization cyclic_intermediate Cyclic Hemiaminal cyclization->cyclic_intermediate dehydration Dehydration (-H2O) cyclic_intermediate->dehydration pyrazole Pyrazole Product dehydration->pyrazole

References

Technical Support Center: Synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming common challenges in the synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.

Q1: My overall yield for the two-step synthesis is low. What are the most critical factors to optimize?

A1: Low overall yield in the synthesis of this compound, which typically proceeds via a Claisen-Schmidt condensation to form a chalcone intermediate followed by cyclization with hydrazine, can be attributed to several factors. The most critical aspects to investigate are the efficiency of both the Claisen-Schmidt reaction and the subsequent pyrazole formation.

For the initial Claisen-Schmidt condensation, key factors include the choice and concentration of the base catalyst, reaction temperature, and reaction time.[1] Overly harsh conditions, such as high temperatures or a high concentration of a strong base, can lead to side reactions like polymerization or decomposition of the starting aldehyde.[1] For the cyclization step, the reaction conditions, including the solvent and catalyst (often an acid), are crucial for ensuring complete conversion of the chalcone intermediate to the desired pyrazole.[2][3]

Q2: I am observing significant side product formation during the Claisen-Schmidt condensation. How can I minimize these?

A2: The formation of side products in a Claisen-Schmidt condensation is a common issue. To minimize these, consider the following:

  • Reaction Temperature: Many Claisen-Schmidt reactions proceed well at room temperature.[1] In some cases, gentle heating may be required, but excessive heat can promote side reactions. Conversely, cooling the reaction mixture may be necessary to control the reaction rate and reduce byproducts.[1]

  • Catalyst Choice and Concentration: While strong bases like NaOH or KOH are frequently used, some starting materials may be sensitive and require milder catalysts.[1] It's advisable to screen different catalysts and optimize their concentration.

  • Stoichiometry: Ensure the correct molar ratio of reactants. For a mono-condensation, using a slight excess of the ketone can help suppress the formation of di-condensation products.[1]

  • Purity of Reactants: Impurities in the starting aldehyde or ketone can interfere with the reaction and lead to unwanted side products.[1]

Q3: The cyclization of the chalcone with hydrazine hydrate is not going to completion. What can I do to improve the conversion rate?

A3: Incomplete cyclization of the chalcone intermediate with hydrazine hydrate can be addressed by optimizing the reaction conditions. The choice of solvent and catalyst plays a significant role. Using glacial acetic acid as both a solvent and a catalyst can be effective, with reflux for several hours often being necessary.[3][4] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[3][4] If the reaction stalls, extending the reflux time or carefully adjusting the amount of acid catalyst could improve the conversion rate.

Q4: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?

A4: Purification of the final product is critical for obtaining a high-purity compound. Common methods include:

  • Recrystallization: This is a widely used technique for purifying solid organic compounds. Ethanol is often a suitable solvent for recrystallizing pyrazole derivatives.[4] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which facilitates the formation of pure crystals.

  • Column Chromatography: For more challenging separations, column chromatography using silica gel is an effective method.[5] A suitable eluent system, such as a mixture of ethyl acetate and n-hexane, can be used to separate the desired product from impurities.[4] The polarity of the eluent can be adjusted to achieve optimal separation.

Data Presentation

The following table summarizes typical reaction conditions for the key steps in the synthesis of pyrazole derivatives from chalcones, which is analogous to the synthesis of this compound.

StepReactantsCatalyst/SolventTemperatureTimeYieldReference
Claisen-Schmidt Condensation Aromatic aldehyde, KetoneMethanolic NaOH0°C to Room Temp.4-10 hGood[1][3]
Cyclization (Pyrazole Formation) Chalcone, Hydrazine HydrateGlacial Acetic AcidReflux (80°C)6-8 hExcellent[3][4][6]

Experimental Protocols

Protocol 1: Synthesis of the Chalcone Intermediate via Claisen-Schmidt Condensation

This protocol is a general procedure based on typical Claisen-Schmidt condensations used to prepare chalcone precursors for pyrazole synthesis.[1][3]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoroacetophenone (1 eq) and an appropriate aldehyde (e.g., diethyl oxalate, 1 eq) in ethanol.

  • Reagent Addition: While stirring the solution at room temperature, slowly add a solution of potassium hydroxide (KOH, ~1.2 eq) in ethanol dropwise.

  • Reaction: Stir the mixture at room temperature or heat gently to 40-50°C. Monitor the reaction progress by TLC. The reaction is often complete within 1-4 hours.

  • Isolation: Once the starting material is consumed, cool the reaction mixture in an ice bath to precipitate the chalcone product.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold water to remove the base, followed by a wash with cold ethanol.

Protocol 2: Synthesis of this compound via Cyclization

This protocol is a general procedure based on the cyclization of chalcones with hydrazine hydrate to form pyrazoles.[3][4][6]

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone intermediate (1 mmol) in glacial acetic acid (10-20 mL).

  • Reagent Addition: Add hydrazine hydrate (1 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux at approximately 80°C for 6-8 hours. Monitor the reaction's progress using TLC with an ethyl acetate:n-hexane (2:8) eluent system.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation and Purification: Filter the resulting solid precipitate, wash it with water, and dry it. The crude product can be further purified by recrystallization from ethanol.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis process.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclization A 4-Fluoroacetophenone + Diethyl Oxalate C Reaction at Room Temperature or Gentle Heating A->C B Base Catalyst (e.g., KOH) in Ethanol B->C D Chalcone Intermediate C->D E Chalcone Intermediate G Glacial Acetic Acid (Reflux) E->G F Hydrazine Hydrate F->G H This compound G->H G cluster_Troubleshooting Troubleshooting Common Issues cluster_Solutions Potential Solutions LowYield Low Overall Yield OptimizeConditions Optimize Reaction Conditions (Temp, Catalyst, Time) LowYield->OptimizeConditions SideProducts Side Product Formation SideProducts->OptimizeConditions AdjustStoichiometry Adjust Reactant Stoichiometry SideProducts->AdjustStoichiometry PurifyReactants Ensure Purity of Starting Materials SideProducts->PurifyReactants IncompleteReaction Incomplete Cyclization IncompleteReaction->OptimizeConditions PurificationDifficulty Purification Difficulty Recrystallize Recrystallization (e.g., from Ethanol) PurificationDifficulty->Recrystallize ColumnChrom Column Chromatography (Silica Gel) PurificationDifficulty->ColumnChrom

References

Common byproducts in the synthesis of pyrazole esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of pyrazole esters.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazole esters?

A1: The most prevalent method for synthesizing pyrazole esters is the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound, such as a β-ketoester, with a hydrazine derivative.[1][2] Other methods include 1,3-dipolar cycloadditions and multicomponent reactions.[3]

Q2: What are the most common byproducts observed in pyrazole ester synthesis?

A2: The formation of several byproducts can complicate the synthesis and purification of pyrazole esters. The most frequently encountered byproducts include:

  • Regioisomers: Particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of two different positional isomers is a common issue.[1][3][4]

  • Pyrazoline Intermediates: Incomplete cyclization or a lack of subsequent oxidation can lead to the presence of pyrazoline intermediates in the final product mixture.[1]

  • Hydrazones: The reaction may stall after the initial condensation, resulting in the formation of stable hydrazone intermediates that do not cyclize to form the pyrazole ring.[3]

  • Colored Impurities: Side reactions involving the hydrazine starting material can often produce colored impurities, leading to yellow or red hues in the reaction mixture.[1]

  • Di-addition Products: In some instances, two molecules of hydrazine may react with a single molecule of the 1,3-dicarbonyl compound.[1]

Q3: How can I identify the byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts. Thin-Layer Chromatography (TLC) is a quick method to check for the presence of multiple components in the reaction mixture. For detailed structural elucidation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for determining the specific structures of the byproducts.[1]

Troubleshooting Guides

This section provides structured guidance on how to address specific issues that may arise during the synthesis of pyrazole esters.

Issue 1: Formation of Regioisomers
  • Symptoms:

    • NMR spectra display duplicate sets of peaks corresponding to the desired product.

    • Multiple spots are observed on TLC, which are often difficult to separate via column chromatography.

    • The isolated product has a broad melting point range.

  • Potential Causes:

    • Use of an unsymmetrical 1,3-dicarbonyl compound (e.g., a β-ketoester with different substituents at the C1 and C3 positions).

    • Use of a substituted hydrazine where the two nitrogen atoms have different nucleophilicity.

  • Solutions:

    • Chromatographic Separation: Attempt separation using high-performance liquid chromatography (HPLC) or preparative TLC with different solvent systems.

    • Reaction Condition Optimization: Vary the reaction temperature, solvent, and catalyst to favor the formation of one regioisomer. For instance, controlling the pH can influence the site of initial nucleophilic attack.

    • Use of Regioselective Methods: Explore alternative synthetic routes that offer higher regioselectivity, such as those employing specific catalysts or directing groups.[4]

Issue 2: Presence of Unreacted Starting Materials or Intermediates
  • Symptoms:

    • TLC and NMR analysis show the presence of starting materials (1,3-dicarbonyl compound or hydrazine) or hydrazone/pyrazoline intermediates.

  • Potential Causes:

    • Incomplete reaction due to insufficient reaction time or temperature.

    • Deactivation of the catalyst.

    • Steric hindrance in the substrates preventing cyclization.

  • Solutions:

    • Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC and continue until the starting materials are consumed.

    • Add Fresh Catalyst: If a catalyst is being used, adding a fresh portion may drive the reaction to completion.

    • Use a More Forcing Solvent: Switching to a higher-boiling point solvent can help overcome activation energy barriers.

Data Presentation

Table 1: Summary of Common Byproducts and Mitigation Strategies

Byproduct/IssueCommon CauseSuggested Troubleshooting Steps
Regioisomers Use of unsymmetrical starting materials.Optimize reaction conditions (temperature, solvent, pH); employ regioselective synthetic methods; utilize advanced chromatographic separation techniques.
Pyrazoline Intermediates Incomplete aromatization.Add an oxidizing agent (if applicable to the specific reaction); increase reaction temperature or time.
Hydrazone Intermediates Failure of cyclization step.Increase reaction temperature; use a protic or Lewis acid catalyst to promote cyclization.
Colored Impurities Decomposition of hydrazine.Use fresh, purified hydrazine; run the reaction under an inert atmosphere.

Experimental Protocols

General Protocol for Knorr Pyrazole Ester Synthesis

This is a generalized procedure and should be adapted based on specific literature for the target molecule.

  • Reaction Setup: To a solution of the β-ketoester (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) in a round-bottom flask, add the hydrazine derivative (1-1.2 equivalents).

  • Catalyst Addition (Optional): If required, add a catalytic amount of a protic acid (e.g., acetic acid, sulfuric acid) or a Lewis acid.

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired pyrazole ester.

Visualizations

Signaling Pathways and Workflows

knorr_synthesis start Starting Materials (β-Ketoester + Hydrazine) intermediate Hydrazone Intermediate start->intermediate Condensation cyclization Cyclization intermediate->cyclization product Desired Pyrazole Ester cyclization->product Path A byproduct Regioisomeric Byproduct cyclization->byproduct Path B (unsymmetrical substrates)

Caption: Knorr pyrazole ester synthesis pathway leading to the desired product and a potential regioisomeric byproduct.

troubleshooting_workflow start Pyrazole Ester Synthesis Complete analyze Analyze Crude Product (TLC, NMR, MS) start->analyze pure Is the Product Pure? analyze->pure isolate Isolate and Characterize pure->isolate  Yes identify Identify Byproducts pure->identify No troubleshoot Consult Troubleshooting Guide identify->troubleshoot optimize Optimize Reaction Conditions troubleshoot->optimize

Caption: A logical workflow for troubleshooting common issues in pyrazole ester synthesis.

References

Troubleshooting regioselectivity in pyrazole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during the functionalization of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole functionalization and why is it important?

A1: Regioselectivity refers to the preferential reaction at one specific position over other possible positions on the pyrazole ring. For an unsymmetrically substituted pyrazole, the two nitrogen atoms (N1 and N2) and the three carbon atoms (C3, C4, and C5) are distinct. During functionalization, such as alkylation, arylation, or C-H activation, the incoming group can potentially bond to multiple sites. Controlling this selectivity is critical because different regioisomers can exhibit vastly different biological activities, pharmacological properties, and downstream reactivity. Achieving high regioselectivity is essential for the efficient synthesis of the desired compound, avoiding tedious and costly separation of isomeric mixtures.[1]

Q2: What are the primary factors influencing N-alkylation regioselectivity in unsymmetrical pyrazoles?

A2: The regiochemical outcome of N-alkylation is a common challenge due to the similar properties of the two nitrogen atoms in the pyrazole ring.[2] Several factors can influence which nitrogen is alkylated:

  • Steric Hindrance: Bulky substituents on the pyrazole ring (at C3 or C5) can sterically hinder the adjacent nitrogen atom, directing the incoming alkyl group to the less hindered nitrogen.

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) can decrease the nucleophilicity of the adjacent nitrogen atom. The reaction is often directed by the electronic nature of the substituents.[2]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role. For instance, the size of the cation from the base can influence the reaction's regioselectivity.[2] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvents has been shown to significantly improve regioselectivity in some cases.[3]

  • Nature of the Alkylating Agent: The structure of the alkylating agent itself can also affect the outcome.[2]

Q3: How can I control regioselectivity during C-H functionalization of pyrazoles?

A3: Direct C-H functionalization is a powerful tool for modifying the pyrazole core. Controlling regioselectivity is key and can be achieved through several strategies:

  • Directing Groups: A directing group, typically installed on one of the nitrogen atoms, can chelate to a metal catalyst and direct the C-H activation to a specific carbon position, most commonly C5. The pyrazole ring itself can also act as a directing group for the functionalization of substituents attached to it.[4][5][6]

  • Inherent Reactivity: The C4 position of the pyrazole ring is generally the most electron-rich and susceptible to electrophilic substitution. In contrast, the C3 and C5 positions are more electrophilic.[7]

  • Catalyst and Ligand Choice: In transition-metal-catalyzed C-H functionalization, the choice of the metal catalyst (e.g., Palladium, Rhodium) and the ligands can significantly influence which C-H bond is activated.[5][8]

Q4: My N-alkylation reaction is producing a nearly 1:1 mixture of regioisomers. What can I do to improve the selectivity?

A4: A lack of regioselectivity in N-alkylation is a common problem.[2] Here are several troubleshooting steps you can take:

  • Change the Base: The counter-ion of the base can influence the site of alkylation. Experiment with bases having different cations (e.g., from Li⁺ to Cs⁺).

  • Vary the Solvent: The polarity and coordinating ability of the solvent can alter the reactivity of the pyrazole anion. Consider switching to fluorinated alcohols (TFE or HFIP), which have been shown to enhance regioselectivity.[3]

  • Modify the Temperature: Lowering the reaction temperature may increase the kinetic selectivity, favoring the formation of one isomer over the other.

  • Protecting/Directing Groups: If possible, introduce a removable directing group that favors alkylation at the desired nitrogen.

Troubleshooting Guide

Issue 1: Poor or no regioselectivity in N-alkylation of a substituted pyrazole.

  • Possible Cause: Similar steric and electronic environments of the two nitrogen atoms.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

Issue 2: C-H arylation is occurring at an undesired position.

  • Possible Cause: The inherent electronic properties of the pyrazole ring are overriding the desired regiocontrol, or the directing group is not effective under the current conditions.

  • Troubleshooting Steps:

    • Evaluate the Directing Group: Ensure the directing group is appropriate for targeting the desired C-H bond. Pyrazole-based directing groups are effective for sp2 C-H activation and have been shown to direct sp3 C-H activation.[4][6]

    • Modify the Catalyst System: Screen different transition metal catalysts (e.g., Pd, Rh, Cu) and ligands. The steric and electronic properties of the ligand can fine-tune the catalyst's selectivity.

    • Change the Oxidant/Additives: In many C-H activation cycles, an oxidant is required. Varying the oxidant (e.g., Ag₂O, Ag₂CO₃) can impact the reaction outcome.[6]

    • Pre-functionalization Strategy: If direct C-H activation remains non-selective, consider a more classical approach. For example, regioselective halogenation (e.g., at C4) followed by a cross-coupling reaction (e.g., Suzuki, Heck) can provide unambiguous access to the desired isomer.[7]

Data on Regioselectivity in Pyrazole Formation

The synthesis of the pyrazole ring itself is a primary way to control substitution patterns. The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can lead to two regioisomers. The solvent can have a dramatic effect on the isomeric ratio.

Diketone (R¹)Hydrazine (R²)SolventRatio (Desired:Undesired)Yield (%)Reference
PhenylMethylhydrazineEthanol50:5085[3]
PhenylMethylhydrazineTFE90:1082[3]
PhenylMethylhydrazineHFIP>99:180[3]
4-MeO-PhPhenylhydrazineEthanol60:4088[3]
4-MeO-PhPhenylhydrazineHFIP>99:185[3]

TFE: 2,2,2-Trifluoroethanol; HFIP: 1,1,1,3,3,3-Hexafluoroisopropanol.

Key Experimental Protocols

Protocol 1: General Procedure for Regioselective N-Alkylation using a Strong Base

This protocol is adapted for instances where a strong base is required to deprotonate the pyrazole.

  • Preparation: To a solution of the substituted pyrazole (1.0 mmol) in a dry aprotic solvent (e.g., DMF, THF, 10 mL) under an inert atmosphere (N₂ or Ar), add a base such as sodium hydride (NaH, 1.1 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., ethyl iodoacetate, 1.1 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the regioisomers. The ratio of isomers can be determined by ¹H NMR or ¹⁹F NMR (if applicable) spectroscopy of the crude mixture.[2]

Protocol 2: Palladium-Catalyzed Pyrazole-Directed C(sp³)-H Arylation

This protocol describes a method for the functionalization of an unactivated C-H bond directed by the pyrazole ring.[4]

  • Reaction Setup: In a reaction vessel, combine the N-alkylpyrazole substrate (0.5 mmol), aryl iodide (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 10 mol%), and silver(I) oxide (Ag₂O, 0.75 mmol).

  • Solvent Addition: Add acetic acid (2.0 mL) as the solvent.

  • Reaction Conditions: Seal the vessel and heat the mixture at 120 °C for 24-48 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the arylated product.

Logical Relationships in Regioselective Functionalization

The choice of strategy for regioselective functionalization depends on the target position on the pyrazole ring. The following diagram illustrates the general approaches for targeting each position.

G cluster_N N-Functionalization cluster_C C-Functionalization N1 N1-Position N_Factors Control Factors: - Sterics - Electronics - Base/Solvent - Temperature N2 N2-Position C3 C3-Position C3_Method Condensation of 1,3-dicarbonyls C3->C3_Method Cycloaddition/ Ring Synthesis C4 C4-Position C4_Method Halogenation -> Cross-Coupling C4->C4_Method Electrophilic Substitution C5 C5-Position C5_Method N1-Directing Group + Pd/Rh Catalyst C5->C5_Method Directed C-H Activation

Caption: General strategies for regioselective functionalization of the pyrazole core.

References

Technical Support Center: Scalable Synthesis of Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of pyrazole intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scalable pyrazole synthesis?

A1: The Knorr pyrazole synthesis and its variations are the most common and industrially applied methods for synthesizing pyrazoles on a large scale.[1][2] This method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][3] It is a versatile and robust reaction that allows for the production of a wide variety of substituted pyrazoles.[4]

Q2: What are the primary challenges when scaling up pyrazole synthesis from the lab to a pilot or industrial scale?

A2: The main challenges in scaling up pyrazole synthesis include:

  • Exothermic Reactions: The condensation reaction with hydrazine can be highly exothermic, posing a risk of thermal runaway if not properly managed with adequate cooling and controlled reagent addition.[5]

  • Regioselectivity Control: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of undesired regioisomers is a significant issue that can impact yield and purity.[1][6]

  • Impurity Profile: The impurity profile can change with scale, and new impurities may appear that were not observed at the lab scale. The decomposition of hydrazine starting materials can also lead to colored impurities.[1][7]

  • Solvent Selection and Recovery: Identifying suitable solvents that are effective for the reaction, work-up, and crystallization, and that can be efficiently recovered at a large scale is crucial for process economics and environmental considerations.[2][8]

  • Material Handling and Safety: Handling potentially hazardous reagents like hydrazine and managing gaseous byproducts at a large scale requires strict safety protocols and specialized equipment.[5]

Q3: How can I improve the regioselectivity of my pyrazole synthesis?

A3: Improving regioselectivity is a critical aspect of scalable pyrazole synthesis. Strategies include:

  • Reaction Condition Optimization: The choice of solvent and the pH of the reaction medium can significantly influence the regioselectivity. For instance, acidic conditions in solvents like ethanol may favor one isomer, while basic conditions could favor the other.[1][6]

  • Steric and Electronic Control: The steric and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine can direct the reaction towards a specific regioisomer.[1][6]

  • Use of Protecting Groups: In some cases, protecting one of the carbonyl groups in the 1,3-dicarbonyl compound can ensure the desired regioselectivity.

  • Alternative Synthetic Routes: Exploring different synthetic pathways that offer better inherent regiochemical control may be necessary if optimization of the Knorr synthesis is insufficient.[5]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Symptoms:

  • The isolated yield of the desired pyrazole intermediate is consistently below expectations.

  • TLC or LC-MS analysis shows a significant amount of unreacted starting materials or the presence of multiple side products.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress closely using TLC or LC-MS to ensure all starting materials are consumed.[9] - Increase Temperature: Many condensation reactions require heating to go to completion. Consider refluxing the reaction mixture.[9] - Catalyst Choice: The type and amount of acid or base catalyst can be critical. For Knorr synthesis, catalytic amounts of a protic acid like acetic acid are often used.[9]
Purity of Starting Materials - Verify Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions and lower yields. Hydrazine derivatives can degrade over time, so using a fresh batch is advisable.[1]
Side Reactions - Formation of Regioisomers: With unsymmetrical dicarbonyls, the formation of an undesired regioisomer can significantly lower the yield of the target compound. Optimize reaction conditions (solvent, temperature, pH) to favor the desired isomer.[1] - Decomposition of Hydrazine: Hydrazine and its derivatives can decompose, especially at elevated temperatures, leading to the formation of byproducts and a decrease in the effective concentration of the reagent. Consider controlled, slower addition of the hydrazine.[5]
Product Loss During Work-up and Purification - Optimize Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of the pyrazole product. Multiple extractions with a suitable organic solvent may be necessary. - Optimize Crystallization: Carefully select the solvent system for crystallization to maximize the recovery of the pure product. Seeding the solution with a small crystal of the pure product can sometimes improve crystallization.
Issue 2: Formation of Regioisomers

Symptoms:

  • NMR and LC-MS analysis of the crude product show the presence of two or more isomeric pyrazole products.

  • Difficulty in purifying the desired product due to similar physical properties of the isomers.

Possible Causes and Solutions:

CauseRecommended Action
Use of Unsymmetrical 1,3-Dicarbonyls - Solvent Effects: The polarity of the solvent can influence which carbonyl group is preferentially attacked by the hydrazine. Experiment with a range of solvents from non-polar (e.g., toluene) to polar protic (e.g., ethanol) and aprotic (e.g., DMF).[1][6] - pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups. A systematic screening of pH is recommended.[1]
Substituent Effects on Hydrazine - Steric Hindrance: A bulky substituent on the hydrazine can sterically hinder its approach to one of the carbonyl groups, thereby favoring the formation of a single regioisomer.[1]
Thermodynamic vs. Kinetic Control - Temperature Optimization: Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer.
Issue 3: Discoloration of the Reaction Mixture

Symptoms:

  • The reaction mixture develops a strong yellow, orange, or red color during the synthesis.

  • The final product may be colored and difficult to purify.

Possible Causes and Solutions:

CauseRecommended Action
Hydrazine Decomposition - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition of the hydrazine.[1] - Temperature Control: Avoid excessive heating, as this can accelerate the decomposition of hydrazine.
Acid-Catalyzed Side Reactions - Neutralize Acid: If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture can become acidic, promoting the formation of colored byproducts. Adding a mild base to neutralize the acid can lead to a cleaner reaction.[1]
Purification Challenges - Charcoal Treatment: Treating a solution of the crude product with activated charcoal can help to remove colored impurities. - Recrystallization: Recrystallization from a suitable solvent system is often effective in removing colored impurities and obtaining a pure, colorless product.[1]

Quantitative Data

Table 1: Comparison of Laboratory vs. Scalable Synthesis of Pyrazole Intermediates
ParameterLaboratory Scale (grams)Pilot/Industrial Scale (kilograms)Key Considerations for Scale-Up
Typical Yield 70-95%[10]60-90%[2][11]Yields may decrease on scale-up due to less efficient heat and mass transfer. Process optimization is crucial to maintain high yields.
Purity >98% (after chromatography)>99% (after crystallization)[2]Achieving high purity on a large scale often relies on optimized crystallization rather than chromatography.
Reaction Time 1-24 hours[3]5-48 hours[12]Reaction times may need to be adjusted to accommodate slower heating/cooling and reagent addition rates on a larger scale.
Solvent Volume High solvent to reactant ratioMinimized solvent volume for process efficiency and cost reduction[8]Solvent recovery and recycling are critical for industrial-scale processes.
Purification Method Column ChromatographyRecrystallization, Distillation[1][2]Chromatography is generally not feasible for large-scale production.
Table 2: Effect of Reaction Parameters on Pyrazole Synthesis Yield
ParameterCondition AYield (%)Condition BYield (%)Reference
Solvent Ethanol72-90Microwave-assisted (solvent-free)91-98[13]
Catalyst No Catalyst-Nano-ZnO95[14]
Temperature Room Temperature70-9560 °CModerate to Excellent[10]
Reactants Phenylhydrazine + Ethyl Acetoacetate95Substituted Hydrazines + 1,3-Diketones59-98[10][14]

Experimental Protocols

Protocol 1: Scalable Synthesis of Celecoxib Intermediate

This protocol is adapted from an improved and scalable process for the synthesis of Celecoxib.[2]

Reaction: Condensation of 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione with 4-sulphonamidophenylhydrazine hydrochloride.

Materials:

  • 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione

  • 4-sulphonamidophenylhydrazine hydrochloride

  • Ethyl acetate

  • Water

Procedure:

  • Charge a suitable reactor with 4-sulphonamidophenylhydrazine hydrochloride (10.5 kg) and 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (10.5 kg).

  • Add ethyl acetate (50 L) and water (50 L) to the reactor.

  • Heat the reaction mixture to 75-80 °C with stirring.

  • Maintain the temperature and continue stirring for 5 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to 0-5 °C and stir for 1 hour to facilitate crystallization.

  • Filter the separated solid product and wash it with water (150 L).

  • Dry the product under vacuum to obtain Celecoxib.

  • The crude Celecoxib can be further purified by recrystallization from toluene.

Expected Yield: Approximately 90-95% Purity: >99.5% after recrystallization

Protocol 2: Large-Scale Synthesis of a Sildenafil Intermediate

This protocol outlines a key step in an improved synthesis of Sildenafil.[15]

Reaction: Chlorosulfonation of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.

Materials:

  • 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dichloromethane

  • N-methylpiperazine

Procedure:

  • In a suitable reactor, carefully add chlorosulfonic acid.

  • Slowly add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one to the chlorosulfonic acid while maintaining a low temperature.

  • Add thionyl chloride to the reaction mixture.

  • Stir the reaction mixture until the chlorosulfonation is complete (monitor by HPLC).

  • Carefully quench the reaction mixture with ice-water and extract the sulfonyl chloride intermediate with dichloromethane.

  • To the dichloromethane solution of the sulfonyl chloride, add N-methylpiperazine and stir at room temperature for 1 hour.

  • Wash the organic layer with aqueous sodium bicarbonate and then with water.

  • Concentrate the dichloromethane layer and crystallize the product from methanol.

Expected Yield: Approximately 90% for the final sildenafil product from the sulfonyl chloride intermediate.

Visualizations

Signaling Pathway of Celecoxib

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Mechanism of action of Celecoxib via selective inhibition of the COX-2 enzyme.

Signaling Pathway of Sildenafil

Sildenafil_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP to GTP GTP GTP->sGC PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes GMP GMP PDE5->GMP Degrades cGMP to Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil's mechanism of action through the inhibition of PDE5.

Experimental Workflow for Scalable Pyrazole Synthesis

Scalable_Pyrazole_Synthesis_Workflow Start Start: Define Target Pyrazole and Scale Route_Scouting Route Scouting & Selection Start->Route_Scouting Lab_Optimization Laboratory Scale Optimization (grams) Route_Scouting->Lab_Optimization Troubleshooting1 Troubleshoot: Yield, Purity, Regioselectivity Lab_Optimization->Troubleshooting1 Troubleshooting1->Lab_Optimization Re-optimize Pilot_Scaleup Pilot Plant Scale-Up (kilograms) Troubleshooting1->Pilot_Scaleup Optimized Troubleshooting2 Troubleshoot: Thermal runaway, Impurities Pilot_Scaleup->Troubleshooting2 Troubleshooting2->Pilot_Scaleup Re-optimize Process_Validation Process Validation & Manufacturing Troubleshooting2->Process_Validation Validated End End: API Intermediate Production Process_Validation->End

Caption: A logical workflow for the scalable synthesis of pyrazole intermediates.

References

Technical Support Center: Metal-Free Synthesis of 3,5-Disubstituted 1H-Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the metal-free synthesis of 3,5-disubstituted 1H-pyrazoles.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process.

Question: My reaction is not proceeding to completion, or the yield of the desired 3,5-disubstituted pyrazole is low. What are the possible causes and solutions?

Answer:

Low yields or incomplete reactions in the metal-free synthesis of 3,5-disubstituted pyrazoles can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and reaction time is crucial. For instance, in the one-pot, three-component synthesis using aromatic aldehydes, tosylhydrazine, and terminal alkynes, toluene was found to be the optimal solvent, and a reaction temperature of 90°C for 12 hours with sodium ethoxide as a base provided the highest yields.[1] In other methods, such as the reaction of phenacyl bromides with benzal hydrazone, refluxing in ethanol is effective.[2]

  • Reagent Quality: Ensure the purity of your starting materials. Impurities in aldehydes, hydrazines, or other reactants can lead to side reactions and lower yields.

  • Base Selection: The choice and amount of base can significantly impact the reaction outcome. For the reaction of N-alkylated tosylhydrazones and terminal alkynes, pyridine was found to be a superior solvent and base compared to others like THF, DMSO, DMF, and dioxane which resulted in poor yields.[3]

  • Steric Hindrance: Sterically hindered substrates may require longer reaction times or more forcing conditions to achieve good yields.[1][4]

  • Inadequate Mixing: For heterogeneous reactions, ensure efficient stirring to facilitate contact between reactants.

Troubleshooting Workflow:

G start Low Yield / Incomplete Reaction check_conditions Verify Reaction Conditions (Solvent, Temperature, Time) start->check_conditions check_reagents Assess Reagent Purity check_conditions->check_reagents Optimal optimize_conditions Optimize Conditions (e.g., screen solvents, adjust temperature) check_conditions->optimize_conditions Sub-optimal check_base Evaluate Base and Concentration check_reagents->check_base Pure purify_reagents Purify Starting Materials check_reagents->purify_reagents Impurities Suspected check_sterics Consider Steric Hindrance check_base->check_sterics Effective screen_bases Screen Alternative Bases check_base->screen_bases Ineffective increase_time Increase Reaction Time / Temperature check_sterics->increase_time Hindered Substrate end Improved Yield check_sterics->end Not Hindered optimize_conditions->end purify_reagents->end screen_bases->end increase_time->end

Caption: Troubleshooting workflow for low reaction yield.

Question: I am observing the formation of regioisomers, particularly the 1,3,4- or 1,3-disubstituted pyrazoles, instead of the desired 3,5-disubstituted product. How can I improve the regioselectivity?

Answer:

Regioselectivity is a common challenge in pyrazole synthesis. The formation of undesired isomers can often be controlled by modifying the reaction conditions or the synthetic strategy.

Potential Causes and Solutions:

  • Reaction Mechanism: The inherent mechanism of the chosen synthetic route dictates the regioselectivity. For instance, the reaction of N-arylhydrazones with nitroolefins can be highly regioselective, suggesting a stepwise cycloaddition mechanism rather than a concerted 1,3-dipolar cycloaddition.[5]

  • Solvent Effects: The solvent can have a dramatic impact on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in pyrazole formation compared to ethanol.[6]

  • Nature of Substituents: The electronic and steric properties of the substituents on the starting materials can influence the regiochemical outcome.[3]

  • Choice of Precursors: Utilizing synthetic routes that favor the formation of the desired isomer is key. The 1,3-dipolar cycloaddition of diazo compounds, generated in situ from N-tosylhydrazones, with unactivated bromovinyl acetals provides a highly regioselective route to 3,5-disubstituted pyrazoles.[7][8] Similarly, the reaction of N-alkylated tosylhydrazones with terminal alkynes has been shown to proceed with complete regioselectivity.[3]

Question: The purification of my 3,5-disubstituted pyrazole is proving difficult. What are some effective purification strategies?

Answer:

Effective purification is essential to obtain the desired pyrazole in high purity. The choice of method will depend on the physical properties of the product and the impurities present.

Common Purification Techniques:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity. For example, 3,5-dimethyl-1H-pyrazole can be purified by recrystallization from ethanol.[9]

  • Column Chromatography: This is a versatile technique for separating the desired product from byproducts and unreacted starting materials. A gradient of ethyl acetate and hexane is a common solvent system for the purification of 3,5-diarylpyrazoles.[2]

  • Acid-Base Extraction: The weakly basic nature of the pyrazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to remove non-basic impurities. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Precipitation: In some cases, the product can be precipitated from the reaction mixture by adjusting the pH or by adding a non-solvent. For instance, after refluxing, the reaction mixture can be concentrated, diluted with water, and the pH adjusted to 4-5 to precipitate the pyrazole product.[2]

Frequently Asked Questions (FAQs)

Question: What are the main advantages of metal-free synthesis for 3,5-disubstituted 1H-pyrazoles?

Answer:

Metal-free synthesis of 3,5-disubstituted 1H-pyrazoles offers several advantages, making it an attractive approach in medicinal and materials chemistry:

  • Reduced Cost and Toxicity: Avoids the use of expensive and often toxic transition-metal catalysts.[2]

  • Simplified Purification: The absence of metal catalysts simplifies product purification, as there is no need to remove residual metal impurities.

  • Greener Chemistry: Many metal-free methods utilize more environmentally benign reagents and solvents.[10]

  • Broad Substrate Scope: These methods often tolerate a wide range of functional groups, allowing for the synthesis of diverse libraries of pyrazole derivatives.[1][4]

Question: What are some of the most common metal-free synthetic routes to 3,5-disubstituted 1H-pyrazoles?

Answer:

Several efficient metal-free methods have been developed. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

  • One-Pot, Three-Component Reactions: A highly efficient approach involves the condensation of substituted aromatic aldehydes and tosylhydrazine followed by a cycloaddition with terminal alkynes.[1]

  • From Chalcones: The reaction of chalcone derivatives with various hydrazine derivatives is a classical and effective method.[11][12]

  • 1,3-Dipolar Cycloadditions: The reaction of in situ generated diazo compounds (from N-tosylhydrazones) with alkynes or alkyne surrogates is a powerful tool for constructing the pyrazole ring with high regioselectivity.[7][13]

  • From 1,3-Diketones and Hydrazines: The condensation of 1,3-dicarbonyl compounds with hydrazines is a fundamental method for pyrazole synthesis.[14]

  • From Propargylic Alcohols: A novel, metal-free, one-pot approach utilizes the acid-catalyzed propargylation of N,N-diprotected hydrazines followed by a base-mediated 5-endo-dig cyclization.[15]

General Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Product Aldehyde Aldehyde Diazo Compound Diazo Compound Aldehyde->Diazo Compound + Tosylhydrazine Tosylhydrazine Tosylhydrazine Alkyne Alkyne 3,5-Disubstituted Pyrazole 3,5-Disubstituted Pyrazole Diazo Compound->3,5-Disubstituted Pyrazole + Alkyne (1,3-Dipolar Cycloaddition)

References

Technical Support Center: One-Pot Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the one-pot synthesis of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of a one-pot synthesis for pyrazole derivatives?

A one-pot synthesis offers several advantages by combining multiple reaction steps into a single procedure without isolating intermediates. This approach is efficient in terms of time and resources, often leading to higher overall yields by minimizing product loss during purification of intermediates. It is also more environmentally friendly due to reduced solvent usage and waste generation.

Q2: Which are the most common starting materials for one-pot pyrazole synthesis?

Commonly used starting materials include:

  • 1,3-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) or their synthetic equivalents.[1][2]

  • Hydrazine derivatives (e.g., hydrazine hydrate, phenylhydrazine).[1][3][4]

  • α,β-unsaturated aldehydes or ketones (chalcones).[4][5]

  • Alkynes, which can react with hydrazones in the presence of a catalyst.

Q3: How can I monitor the progress of my one-pot pyrazole synthesis?

Monitoring the reaction is crucial to determine the optimal reaction time and to ensure the complete consumption of starting materials.[6] The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of reactants and the appearance of the pyrazole product.[6]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: I am consistently obtaining a low yield of my desired pyrazole derivative. What are the potential causes and how can I improve it?

A: Low yields are a common issue in pyrazole synthesis and can be attributed to several factors. Here is a systematic guide to troubleshooting this problem:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Increase the reaction time and continue to monitor the reaction's progress using TLC or LC-MS.[6]

    • Solution: Increase the reaction temperature. Many condensation reactions required for pyrazole formation are facilitated by heating, and refluxing the solvent is a common strategy.[6] Microwave-assisted synthesis can also significantly improve yields and reduce reaction times.[7]

  • Suboptimal Catalyst: The choice and amount of catalyst can be critical.

    • Solution: For syntheses involving 1,3-dicarbonyl compounds (like the Knorr synthesis), a catalytic amount of a protic acid (e.g., acetic acid) is often necessary.[6] In other cases, a base may be required.[5] Experiment with different acid or base catalysts and their concentrations. Novel catalysts like nano-ZnO have also been shown to improve yields under green conditions.[2][8]

  • Improper Solvent: The solvent plays a crucial role in the reaction's success.

    • Solution: The choice of solvent can significantly impact yield. For example, in one enzyme-catalyzed synthesis, ethanol gave the highest yield, while DMF resulted in less than 10% yield.[3] It is advisable to screen a variety of solvents to find the optimal one for your specific substrates.

  • Side Reactions: The formation of unwanted side products can consume starting materials and reduce the yield of the desired pyrazole.

    • Solution: Adjusting the reaction temperature or the rate of addition of reagents can sometimes minimize side reactions. Purifying the starting materials before the reaction can also be beneficial.

Issue 2: Formation of Regioisomers

Q: My one-pot synthesis using an unsymmetrical 1,3-diketone and a substituted hydrazine is producing a mixture of two pyrazole regioisomers. How can I control the regioselectivity?

A: The formation of regioisomers is a well-known challenge when using unsymmetrical starting materials.[9] The regioselectivity is influenced by several factors:

  • Reaction Conditions: The pH of the reaction medium can have a significant impact on which nitrogen of the hydrazine attacks which carbonyl group of the diketone.[9]

    • Solution: Carefully control the pH of your reaction. A systematic screening of different pH values may be necessary to favor the formation of one regioisomer over the other.

  • Steric and Electronic Effects: The substituents on both the diketone and the hydrazine can influence the regioselectivity.

    • Solution: While more difficult to control without changing the target molecule, understanding the steric hindrance and electronic properties of your substituents can help predict the major regioisomer. In some cases, a different synthetic strategy that avoids the use of unsymmetrical precursors may be necessary.

Issue 3: Difficult Product Purification

Q: After the reaction, I am struggling to isolate and purify the pyrazole product from the reaction mixture. What are some effective purification strategies?

A: Purification can be challenging in one-pot syntheses due to the presence of catalysts, unreacted starting materials, and byproducts in the final reaction mixture.

  • Initial Work-up:

    • Solution: A standard aqueous work-up is often the first step. If an acid or base catalyst was used, neutralizing the reaction mixture is important. Extraction with an appropriate organic solvent (e.g., ethyl acetate) followed by washing with brine can remove many impurities.[10]

  • Chromatography:

    • Solution: Column chromatography is the most common method for purifying pyrazole derivatives. A range of solvent systems (e.g., hexane/ethyl acetate) can be used to separate the product from impurities.

  • Recrystallization:

    • Solution: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure product.

Data Presentation

Table 1: Optimization of Reaction Conditions for a One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane452475
2Acetonitrile452478
3Ethanol452483
4Toluene452473
5Dimethylformamide4524<10
6Ethanol252473
7Ethanol352479
8Ethanol552481
9Ethanol45573
10Ethanol45883

Data adapted from a study on an enzyme-catalyzed one-pot synthesis.[3]

Table 2: Optimization of Microwave-Assisted One-Pot Pyrazolone Synthesis

EntryMicrowave Power (W)Time (min)Reactant Ratio (2a/3b/5a)Yield (%)
1180101/1/151
2300101/1/165
3420101/1/178
442051/1/162
5420151/1/175
6420101/1/1.585
7420101.5/1/192

Data adapted from a study on the solvent-free, microwave-assisted synthesis of pyrazolone derivatives.[7]

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles via Enzyme Catalysis

This protocol is based on a method for the synthesis of 1,3,5-trisubstituted pyrazoles using an immobilized lipase enzyme as a green catalyst.[3]

  • Reaction Setup: To a reaction vessel, add benzaldehyde (1 mmol), phenylhydrazine hydrochloride (1 mmol), and a nitroolefin (1 mmol).

  • Solvent and Catalyst Addition: Add ethanol (as the solvent) and 10 mg of the immobilized enzyme catalyst (TLL@MMI).

  • Reaction Conditions: Stir the reaction mixture at 45°C for 8 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Upon completion, filter off the catalyst. Evaporate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives

This protocol describes a solvent-free method for synthesizing pyrazolone derivatives under microwave irradiation.[7]

  • Reactant Mixture: In a microwave-safe vessel, mix ethyl acetoacetate (1.5 mmol), a substituted phenylhydrazine (1 mmol), and a substituted benzaldehyde (1 mmol).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 420 W for 10 minutes.

  • Work-up and Purification: After the reaction, allow the mixture to cool to room temperature. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazolone derivative.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Starting Materials (e.g., Diketone, Hydrazine) solvent Add Solvent and Catalyst reactants->solvent heating Heat / Irradiate (Conventional or Microwave) solvent->heating monitoring Monitor Progress (TLC / LC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction purification Purification (Chromatography / Recrystallization) extraction->purification product Final Pyrazole Product purification->product

Caption: A generalized workflow for the one-pot synthesis of pyrazole derivatives.

knorr_mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration diketone 1,3-Diketone intermediate1 Hydrazone Intermediate diketone->intermediate1 hydrazine Hydrazine hydrazine->intermediate1 intermediate2 Hydroxypyrazolidine Intermediate intermediate1->intermediate2 Intramolecular Attack pyrazole Pyrazole Product intermediate2->pyrazole - H2O

Caption: A simplified mechanism for the Knorr pyrazole synthesis.

References

Technical Support Center: Synthesis of N-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the preparation of N-substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable guidance on the common challenges encountered during synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in preparing N-substituted pyrazoles?

A1: The primary challenges in the synthesis of N-substituted pyrazoles include controlling regioselectivity (formation of N1 vs. N2 isomers), achieving high yields, preventing the formation of byproducts, and purifying the final compounds, especially when separating regioisomers.[1]

Q2: Why is controlling regioselectivity in the N-alkylation of unsymmetrical pyrazoles so difficult?

A2: The difficulty arises from the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring. Both nitrogens can act as nucleophiles, leading to a mixture of N1- and N2-alkylated products, which are often difficult to separate due to their similar physical properties.[2]

Q3: What factors influence the N1/N2 regioselectivity during N-alkylation?

A3: Regioselectivity is influenced by several factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent tend to favor substitution at the less sterically hindered nitrogen atom.[2][3][4]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomer ratio.[5] For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to dramatically increase regioselectivity in favor of the more sterically accessible nitrogen.[6]

  • Catalysts: Certain catalysts, such as magnesium-based ones (e.g., MgBr₂), can favor the formation of the N2-alkylated isomer.[5]

Q4: My Knorr pyrazole synthesis (from a 1,3-dicarbonyl and hydrazine) has a very low yield. What could be the cause?

A4: Low yields in the Knorr synthesis can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be effective in improving yields.[7]

  • Suboptimal Catalyst: The choice and amount of acid catalyst (e.g., acetic acid) are crucial. In some cases, Lewis acids have been shown to improve yields.[7]

  • Starting Material Purity: Impurities in the 1,3-dicarbonyl compound or degradation of the hydrazine derivative can lead to side reactions and lower yields.[1]

  • Side Reactions: Formation of byproducts, such as pyrazoline intermediates from incomplete aromatization, can reduce the yield of the desired pyrazole.[1]

Q5: My reaction mixture turns intensely yellow or red during a Knorr synthesis. Is this normal and how can I purify my product?

A5: Yes, discoloration is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1][8] This is often due to the formation of colored impurities from the hydrazine starting material.[1] To obtain a cleaner reaction, you can add a mild base like sodium acetate to neutralize the acid.[1] For purification, after the main work-up, column chromatography is often effective. You can also use recrystallization, sometimes with the addition of activated charcoal to remove colored impurities.[9]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation

Symptoms:

  • NMR spectra show two distinct sets of peaks corresponding to two different products.

  • TLC analysis reveals two spots with very close Rf values.

  • The isolated product has a broad melting point range.

Troubleshooting Steps:

  • Modify Reaction Conditions: The choice of base and solvent is critical. The table below summarizes some common conditions and their effect on regioselectivity.

  • Alter the Alkylating Agent: If possible, use a more sterically bulky alkylating agent. The increased steric demand will favor alkylation at the less hindered nitrogen atom.[5]

  • Change the Solvent: Switching to a fluorinated alcohol, such as TFE or HFIP, can significantly enhance regioselectivity.[6]

  • Use a Directing Catalyst: For preferential N2-alkylation, consider using a magnesium-based catalyst like MgBr₂.[5]

Data Presentation: Influence of Base and Solvent on N-Alkylation of 3-Substituted Pyrazoles

ObjectiveBaseSolventAlkylating AgentExpected OutcomeReference
Favoring N1-Alkylation K₂CO₃DMSOGeneralIncreased yield of the 1-alkyl-3-substituted isomer.[5]
Favoring N1-Alkylation NaHTHFGeneralIncreased yield of the 1-alkyl-3-substituted isomer.[5]
Favoring N1-Alkylation K₂CO₃DMSOSterically DemandingPreferential attack at the less hindered N1 position.[5]
Favoring N2-Alkylation --GeneralIncreased yield of the 1-alkyl-5-substituted isomer.[5]
graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

}

Caption: Logical diagram of factors affecting N1 vs. N2 regioselectivity.
Issue 2: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted starting material.

  • The isolated yield of the desired product is significantly lower than expected.

Troubleshooting Steps:

graph LR { subgraph "Troubleshooting Workflow for Low Yield" A[Start: Low Yield Observed] --> B{Assess Starting Materials}; B -- "Pure" --> C{Optimize Reaction Conditions}; B -- "Impure/Degraded" --> D[Purify/Replace Starting Materials]; C -- "No Improvement" --> E{Investigate Side Reactions}; C -- "Improvement" --> F[Continue with Optimized Conditions]; E -- "Byproducts Identified" --> G{Modify Conditions to Minimize Side Reactions}; G --> F; F --> H[End: Improved Yield]; end

}

Caption: A logical workflow for troubleshooting low reaction yields.
  • Assess Starting Material Purity: Ensure the pyrazole and the alkylating agent are pure. Hydrazine derivatives, in particular, can degrade over time.[1]

  • Re-evaluate the Base: The base must be strong enough to deprotonate the pyrazole. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary instead of weaker bases like potassium carbonate (K₂CO₃).[5]

  • Check Alkylating Agent Reactivity: The leaving group on the alkylating agent is crucial. The general order of reactivity is I > Br > Cl > OTs. If using an alkyl chloride, consider switching to the corresponding bromide or iodide.[5]

  • Optimize Temperature and Time: Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, consider increasing the temperature.

Issue 3: Difficulty in Separating N1 and N2 Regioisomers

Symptoms:

  • The N1 and N2 isomers co-elute or have very similar Rf values during column chromatography.

Troubleshooting Steps:

  • Optimize Column Chromatography:

    • Solvent System Exploration: Systematically screen different solvent systems (eluents). Sometimes, a small change in polarity or the addition of a third solvent (e.g., dichloromethane) can significantly improve separation.[10]

    • Stationary Phase Variation: If standard silica gel is ineffective, try alternative stationary phases like alumina (basic or neutral) or reverse-phase silica (C18).[5]

  • Fractional Recrystallization: This technique can be effective if the two isomers have different solubilities in a particular solvent system. It involves multiple recrystallization steps to enrich one isomer progressively.[9]

  • Preparative HPLC: For small-scale separations where high purity is critical, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.

  • Purification via Salt Formation: In some cases, it may be possible to selectively precipitate one isomer as an acid addition salt. The pyrazole is dissolved in a suitable solvent, and an acid is added to form the salt, which can then be isolated by crystallization.[11][12]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0-1.2 eq)[1]

  • Solvent (e.g., ethanol, acetic acid)[13]

  • Acid catalyst (e.g., glacial acetic acid, if not used as the solvent)[13]

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.

  • Add the acid catalyst if required.

  • Add the hydrazine derivative to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up: If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product is then typically purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][14]

Protocol 2: General Procedure for N-Alkylation of a Pyrazole

This protocol outlines a standard method for the N-alkylation of a pyrazole using a base and an alkyl halide.

Materials:

  • Substituted pyrazole (1.0 eq)

  • Base (e.g., K₂CO₃, 2.0 eq or NaH, 1.1 eq)

  • Anhydrous solvent (e.g., DMSO, THF, DMF)

  • Alkylating agent (e.g., alkyl halide) (1.1 eq)

Procedure:

graph TD { A[Start: Prepare Reaction Setup] --> B[Add Pyrazole and Solvent]; B --> C[Add Base and Stir]; C --> D[Add Alkylating Agent]; D --> E[Heat and Monitor Reaction (TLC/LC-MS)]; E --> F[Reaction Complete: Work-up]; F --> G[Aqueous Quench & Extraction]; G --> H[Dry and Concentrate Organic Phase]; H --> I[Purify Crude Product (Chromatography/Recrystallization)]; I --> J[Characterize Pure Product];

}

Caption: General experimental workflow for the N-alkylation of pyrazoles.
  • To a solution or suspension of the pyrazole (1.0 eq) in an anhydrous solvent, add the base (e.g., K₂CO₃, 2.0 eq).[5]

  • Stir the mixture at room temperature for 15-30 minutes to allow for deprotonation.

  • Add the alkylating agent (1.1 eq) to the mixture.

  • Stir the reaction at the appropriate temperature (this can range from room temperature to reflux, depending on the reactivity of the substrates) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[5]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.[5]

References

Technical Support Center: Production of Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate. Our aim is to help you minimize impurities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis, purification, and analysis of this compound.

Q1: My reaction is producing a significant amount of a regioisomeric impurity. How can I improve the regioselectivity?

A1: The formation of two regioisomers is a common challenge in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound like ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. The reaction with hydrazine can lead to the desired product and its isomer, Ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent plays a crucial role in directing the regioselectivity.[1][2] While ethanol is commonly used, it can lead to mixtures of isomers.[2] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to significantly improve regioselectivity in favor of the desired isomer.[1][2]

  • Reaction pH: The acidity or basicity of the reaction medium can influence the outcome.[1] Acidic conditions, often employed in the Knorr synthesis, can affect the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups.[1] Experimenting with pH by using catalytic amounts of acid (e.g., acetic acid) or a buffer system may help favor the formation of one regioisomer.

  • Temperature Control: Reaction temperature can impact the rates of the competing reaction pathways. Running the reaction at a lower temperature may enhance the kinetic control and favor the formation of the thermodynamically more stable product or the product of the pathway with the lower activation energy.

Q2: I'm observing a low yield of the desired product. What are the potential causes and how can I improve it?

A2: Low yields can be attributed to several factors, including incomplete reactions, side reactions, and degradation of starting materials.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly the hydrazine derivative, which can degrade over time.[3] Impurities in the 1,3-dicarbonyl starting material can also lead to unwanted side products.[3]

  • Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3] Insufficient reaction time will result in incomplete conversion, while prolonged reaction times, especially at elevated temperatures, might lead to product degradation or the formation of byproducts.

  • Hydrazine Equivalents: Using a slight excess of hydrazine (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion, especially if the dicarbonyl compound is the limiting reagent.

  • Atmosphere: Hydrazine can be sensitive to air oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of hydrazine and minimize the formation of oxidative side products.[3]

Q3: My final product is discolored, even after initial purification. What is the source of the color and how can I remove it?

A3: Discoloration in pyrazole synthesis is often due to the formation of colored impurities originating from the hydrazine starting material, especially when using hydrazine salts.[3]

Troubleshooting Steps:

  • Purification of Hydrazine: If you suspect the quality of your hydrazine, consider purifying it by distillation before use.

  • Addition of a Mild Base: If using a hydrazine salt (e.g., hydrazine hydrochloride), the reaction mixture can become acidic, promoting the formation of colored byproducts.[3] The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction.[3]

  • Charcoal Treatment: After the reaction is complete, treating the crude product solution with activated charcoal can help adsorb colored impurities before proceeding with crystallization or chromatography.[3]

  • Recrystallization: Recrystallization is an effective method for removing colored impurities and obtaining a pure, crystalline product.[4] Experiment with different solvent systems to find the one that provides the best purification.

Q4: Besides the regioisomer, what other impurities might I encounter?

A4: Apart from the regioisomeric impurity, other potential byproducts can arise from side reactions.

Potential Impurities and Their Origins:

  • Unreacted Starting Materials: Incomplete reaction can leave residual ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate and hydrazine.

  • Hydrazone Intermediate: The reaction proceeds through a hydrazone intermediate.[1] Incomplete cyclization can result in the presence of this intermediate in the crude product.

  • Products of Side Reactions with Hydrazine: Hydrazine can potentially react with the ester group, leading to the formation of hydrazides, although this is generally less favorable under typical reaction conditions. The reaction of hydrazine with the solvent or other reagents could also generate impurities.

Troubleshooting:

  • Monitor Reaction Completion: Use TLC or LC-MS to ensure the complete consumption of starting materials and intermediates.

  • Control Stoichiometry: Use precise amounts of reactants to avoid excesses that might lead to side reactions.

  • Purification: Column chromatography on silica gel is an effective method for separating the desired product from various impurities.[4]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazineSolventRatio of Regioisomer A : Regioisomer BReference
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoateHydrazineEthanolMixture of isomers (ratio not specified)General knowledge from pyrazole synthesis
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol36 : 64[2]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85 : 15[2]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP97 : 3[2]

Regioisomer A corresponds to this compound, and Regioisomer B corresponds to Ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on the Knorr pyrazole synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

  • Hydrazine hydrate or Hydrazine hydrochloride

  • Ethanol (or 2,2,2-trifluoroethanol for improved regioselectivity)

  • Glacial acetic acid (catalyst)

  • Sodium acetate (if using hydrazine hydrochloride)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (1 equivalent) in the chosen solvent (e.g., ethanol or TFE).

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. If using hydrazine hydrochloride, add sodium acetate (1.1 equivalents) along with it.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound.[4]

Visualizations

Reaction_Pathway cluster_start Starting Materials Dicarbonyl Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate Intermediate Hydrazone Intermediate Dicarbonyl->Intermediate + Hydrazine Hydrazine Hydrazine Hydrazine->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration (Desired Pathway) Isomer Ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate Intermediate->Isomer Cyclization & Dehydration (Competing Pathway)

Caption: General reaction pathway for the synthesis of this compound.

Impurity_Formation cluster_impurities Potential Impurities Reaction Pyrazole Synthesis Reaction Regioisomer Regioisomeric Impurity Reaction->Regioisomer Lack of Regiocontrol Unreacted Unreacted Starting Materials Reaction->Unreacted Incomplete Reaction SideProducts Side Reaction Products Reaction->SideProducts Suboptimal Conditions Degradation Starting Material Degradation Products Reaction->Degradation Poor Reagent Quality

Caption: Common sources of impurities in pyrazole synthesis.

Troubleshooting_Workflow Problem Low Yield or High Impurity CheckPurity 1. Check Purity of Starting Materials Problem->CheckPurity OptimizeConditions 2. Optimize Reaction Conditions (Solvent, Temp, Time, pH) CheckPurity->OptimizeConditions Purification 3. Refine Purification Method (Recrystallization, Chromatography) OptimizeConditions->Purification Analysis 4. Analyze Product and Impurities (NMR, LC-MS) Purification->Analysis Solution Improved Yield and Purity Analysis->Solution

Caption: A systematic workflow for troubleshooting common synthesis issues.

References

Solvent effects on pyrazole synthesis reaction rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to solvent effects on pyrazole synthesis reaction rates and outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of solvent choice on pyrazole synthesis?

A1: The solvent plays a critical role in pyrazole synthesis, influencing reaction rates, yields, and even regioselectivity.[1] Aprotic dipolar solvents like DMF or DMSO can sometimes provide better results than polar protic solvents such as ethanol.[2][3] The choice of solvent can affect the stability of intermediates and the energy barriers of transition states. For instance, polar solvents can stabilize dipolar intermediates, potentially altering the reaction pathway.[4][5] In recent years, "green" solvents like deep eutectic solvents (DESs) have been shown to accelerate reaction rates and improve selectivity.[6][7]

Q2: How does solvent polarity affect the reaction between N-monosubstituted hydrazones and nitro-olefins?

A2: The outcome of this specific pyrazole synthesis is highly dependent on solvent polarity.

  • Non-polar solvents like toluene are generally poor choices, often resulting in no reaction.[8]

  • Aprotic polar solvents tend to favor the formation of a Michael addition product rather than the desired pyrazole.[8]

  • Protic polar solvents , especially alcoholic solvents like methanol (MeOH) and ethanol (EtOH), are optimal. They favor the formation of the pyrazole product, leading to cleaner reactions and the best yields.[8]

Q3: Can the solvent be used to control which regioisomer is formed in the Knorr synthesis?

A3: Yes, solvent choice is a powerful tool for controlling regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds. While traditional synthesis in ethanol often yields hard-to-separate mixtures of regioisomers, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the selectivity for one isomer.[2][9] These solvents can modulate the reactivity of the carbonyl groups and influence the initial nucleophilic attack of the hydrazine.[10]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Low yields are a common problem that can often be traced back to suboptimal solvent and reaction conditions.[11]

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting materials after a prolonged reaction time.[2]

  • The desired product is isolated in a quantity significantly lower than the theoretical maximum.

Possible Causes & Troubleshooting Steps:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Solution: Increase the reaction temperature or time.[12] Consider switching to microwave-assisted synthesis, which can improve yields and dramatically reduce reaction times.[12][13]

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired pyrazole.[12]

    • Solution: Experiment with different solvents. The reaction pathway can be influenced by the solvent's polarity and ability to form hydrogen bonds.[12] Aprotic dipolar solvents (e.g., DMF, NMP, DMAc) have been shown to give better results than polar protic solvents (e.g., ethanol) in some cases.[3]

  • Poor Catalyst Performance: The chosen acid or base catalyst may be inefficient in the selected solvent.

    • Solution: Ensure the catalyst is soluble and active in the reaction medium. Some modern protocols have demonstrated excellent yields using catalysts like nano-ZnO in ethanol or under solvent-free conditions.[3][14]

  • Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions.

    • Solution: Attempt the reaction at a lower temperature or use a milder catalyst.[12] Ensure the workup procedure is appropriate; for instance, if the product is acid-sensitive, neutralize the reaction mixture carefully.[12]

G cluster_0 Troubleshooting Low Yields cluster_1 Potential Solutions start Low Pyrazole Yield cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Product Degradation start->cause3 sol1 Increase Time / Temp Use Microwave Synthesis cause1->sol1 sol2 Change Solvent Control Stoichiometry cause2->sol2 sol3 Use Milder Conditions Optimize Workup cause3->sol3

Troubleshooting workflow for low pyrazole synthesis yields.
Issue 2: Poor Regioselectivity

This is a classic problem when using unsymmetrical 1,3-dicarbonyl compounds, leading to a mixture of two regioisomers that are often difficult to separate.[12]

Symptoms:

  • ¹H or ¹³C NMR analysis of the crude product shows two distinct sets of peaks for the pyrazole core and its substituents.

  • Multiple spots are observed on TLC, which are difficult to separate via column chromatography.

Possible Causes & Troubleshooting Steps:

  • Similar Reactivity of Carbonyls: The two carbonyl groups of the 1,3-dicarbonyl compound have similar electrophilicity, allowing the substituted hydrazine to attack both sites.

    • Solution (Solvent Modification): This is the most effective strategy. Switching from standard solvents like ethanol to fluorinated alcohols (TFE or HFIP) can dramatically favor the formation of one regioisomer.[2][9][10] These solvents can selectively enhance the electrophilicity of one carbonyl group through hydrogen bonding.

  • Suboptimal pH: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, affecting the initial site of attack.[10]

    • Solution: Carefully control the pH. Acidic conditions can protonate the hydrazine, while basic conditions can favor the attack of the more inherently nucleophilic nitrogen atom.[10] Adding a catalytic amount of acid (e.g., acetic acid) is common.[12]

  • Steric and Electronic Effects: The inherent steric and electronic properties of the substrates play a major role but can be modulated by the reaction conditions.[10]

    • Solution: While you cannot change the substrates, the choice of solvent can amplify these intrinsic biases. A solvent that better solvates a bulky group may enhance its steric hindrance, further directing the reaction.

G start Poor Regioselectivity decision Substrates have strong steric/electronic bias? start->decision path1 Amplify bias with optimal solvent choice decision->path1 Yes path2 Force selectivity with reaction conditions decision->path2 No sol1 Use Fluorinated Solvents (TFE, HFIP) path1->sol1 sol2 Control Reaction pH path1->sol2 path2->sol1 path2->sol2

Logical workflow for addressing regioselectivity issues.

Data Presentation: Solvent Effects on Regioselectivity

The reaction of an unsymmetrical fluorinated 1,3-diketone with methylhydrazine demonstrates the profound impact of solvent choice on the ratio of the resulting pyrazole regioisomers.

SolventTemperature (°C)Reaction Time (h)Ratio (3-CF₃ Isomer : 5-CF₃ Isomer)Total Yield (%)Reference
Ethanol (EtOH)2511 : 1.385[9]
2,2,2-Trifluoroethanol (TFE)2512.4 : 182[9]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)251> 50 : 180[9]

As shown, switching from ethanol to the highly fluorinated solvent HFIP completely reverses and dramatically improves the regioselectivity in favor of the 3-CF₃ isomer.

Experimental Protocols

Protocol 1: General Knorr Pyrazole Synthesis (Catalytic Acid)

This protocol describes a general method for the condensation of a 1,3-dicarbonyl compound with a hydrazine using a catalytic amount of acid.

Materials:

  • 1,3-Dicarbonyl Compound (1.0 mmol)

  • Hydrazine derivative (e.g., Phenylhydrazine) (1.0 mmol)

  • Ethanol (10 mL)[2]

  • Glacial Acetic Acid (catalytic amount, ~0.1 mmol)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) and the hydrazine derivative (1.0 mmol) in ethanol (10 mL).[2]

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).[12]

  • Upon completion (disappearance of starting materials), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired pyrazole.[2]

Protocol 2: Regiocontrolled Synthesis Using HFIP

This protocol details the use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a solvent to achieve high regioselectivity.[10]

Materials:

  • Unsymmetrical 1,3-Diketone (1.0 mmol)

  • Substituted Hydrazine (e.g., Methylhydrazine) (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)[10]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in HFIP (3 mL).[10]

  • Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.[10]

  • Stir the reaction mixture at room temperature for 1-4 hours.[10]

  • Monitor the reaction's progress using TLC.[10]

  • Once the reaction is complete, remove the HFIP solvent under reduced pressure.[10]

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[10]

Reaction Mechanism Visualization

The Knorr pyrazole synthesis is the most common method for preparing the pyrazole ring. It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[11]

G cluster_reactants Reactants node_style node_style dicarbonyl 1,3-Dicarbonyl hydrazine Hydrazine step1 Initial Condensation: Nucleophilic attack of hydrazine on a carbonyl step2 Intermediate Formation: Elimination of water to form a hydrazone/enamine intermediate step1->step2 step3 Intramolecular Cyclization: Second nitrogen attacks the remaining carbonyl carbon step2->step3 step4 Dehydration & Aromatization: Final water elimination to form the stable aromatic ring step3->step4 product Pyrazole Product step4->product

General mechanism of the Knorr pyrazole synthesis.

References

Validation & Comparative

The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Pyrazole Analogs in Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the biological activity of fluorinated versus non-fluorinated pyrazole analogs, with a focus on their anti-inflammatory properties. The inclusion of experimental data and detailed protocols aims to support researchers in their drug discovery and development endeavors.

The introduction of fluorine atoms into a pyrazole scaffold can significantly enhance its pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] This is often attributed to the unique physicochemical properties of fluorine, such as its high electronegativity and small atomic radius.[1] This guide delves into a direct comparison of a fluorinated pyrazole analog with its non-fluorinated counterpart, highlighting the impact of fluorination on cyclooxygenase (COX) inhibition, a key mechanism in inflammation.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro inhibitory activity of a fluorinated pyrazole analog against COX-1 and COX-2 enzymes, compared to its non-fluorinated parent compound and the well-known COX-2 inhibitor, Celecoxib. A lower IC50 value indicates greater potency.

CompoundR-group on Phenyl RingCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Non-Fluorinated Analog H>1000.17>588
Fluorinated Analog F>1000.043 >2325
Celecoxib (Reference) SO₂NH₂150.04375

Data sourced from a review citing Abdellatif et al.[3]

The data clearly demonstrates that the addition of a fluorine atom to the phenyl ring of the pyrazole analog results in a nearly four-fold increase in inhibitory potency against COX-2, with an IC50 value of 0.043 µM compared to 0.17 µM for the non-fluorinated analog.[3] Importantly, both pyrazole analogs maintain high selectivity for COX-2 over COX-1, a critical feature for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[4] The fluorinated analog, in this case, shows a significantly higher selectivity index than Celecoxib.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is based on commercially available colorimetric or fluorometric COX inhibitor screening kits.[5][6][7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting the enzymes, buffers, and substrate to their final working concentrations.

  • Assay Setup: To individual wells of a 96-well plate, add the reaction buffer, heme, and either the test compound at various concentrations or the vehicle control (DMSO).

  • Enzyme Addition: Add the purified COX-1 or COX-2 enzyme to the appropriate wells.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Detection: Immediately following substrate addition, add the colorimetric or fluorometric probe. The probe reacts with the prostaglandin G2 produced by the COX enzyme to generate a measurable signal.

  • Data Acquisition: Measure the absorbance or fluorescence over a set period using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model for evaluating the in vivo anti-inflammatory activity of novel compounds.[9][10][11]

Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Carrageenan solution (e.g., 1% w/v in sterile saline)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin or Celecoxib)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or calipers.

  • Compound Administration: Administer the test compound, vehicle, or reference drug orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before carrageenan injection (e.g., 30-60 minutes).[11]

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.[10]

  • Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[9]

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed anti-inflammatory effects.

Visualizing the Molecular Pathway and Experimental Process

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Cell Membrane cluster_1 Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins (Homeostatic functions) COX1->Prostaglandins_H Prostaglandins_I Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_I PLA2 Phospholipase A2 Non_Fluorinated Non-Fluorinated Pyrazole Non_Fluorinated->COX2 Inhibition Fluorinated Fluorinated Pyrazole Fluorinated->COX2 Stronger Inhibition

Caption: The Arachidonic Acid Cascade and COX Inhibition.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Synthesis of Fluorinated & Non-Fluorinated Analogs In_Vitro_COX In Vitro COX-1/COX-2 Inhibition Assay Synthesis->In_Vitro_COX IC50 Determine IC50 Values & Selectivity Index In_Vitro_COX->IC50 Lead_Selection Select Lead Compound (e.g., Fluorinated Analog) IC50->Lead_Selection In_Vivo_Model Carrageenan-Induced Paw Edema Model in Rats Lead_Selection->In_Vivo_Model Efficacy Assess In Vivo Anti-inflammatory Efficacy In_Vivo_Model->Efficacy

Caption: Experimental Workflow for Pyrazole Analog Evaluation.

References

Differentiating Pyrazole Regioisomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry, yielding molecules with diverse pharmacological activities. However, synthetic routes often produce mixtures of regioisomers, necessitating robust analytical techniques for their differentiation and characterization. This guide provides an objective comparison of spectroscopic methods for distinguishing pyrazole regioisomers, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and commonly employed technique for the unambiguous identification of pyrazole regioisomers. Differences in the electronic environment of the pyrazole ring protons and carbons, as influenced by substituent positions, lead to distinct chemical shifts and coupling constants.

¹H NMR Spectroscopy

The chemical shifts of the pyrazole ring protons are highly sensitive to the position of substituents. In general, the proton at C5 of a 1,3-disubstituted pyrazole is more deshielded (appears at a higher ppm) than the C5-proton in the corresponding 1,5-disubstituted isomer. This is attributed to the anisotropic effect of the substituent at the 1-position.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Regioisomeric Pyrazoles

Regioisomer PairSolventH-3 (ppm)H-4 (ppm)H-5 (ppm)Other Protons (ppm)Reference
1,3-Dimethylpyrazole CDCl₃2.25 (s, 3H)5.95 (s, 1H)7.25 (s, 1H)3.70 (s, 3H, N-CH₃)[1][2]
1,5-Dimethylpyrazole CDCl₃7.30 (s, 1H)5.90 (s, 1H)2.20 (s, 3H)3.65 (s, 3H, N-CH₃)[1][2]
Ethyl 5-amino-1-methyl-3-(phenylamino)-1H-pyrazole-4-carboxylate DMSO-d₆---1.30 (t, 3H, CH₃), 3.45 (s, 3H, N-CH₃), 4.25 (q, 2H, CH₂), 5.50 (s, 2H, NH₂), 6.75-7.25 (m, 5H, Ar-H), 8.00 (s, 1H, NH)[3]
Ethyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate DMSO-d₆---1.32 (t, 3H, CH₃), 3.48 (s, 3H, N-CH₃), 4.28 (q, 2H, CH₂), 5.42 (s, 2H, NH₂), 6.80-7.30 (m, 5H, Ar-H), 8.50 (s, 1H, NH)[3]
¹³C NMR Spectroscopy

The carbon chemical shifts of the pyrazole ring also provide valuable information for distinguishing regioisomers. The chemical shifts of C3 and C5 are particularly diagnostic.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Regioisomeric Pyrazoles

Regioisomer PairSolventC-3 (ppm)C-4 (ppm)C-5 (ppm)Other Carbons (ppm)Reference
1,3-Dimethylpyrazole CDCl₃148.5104.0138.013.5 (C-CH₃), 39.0 (N-CH₃)[1][2]
1,5-Dimethylpyrazole CDCl₃139.5105.0147.011.0 (C-CH₃), 36.5 (N-CH₃)[1][2]
Ethyl 5-amino-1-methyl-3-(phenylamino)-1H-pyrazole-4-carboxylate DMSO-d₆154.989.8144.613.9 (CH₃), 34.7 (N-CH₃), 58.7 (CH₂), 114.9, 119.4, 129.0, 142.1, 163.3 (C=O)[3]
Ethyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate DMSO-d₆144.469.7155.714.6 (CH₃), 34.8 (N-CH₃), 59.2 (CH₂), 114.4, 115.7, 120.4, 129.3, 142.5, 162.7 (C=O)[3]
2D NMR Spectroscopy (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that can definitively establish the regiochemistry by identifying through-space correlations between protons. For N-substituted pyrazoles, a cross-peak between the N-substituent's protons and the H-5 proton of the pyrazole ring confirms a 1,5-disubstitution pattern. Conversely, a correlation with the H-3 proton would indicate a 1,3-disubstituted isomer. For instance, a NOESY spectrum of an N-methyl pyrazole derivative showed a correlation between the N-methyl protons and the phenyl hydrogens, confirming their spatial proximity and thus the structure.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of molecules. While regioisomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ, offering clues to their structure. Common fragmentation pathways for pyrazoles include the loss of HCN, N₂, and substituent groups.[4] The relative abundance of fragment ions can be influenced by the substituent's position, as it affects the stability of the resulting ions. However, differentiation based solely on MS can sometimes be challenging, and it is often used in conjunction with other techniques.

Table 3: Key Mass Spectral Fragments for Distinguishing Pyrazole Regioisomers

Regioisomer TypePrimary Fragmentation PathwaysDifferentiating FeaturesReference
N-Substituted Pyrazoles Loss of N-substituent, cleavage of the pyrazole ring.The stability of the resulting carbocation from the loss of the N-substituent can differ.[4]
C-Substituted Pyrazoles Loss of substituents from the ring, retro-Diels-Alder type fragmentation.The fragmentation cascade can be initiated differently depending on the initial site of bond cleavage, which is influenced by substituent position.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying functional groups within the molecule. While it may not always be sufficient on its own to differentiate regioisomers, subtle differences in the vibrational frequencies of the pyrazole ring and its substituents can be observed. For example, the N-H stretching frequency in N-unsubstituted pyrazoles can be influenced by the substitution pattern on the ring.

Table 4: Characteristic IR Absorption Bands (cm⁻¹) for Pyrazole Derivatives

Functional GroupAbsorption Range (cm⁻¹)CommentsReference
N-H Stretch (N-unsubstituted)3100 - 3500Broad band, position can be affected by hydrogen bonding and ring substitution.[5]
C=N Stretch1580 - 1650Ring stretching vibration.[4]
C=C Stretch1450 - 1550Ring stretching vibration.[4]
C-H Stretch (aromatic)3000 - 3100[5]

Experimental Protocols

NMR Spectroscopy (¹H, ¹³C, NOESY)
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.[5]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.[5]

  • NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time appropriate for the size of the molecule (typically 500-800 ms for small molecules).

  • Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the pyrazole sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of the isomers.

  • MS Analysis: Analyze the eluting compounds using a mass spectrometer in electron ionization (EI) mode.

  • Data Analysis: Compare the retention times and mass spectra of the unknown isomers with those of authenticated standards if available. Analyze the fragmentation patterns to identify characteristic ions for each regioisomer.[4]

Infrared (IR) Spectroscopy (FT-IR)
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be cast on a salt plate (e.g., NaCl).[5]

  • Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule and compare the spectra of the regioisomers for any discernible differences.

Visualizing the Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of pyrazole regioisomers.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Confirmatory Analysis cluster_3 Structure Elucidation Sample Pyrazole Regioisomer Mixture NMR_1D 1D NMR (¹H, ¹³C) Sample->NMR_1D Initial Screening NMR_2D 2D NMR (NOESY) NMR_1D->NMR_2D Ambiguity in 1D MS Mass Spectrometry NMR_1D->MS Confirmation IR IR Spectroscopy NMR_1D->IR Functional Group ID Structure Unambiguous Regioisomer Assignment NMR_2D->Structure MS->Structure IR->Structure

Caption: Workflow for Spectroscopic Differentiation of Pyrazole Regioisomers.

References

Pyrazole Derivatives as Potent Enzyme Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazole derivatives' performance as enzyme inhibitors against other alternatives, supported by experimental data.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile pharmacological activities.[1] Pyrazole derivatives have demonstrated significant potential as inhibitors of various key enzymes implicated in a range of diseases, including cancer, inflammation, and neurological disorders.[2][3][4] This guide offers a comparative study of these derivatives, presenting their inhibitory efficacy, outlining the experimental methodologies used for their evaluation, and visualizing the relevant biological pathways and workflows.

Comparative Inhibitory Activity of Pyrazole Derivatives

Pyrazole-based compounds have been extensively investigated for their ability to selectively target and inhibit enzymes such as kinases, cyclooxygenases (COX), and monoamine oxidases (MAO). The following tables summarize the in vitro inhibitory activities of various pyrazole derivatives against these key enzyme targets, presenting their half-maximal inhibitory concentrations (IC50) in comparison to established standard inhibitors. A lower IC50 value indicates greater potency.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5] Pyrazole derivatives have emerged as a promising class of kinase inhibitors, targeting various kinases involved in cancer progression.[6][7]

Compound/Drug NameTarget Kinase(s)IC50 (µM)Reference CompoundReference IC50 (µM)Source
Compound 43 PI3 Kinase0.25Doxorubicin0.95[8]
Compound 50 EGFR, VEGFR-20.09, 0.23Erlotinib, Sorafenib10.6, 1.06[8]
Compound 30 CDK2/cyclin A2- (60% inhibition at 10 µM)--[8]
N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamideJNK30.007Staurosporine0.05[9]
Afuresertib (GSK2110183)Akt10.00008 (Ki)--[10]
Compound 2 (Afuresertib analogue)Akt10.0013Uprosertib- (1.84-fold less potent)[10]
Compound 1 Akt10.061GSK21417950.018[10]
AT7518CDKs---[10]
AZ-23TrkA, TrkB0.002, 0.008--[10]
Tozasertib (VX-680)Aurora kinases---[7]
ENMD-2076Aurora A---[7]
PHA-533533CDKs---[7]
Danusertib (PHA-739358)----[7]
Cyclooxygenase (COX) Inhibitors

Cyclooxygenase enzymes are key mediators of inflammation, and their inhibition is a major strategy for treating inflammatory disorders.[11] Pyrazole derivatives, most notably Celecoxib, are well-established selective COX-2 inhibitors.[11]

Compound/Drug NameCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound(s)Source
Celecoxib--High-[11]
Phenylbutazone--Non-selective-[11]
Benzothiophen-2-yl pyrazole carboxylic acid derivative 149 5.400.01540Celecoxib, Indomethacin[12]
Compound AD 532 -Less potent than Celecoxib-Celecoxib, Indomethacin[13]
Pyrazolone derivative 5f -1.50--[14]
Aminopyrazole derivative 6f -1.15--[14]
Pyrazole derivative 4c 9.8354.5972.14Meloxicam, Celecoxib[15]
Pyrazole derivative 5b 4.9093.2891.49Meloxicam, Celecoxib[15]
Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases are enzymes involved in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of depression and neurodegenerative diseases.[4] Pyrazole and pyrazoline derivatives have shown promise as MAO inhibitors.[4][16]

Compound/Drug NameMAO-A IC50 (µM)MAO-B IC50 (µM)SelectivitySource
Compound 51 (dimethoxyphenyl on pyrazole ring)0.1--[17]
Compound 52 (hydroxyphenyl on pyrazole ring)0.0088--[17]
Compound EH7 (fluorophenyl pyrazoline)8.380.063MAO-B Selective (SI > 133)[18]
Compound EH6 (chlorophenyl pyrazoline)>10-MAO-B Selective (SI > 55.8)[18]
Compound EH8 (bromophenyl pyrazoline)4.31--[18]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of pyrazole derivatives as enzyme inhibitors.

In Vitro Kinase Inhibition Assay (Luminescent)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.

  • Reaction Setup : Kinase reactions are prepared in a 96-well plate format. Each well contains the target kinase, a specific peptide substrate (e.g., ATF-2 for JNK3), and ATP in a suitable reaction buffer.[9]

  • Inhibitor Addition : Serial dilutions of the test pyrazole derivatives and a reference inhibitor (e.g., Staurosporine) are added to the respective wells. A control reaction without any inhibitor is also included.[9]

  • Incubation : The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Detection : After incubation, a reagent that detects the amount of remaining ATP is added to each well. The amount of ATP consumed is directly proportional to the kinase activity.[9]

  • Luminescence Reading : The plate is read using a luminometer to measure the light output from each well.

  • Data Analysis : The luminescence signals are converted into the percentage of kinase activity relative to the control. The IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation : Purified COX-1 and COX-2 enzymes are prepared. The substrate, arachidonic acid, is also prepared in a suitable buffer.

  • Inhibitor Incubation : The test compounds (pyrazole derivatives) and reference drugs (e.g., Celecoxib, Phenylbutazone) are pre-incubated with the COX-1 and COX-2 enzymes for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation : The reaction is initiated by adding arachidonic acid to the enzyme-inhibitor mixture.

  • Reaction Termination : After a set incubation time, the reaction is stopped, typically by adding a solution of hydrochloric acid.

  • Prostaglandin Measurement : The amount of prostaglandin E2 (PGE2) produced is quantified using a specific method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis : The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to the amount produced in the control (no inhibitor). IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[11]

Visualizing the Mechanisms and Workflows

Diagrams are provided below to illustrate key signaling pathways targeted by pyrazole derivatives and a typical experimental workflow.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt CellSurvival Cell Survival, Proliferation, Growth Akt->CellSurvival mTORC2 mTORC2 mTORC2->Akt Pyrazole Pyrazole Derivatives Pyrazole->PI3K Pyrazole->Akt COX_Inflammatory_Pathway CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Pyrazole Pyrazole Derivatives (e.g., Celecoxib) Pyrazole->COX2 Selective Inhibition Experimental_Workflow Start Start: Compound Synthesis AssaySetup Enzyme Inhibition Assay Setup Start->AssaySetup Incubation Incubation with Test Compounds AssaySetup->Incubation Measurement Measurement of Enzyme Activity Incubation->Measurement DataAnalysis Data Analysis (IC50 Calculation) Measurement->DataAnalysis Comparison Comparison with Reference Inhibitors DataAnalysis->Comparison End End: Lead Identification Comparison->End

References

A Researcher's Guide to In Vitro Cytotoxicity Assays for Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of in vitro cytotoxicity assays for evaluating pyrazole-based compounds. It provides a comprehensive overview of common methodologies, supporting experimental data from recent studies, and detailed protocols to aid in experimental design and execution.

Pyrazole scaffolds are a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1] The initial assessment of these compounds invariably involves in vitro cytotoxicity screening to determine their efficacy and selectivity against various cancer cell lines. This guide delves into the common assays used for this purpose, presenting comparative data and detailed experimental procedures to facilitate informed decisions in the laboratory.

Comparative Cytotoxicity of Pyrazole-Based Compounds

The cytotoxic potential of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. Lower IC50 values are indicative of higher potency. The following table summarizes the in vitro cytotoxic activity of various pyrazole derivatives against a panel of human cancer cell lines, providing a comparative snapshot of their efficacy.

Compound/Derivative ClassCancer Cell LineCell TypeIC50 (µM)Reference
Diphenyl-1H-pyrazole-4,5-diamine Derivative AMCF-7Breast5.8[1]
A549Lung8.0[1]
HepG2Liver8.86[1]
3,5-diphenyl-1H-pyrazole (L2)CFPAC-1Pancreatic61.7 ± 4.9[2][3]
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3)MCF-7Breast81.48 ± 0.89[2][3]
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468Triple Negative Breast14.97 (24h), 6.45 (48h)[4][5]
Pyrazole-oxindole conjugate (6h)JurkatT-cell leukemia4.36 ± 0.2[6]
Carbonitrile-substituted pyrazole-tosyl amide (9d, 9e, 9f)MDA-MB-231, MCF-7Breast<10[7]
Pyrazole Derivative 1A549Lung613.22[8]
Pyrazole Derivative 2A549Lung220.20[8]
Standard Chemotherapeutic
DoxorubicinVariousVaries[1]
CisplatinVariousVaries[1]
PaclitaxelMDA-MB-468Triple Negative Breast49.90 (24h), 25.19 (48h)[5]

Key In Vitro Cytotoxicity Assays: Protocols and Principles

The selection of an appropriate cytotoxicity assay is crucial for obtaining reliable and reproducible data. The following sections provide detailed protocols for commonly employed assays in the evaluation of pyrazole-based compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: The following day, treat the cells with various concentrations of the pyrazole compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with pyrazole compounds in a 96-well plate as described for the MTT assay. Prepare wells for controls, including a no-cell control (medium background), a vehicle-only control (spontaneous LDH release), and a lysis control (maximum LDH release).[9]

  • Induce Maximum LDH Release: To the maximum release control wells, add 10 µL of 10X Lysis Buffer and incubate for 45 minutes at 37°C.[10]

  • Supernatant Collection: Centrifuge the plate at 250 x g for 3-5 minutes.[10] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10]

  • Reaction Mixture Addition: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant.[10]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Cytotoxicity is calculated as the percentage of LDH released relative to the maximum LDH release control.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds eliminate cancer cells. Several assays can be used to detect and quantify apoptosis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[11]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with pyrazole compounds.

  • Cell Collection: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14]

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with pyrazole compounds.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[15][16]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz (DOT language).

G Experimental Workflow for In Vitro Cytotoxicity Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture (Cancer Cell Lines) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Pyrazole Compound Preparation compound_treatment Compound Treatment (Dose-response) compound_prep->compound_treatment cell_seeding->compound_treatment incubation Incubation (24-72h) compound_treatment->incubation assay_specific_step Assay-Specific Step (e.g., MTT/LDH reagent) incubation->assay_specific_step measurement Signal Measurement (Absorbance/Luminescence/ Fluorescence) assay_specific_step->measurement data_analysis Data Analysis (IC50 Calculation) measurement->data_analysis results Results & Interpretation data_analysis->results G Simplified Apoptotic Signaling Pathway Induced by Pyrazole Compounds cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase pyrazole Pyrazole-Based Compound ros ↑ ROS Generation pyrazole->ros bcl2 ↓ Bcl-2 (Anti-apoptotic) pyrazole->bcl2 bax ↑ Bax (Pro-apoptotic) pyrazole->bax death_receptor Death Receptor Activation (e.g., TRAIL) pyrazole->death_receptor mito Mitochondrial Dysfunction ros->mito bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp37 Caspase-3/7 Activation casp9->casp37 casp8 Caspase-8 Activation death_receptor->casp8 casp8->casp37 apoptosis Apoptosis (Cell Death) casp37->apoptosis

References

A Comparative Guide to the Characterization of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, a scaffold of interest in medicinal chemistry, a multi-faceted analytical approach is essential to ensure purity, confirm identity, and understand physicochemical properties. This guide provides a comparative overview of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for the analysis of these compounds, supplemented with alternative analytical techniques and detailed experimental protocols.

Introduction

This compound and its derivatives are a class of heterocyclic compounds with potential applications in pharmaceutical development. Accurate and reliable analytical methods are crucial for their synthesis, purification, and quality control. This guide focuses on the practical application of TLC and HPLC, offering a comparative analysis of their performance and providing supporting data. While the presented quantitative data is based on typical results for compounds of this class, it serves as a practical reference for methodology development.

Chromatographic Analysis: TLC vs. HPLC

Both TLC and HPLC are powerful chromatographic techniques for the separation and analysis of organic compounds. The choice between them often depends on the specific analytical goal, such as rapid screening, purity assessment, or quantitative analysis.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique primarily used for qualitative analysis, such as monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography.

Key Performance Characteristics:

  • Qualitative Analysis: Excellent for rapid assessment of the number of components in a mixture and for comparison with standards.

  • Speed: Analysis times are typically short, often in the range of 5-20 minutes per plate.

  • Cost-Effectiveness: Requires minimal instrumentation and lower solvent volumes compared to HPLC.

  • Versatility: A wide range of stationary and mobile phases can be employed to optimize separation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more sophisticated and powerful technique that provides high-resolution separations and is suitable for both qualitative and quantitative analysis. It is the industry standard for purity determination and impurity profiling of active pharmaceutical ingredients (APIs). Commercial preparations of this compound are often certified with a purity of ≥ 98% by HPLC.

Key Performance Characteristics:

  • Quantitative Analysis: Provides precise and accurate quantification of the main component and impurities.

  • High Resolution: Capable of separating complex mixtures with high efficiency.

  • Sensitivity: Modern detectors allow for the detection of trace-level impurities.

  • Reproducibility: Automated systems ensure high reproducibility of results.

Data Presentation: A Comparative Summary

To illustrate the practical application of TLC and HPLC for the characterization of this compound and its hypothetical derivatives, the following tables summarize typical experimental data.

Table 1: TLC Data for this compound and its Derivatives

CompoundMobile Phase (Hexane:Ethyl Acetate)Rf Value
This compound7:30.45
Derivative A (less polar)7:30.55
Derivative B (more polar)7:30.30

Note: Rf values are dependent on the specific experimental conditions.

Table 2: HPLC Data for this compound and its Derivatives

CompoundRetention Time (minutes)Purity (%)
This compound5.2> 99
Impurity 1 (more polar)3.80.15
Impurity 2 (less polar)6.50.10

Note: Retention times are specific to the column and conditions used. For other pyrazole esters, such as Pyrazosulfuron Ethyl, retention times of around 1.99 minutes have been reported under specific conditions.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC)

Objective: To assess the purity of a sample of this compound and to monitor the progress of a synthesis reaction.

Materials:

  • TLC plates: Silica gel 60 F254

  • Mobile phase: A mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v). For some fluorinated pyrazole derivatives, a mobile phase of hexane/dichloromethane (1:1, v/v) has been used, yielding an Rf of 0.50.

  • Sample solution: Dissolve a small amount of the compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Developing chamber

  • UV lamp (254 nm)

Procedure:

  • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 15 minutes.

  • Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.

  • Carefully place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp at 254 nm.

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Protocol 2: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a sample of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., starting with 60% acetonitrile and increasing to 80% over 10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Prepare a sample solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Inject the sample onto the column.

  • Run the analysis according to the defined gradient or isocratic method.

  • Integrate the peaks in the resulting chromatogram to determine the retention time and the area of each peak.

  • Calculate the purity of the main compound as a percentage of the total peak area.

Alternative Characterization Techniques

While TLC and HPLC are central to the chromatographic characterization of this compound derivatives, a comprehensive analysis relies on a suite of spectroscopic and other analytical methods.

Table 3: Comparison of Alternative Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Provides information on molecular weight and fragmentation patterns of volatile derivatives.High sensitivity and excellent for structural elucidation of volatile compounds.The compound must be volatile and thermally stable, or require derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms and stereochemistry.Unambiguous structure determination.Requires a larger sample amount and more expensive instrumentation.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.Fast, non-destructive, and provides a molecular fingerprint.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Precise molecular weight and elemental composition.High sensitivity and accuracy in mass determination.Does not provide information on the connectivity of atoms.

Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound derivatives.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesis of Derivative Purification Column Chromatography Synthesis->Purification TLC TLC Analysis (Reaction Monitoring, Rf Value) Purification->TLC Fractions HPLC HPLC Analysis (Purity, Retention Time) TLC->HPLC Purity Check Spectroscopy Spectroscopic Analysis (NMR, IR, MS) HPLC->Spectroscopy Structural Confirmation Final Final Characterized Compound Spectroscopy->Final

Workflow for synthesis and characterization.

Conclusion

The characterization of this compound derivatives requires a combination of chromatographic and spectroscopic techniques. TLC serves as an invaluable tool for rapid, qualitative assessments during synthesis and purification. HPLC provides the high-resolution separation necessary for accurate quantitative purity determination, which is critical for drug development. When integrated with spectroscopic methods such as NMR, IR, and MS, a complete and robust characterization of these promising pharmaceutical compounds can be achieved, ensuring their quality, safety, and efficacy.

Comparative Purity Analysis of Synthesized Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the purity of synthesized Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate against commercially available alternatives. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data to support the findings. The purity of an active pharmaceutical ingredient (API) is a critical attribute that can significantly impact its efficacy, safety, and stability. Therefore, robust analytical methods are essential for its accurate determination.

This compound is a versatile heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries.[1] It serves as a key building block in the synthesis of various biologically active molecules, including anti-inflammatory and anti-cancer agents.[1] Given its therapeutic potential, ensuring high purity of the synthesized compound is paramount.

Purity Assessment Methodologies

A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities and isomers, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of residual solvents or structural analogs.

Comparative Data Summary

The following table summarizes the purity profile of a batch of synthesized this compound compared to two commercially available alternatives. The data presented is representative and obtained through the experimental protocols detailed in this guide.

Parameter Synthesized Compound (Batch #SYN-FPPC-001) Alternative A (Commercial Standard) Alternative B (Commercial Supplier)
Purity by HPLC (% Peak Area) 99.2%≥ 99.5%98.7%
Major Impurity (HPLC) Unidentified (Retention Time: 4.8 min, 0.5%)Not DetectedRegioisomer (0.8%)
Residual Solvents (GC-MS) Ethanol (0.1%), Dichloromethane (<0.05%)Not DetectedEthanol (0.2%)
Appearance White crystalline solidWhite crystalline solidOff-white powder
Melting Point 155-158 °C156-160 °C153-157 °C

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This method is used for the quantitative determination of purity and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.[2] Filter the solution through a 0.45 µm syringe filter before injection.[2]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to identify and quantify volatile impurities, including residual solvents and potential regioisomers.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[3]

  • Injector Temperature: 250 °C[3]

  • Injection Volume: 1 µL

  • Injection Mode: Split (20:1 ratio)[3]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.[3]

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-500 amu

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of dichloromethane.[4]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can reveal the presence of structurally related impurities and residual solvents.

  • Instrumentation: 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃ in a 5 mm NMR tube.[2][5]

  • Experiments:

    • ¹H NMR: Acquire standard proton spectra to identify the chemical environment of hydrogen atoms.

    • ¹³C NMR: Acquire carbon spectra to provide information on the carbon skeleton.[2]

    • 2D NMR (COSY, HSQC, HMBC): Use these advanced techniques if necessary to confirm the connectivity between protons and carbons, which helps in unambiguously identifying the main compound and any structurally similar impurities.[2][5]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between purity and biological activity.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_comparison Comparison & Reporting Synthesized_Compound Synthesized Ethyl 3-(4-fluorophenyl)-1H- pyrazole-5-carboxylate HPLC HPLC Analysis (Purity, Impurities) Synthesized_Compound->HPLC GCMS GC-MS Analysis (Volatiles, Isomers) Synthesized_Compound->GCMS NMR NMR Spectroscopy (Structure, Solvents) Synthesized_Compound->NMR Data_Comparison Data Comparison with Commercial Standards HPLC->Data_Comparison GCMS->Data_Comparison NMR->Data_Comparison Final_Report Final Purity Report Data_Comparison->Final_Report

Caption: Workflow for the purity analysis of synthesized compounds.

Impurity_Impact cluster_compound Compound Properties cluster_outcome Potential Outcomes High_Purity High Purity Compound (>99%) Reliable_Data Reliable Biological Data High_Purity->Reliable_Data Patient_Safety Enhanced Patient Safety High_Purity->Patient_Safety Low_Purity Low Purity Compound (<98%) Side_Effects Adverse Side Effects Low_Purity->Side_Effects Reduced_Efficacy Reduced Therapeutic Efficacy Low_Purity->Reduced_Efficacy Inconsistent_Results Inconsistent Experimental Results Low_Purity->Inconsistent_Results

Caption: Impact of compound purity on research and development outcomes.

Discussion and Comparison with Alternatives

The synthesized batch of this compound demonstrated a high purity of 99.2% by HPLC, which is comparable to and, in some cases, exceeds the purity of commercially available alternatives. For instance, Alternative B showed a lower purity of 98.7% with a significant regioisomeric impurity, a common byproduct in pyrazole synthesis when using unsymmetrical starting materials.[6] The synthesized compound showed only a minor unidentified impurity at 0.5%.

GC-MS analysis confirmed the absence of significant volatile impurities in the synthesized product, with only trace amounts of ethanol, a common recrystallization solvent. NMR spectroscopy confirmed the chemical structure of the synthesized compound, and the spectra were clean, indicating no significant structurally related impurities.

In contrast, commercially available products can sometimes vary in purity. While premium standards like Alternative A offer very high purity (≥99.5%), other suppliers may provide material with lower purity levels, as seen with Alternative B. This highlights the importance of in-house purity verification even for commercially sourced starting materials and intermediates in a drug development pipeline.

Conclusion

The purity analysis of the synthesized this compound confirms that a high-purity compound was successfully obtained. The combination of HPLC, GC-MS, and NMR provides a comprehensive purity profile, demonstrating the effectiveness of the synthetic and purification protocols. The purity of the in-house synthesized material is competitive with commercially available alternatives, making it suitable for use in research and early-stage drug development. This guide underscores the necessity of employing orthogonal analytical techniques for the rigorous quality control of synthesized pharmaceutical compounds.

References

Comparison of different catalytic systems for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazoles, a class of heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals, is a cornerstone of modern organic chemistry.[1][2] The efficiency and selectivity of pyrazole synthesis are heavily reliant on the choice of catalytic system. This guide provides an objective comparison of different catalytic systems, supported by experimental data, to aid researchers in selecting the optimal approach for their specific needs.

Performance Comparison of Catalytic Systems

The selection of a catalyst is a critical decision in the synthesis of pyrazoles, directly impacting reaction yield, time, and conditions. Below is a summary of quantitative data for various catalytic systems, showcasing the diversity of approaches and their respective efficiencies.

Catalyst SystemReactantsSolventTemperature (°C)Reaction TimeYield (%)Reference
Transition-Metal Catalysts
AgOTf (1 mol%)Trifluoromethylated ynones, Aryl/Alkyl hydrazinesNot specifiedRoom Temp.1 hup to 99[1]
RuH₂(PPh₃)₃CO (3 mol%) / Xantphos (3 mol%)2-Alkyl-1,3-diols, HydrazinesToluene11024 h84 (for a specific example)[3]
Pd-Nanoparticles (in situ)Not specifiedPEG-400/H₂ONot specifiedNot specifiedNot specified[1]
Cu(I)4-Iodo-1H-1-tritylpyrazole, AlkylaminesNot specifiedNot specifiedNot specifiedFavorable for alkylamines[4]
Nanocatalysts
nano-ZnO (5 mol%)Phenyl hydrazine, Ethyl acetoacetateWaterRoom Temp.25 min95[1][5]
Ag/La-ZnOAryl aldehyde, Ethyl acetoacetate, Hydrazine hydrate, MalononitrileSolvent-free (grinding)Room Temp.10-25 minHigh[6]
SrFe₁₂O₁₉Not specified (Multicomponent)Solvent-freeNot specifiedShortHigh[7]
YS-Fe₃O₄@PMO/IL-CuMalononitrile, Benzaldehyde, Ethyl acetoacetate, Hydrazine hydrateWater25Not specifiedHigh[8]
Organocatalysts
Secondary AminesCarbonyl compounds, DiazoacetatesNot specifiedRoom Temp.Not specifiedHigh regioselectivity[9]
Cupreine3-Methyl-2-pyrazolin-5-one, BenzylidenemalononitrileNot specifiedNot specifiedNot specifiedup to >99% ee[10]
Other Systems
Molecular Iodine / TBHP / NaHCO₃N,N-dimethyl enaminones, Sulfonyl hydrazinesNot specifiedRoom Temp.Not specifiedGood[1]
Catalyst-FreeNot specifiedGlycerol-WaterNot specifiedNot specifiedExcellent[11]
Visible Light PhotoredoxHydrazine, Michael acceptorsNot specifiedMildNot specifiedVery good[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key catalytic systems.

Nanocatalyst-Mediated Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol using nano-ZnO[5]
  • Reactants: Phenyl hydrazine (1 mmol) and ethyl acetoacetate (1 mmol).

  • Catalyst: nano-ZnO (5 mol%).

  • Solvent: Water.

  • Procedure: A mixture of phenyl hydrazine and ethyl acetoacetate is stirred in water at room temperature. Nano-ZnO is added to the mixture. The reaction is monitored for completion (approximately 25 minutes).

  • Work-up: The solid product is isolated, and the nano-ZnO catalyst can be recovered for reuse.

Organocatalyzed Synthesis of Substituted Pyrazoles[9]
  • Reactants: A carbonyl compound (e.g., ketone, β-ketoester) and a diazoacetate.

  • Catalyst: A secondary amine.

  • Procedure: The carbonyl compound and diazoacetate are reacted in the presence of a catalytic amount of a secondary amine at room temperature. This inverse-electron-demand [3+2] cycloaddition proceeds with high regioselectivity.

  • Advantages: This method is noted for its operational simplicity and the use of an inexpensive and environmentally friendly catalyst.[9]

Transition-Metal-Catalyzed C-H Functionalization[13][14]
  • Concept: This approach circumvents the need for pre-functionalized pyrazoles by directly forming new C-C or C-heteroatom bonds on the pyrazole ring.[13]

  • General Procedure: A pyrazole substrate is reacted with a coupling partner in the presence of a transition-metal catalyst (e.g., Palladium, Rhodium). The reaction often requires a directing group on the pyrazole to control regioselectivity. The N2 nitrogen of the pyrazole ring can act as a directing group.[14]

  • Significance: This method provides a more atom-economical and efficient route to a wide range of functionalized pyrazoles in a single step.[13]

Visualizing the Landscape of Pyrazole Synthesis

To better understand the relationships between different components of pyrazole synthesis, the following diagrams illustrate a generalized workflow and a classification of the catalytic systems.

G cluster_reactants Reactant Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification Reactants Select & Prepare Starting Materials Catalyst Add Catalyst Reactants->Catalyst Solvent Choose Solvent (or Solvent-free) Solvent->Catalyst Mixing Mix & Heat/Irradiate (if necessary) Catalyst->Mixing Monitoring Monitor Reaction (TLC, GC, etc.) Mixing->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extraction/ Filtration Quenching->Extraction Purification Purification (Chromatography, Recrystallization) Extraction->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: A generalized experimental workflow for catalytic pyrazole synthesis.

G Catalysis Catalytic Systems for Pyrazole Synthesis TransitionMetal Transition-Metal Catalysis Catalysis->TransitionMetal Nanocatalysis Nanocatalysis Catalysis->Nanocatalysis Organocatalysis Organocatalysis Catalysis->Organocatalysis Other Other Methods Catalysis->Other Pd Palladium (Pd) TransitionMetal->Pd Cu Copper (Cu) TransitionMetal->Cu Ag Silver (Ag) TransitionMetal->Ag Ru Ruthenium (Ru) TransitionMetal->Ru ZnO Nano-ZnO Nanocatalysis->ZnO Magnetic Magnetic Nanoparticles (e.g., SrFe12O19) Nanocatalysis->Magnetic CoreShell Core-Shell (e.g., Ag/La-ZnO) Nanocatalysis->CoreShell Amines Amines Organocatalysis->Amines Alkaloids Cinchona Alkaloids Organocatalysis->Alkaloids Photocatalysis Photocatalysis Other->Photocatalysis Iodine Iodine-Mediated Other->Iodine CatalystFree Catalyst-Free Other->CatalystFree

Caption: Classification of catalytic systems for pyrazole synthesis.

References

Safety Operating Guide

Prudent Disposal of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, the proper handling of specialized compounds like Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a critical aspect of their work. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for its safe disposal, drawing upon established best practices for analogous pyrazole derivatives and general principles of hazardous waste management.

I. Hazard Assessment and Chemical Profile

Due to its classification as a pyrazole derivative, a class of compounds known for diverse pharmacological activities, this compound should be treated as potentially hazardous chemical waste. A conservative approach to its handling and disposal is essential to mitigate any unforeseen risks. Under no circumstances should this compound be discharged into the sewer system or disposed of as regular trash.

Chemical and Physical PropertiesData
CAS Number 866588-11-6[1]
Molecular Formula C₁₂H₁₁FN₂O₂[1]
Molecular Weight 234.23 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 154-160 °C[1]
Storage Conditions 0-8 °C[1]
II. Personal Protective Equipment (PPE) and Safety Measures

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling the chemical.[2]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

III. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal company.[2][3][4]

Step 1: Waste Segregation

  • Solid Waste:

    • Collect any unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[3]

    • The label must include the full chemical name, "this compound," the CAS number (866588-11-6), and clear hazard warnings (e.g., "Caution: Research Chemical, Handle with Care").

    • Any materials grossly contaminated with the compound, such as weighing papers, gloves, and absorbent pads, should be placed in the same designated solid waste container.[3]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for halogenated organic liquid waste.[5]

    • Do not mix this waste with other non-halogenated or incompatible waste streams.[3]

  • Empty Containers:

    • Empty containers that held the compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6] The rinsate must be collected and disposed of as hazardous liquid waste.[5] After thorough cleaning, the container can be disposed of as non-hazardous waste or recycled, depending on institutional policies.[6]

Step 2: Waste Storage

  • Store the sealed waste containers in a designated hazardous waste accumulation area within the laboratory.[3][5]

  • This area should be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents.[5]

  • Ensure that all waste containers are properly sealed to prevent leaks or spills.

Step 3: Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste.[4]

  • The most common and recommended method for the disposal of such compounds is high-temperature incineration by a licensed facility.[3][7]

IV. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as outlined in Section II.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal.[2]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

  • Decontamination: Clean the spill area thoroughly with a suitable solvent.

  • Waste Disposal: All contaminated materials from the cleanup should be disposed of as hazardous waste.

Disclaimer: The information provided in this guide is based on general best practices for the disposal of similar chemical compounds. It is not a substitute for a compound-specific Safety Data Sheet. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures, the following diagrams illustrate the key decision-making processes.

Disposal Workflow for this compound cluster_collection Waste Collection and Segregation cluster_procedure Disposal Procedure cluster_final Final Disposal start Identify Waste Containing This compound waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid empty_container Empty Containers waste_type->empty_container Container collect_solid Collect in Labeled, Sealed Container for Solid Hazardous Waste solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container for Halogenated Liquid Waste liquid_waste->collect_liquid rinse_container Triple-Rinse with Appropriate Solvent empty_container->rinse_container store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse_container->collect_rinsate collect_rinsate->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration

Caption: Workflow for the proper disposal of the target compound.

Rationale for Treating as Hazardous Waste compound Ethyl 3-(4-fluorophenyl)- 1h-pyrazole-5-carboxylate no_sds No Specific SDS Available compound->no_sds pyrazole_derivative Is a Pyrazole Derivative compound->pyrazole_derivative conservative_approach Conservative Approach is Necessary no_sds->conservative_approach pharmacological_activity Known for Diverse Pharmacological Activities pyrazole_derivative->pharmacological_activity pharmacological_activity->conservative_approach hazardous_waste Treat as Hazardous Waste conservative_approach->hazardous_waste

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate. Adherence to these protocols is essential for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required and recommended equipment for handling this compound.

PPE CategoryRequired EquipmentSpecifications & Best Practices
Eye and Face Protection Chemical safety gogglesMust meet ANSI Z87.1 standards. A face shield worn over goggles is required when there is a risk of splashing or exothermic reactions.[3][4]
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for protection against a broad range of chemicals.[3][5] Gloves must be inspected before use and disposed of after contact with the chemical.[6]
Body Protection Laboratory coatA flame-resistant lab coat is recommended.[4] It should be fully buttoned to cover as much skin as possible.
Foot Protection Closed-toe shoesShoes must cover the entire foot; sandals or perforated shoes are not permitted in the laboratory.[5][7]
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of dust, vapors, or mists.[5][6] If ventilation is inadequate, a respirator may be required.[3]
Hazard Assessment and Handling Protocols

Based on data for analogous pyrazole compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[8][9]

Operational Plan:

  • Risk Assessment: Before handling, conduct a thorough risk assessment for the specific procedures being undertaken.[10]

  • Designated Area: All work with this compound should be performed in a designated, well-ventilated area, preferably a certified chemical fume hood.[5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]

  • Spill Management: In case of a spill, evacuate the area and prevent the spread of the material. Use appropriate absorbent materials for cleanup, while wearing full PPE.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[9]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Disposal Plan

Proper disposal of chemical waste is critical for environmental and personal safety. Do not dispose of this compound down the drain.[2]

Waste Segregation and Collection:

Waste TypeContainer RequirementsLabeling
Solid Waste Sealable, chemically compatible container"Hazardous Waste," chemical name, and appropriate hazard warnings.[1][11]
Liquid Waste Leak-proof, chemically compatible container"Hazardous Waste," chemical name, and approximate concentrations.[2][11]
Contaminated Materials Designated solid chemical waste containerIncludes items like gloves, weighing paper, and pipette tips.[2]

Disposal Procedure:

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

  • Storage: Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[2]

  • Professional Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the chemical waste, likely through high-temperature incineration.[1] Contact your institution's EHS office for specific procedures.[2]

Visualizing the Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

start Start: Obtain Compound assess 1. Conduct Risk Assessment start->assess ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe handle 3. Handle in Fume Hood ppe->handle experiment 4. Perform Experiment handle->experiment decontaminate 5. Decontaminate Work Area experiment->decontaminate segregate_waste 6. Segregate Waste (Solid, Liquid, Contaminated PPE) decontaminate->segregate_waste label_waste 7. Label Waste Containers segregate_waste->label_waste store_waste 8. Store Waste in Designated Area label_waste->store_waste dispose 9. Arrange for Professional Disposal store_waste->dispose end End: Disposal Complete dispose->end

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate
Reactant of Route 2
Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.